molecular formula C43H66N12O12S2 B12421045 [D-Asn5]-Oxytocin

[D-Asn5]-Oxytocin

Cat. No.: B12421045
M. Wt: 1007.2 g/mol
InChI Key: XNOPRXBHLZRZKH-KKBHKYMDSA-N
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Description

[D-Asn5]-Oxytocin is a useful research compound. Its molecular formula is C43H66N12O12S2 and its molecular weight is 1007.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H66N12O12S2

Molecular Weight

1007.2 g/mol

IUPAC Name

(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29+,30-,31-,35-/m0/s1

InChI Key

XNOPRXBHLZRZKH-KKBHKYMDSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical synthesis and purification of [D-Asn5]-Oxytocin, an analogue of the neurohypophysial hormone oxytocin. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

This compound is an analogue of oxytocin where the L-asparagine residue at position 5 is substituted with its D-enantiomer. The sequence is CYIQ-[D-Asn]-CPLG-NH2, with a disulfide bridge between the two cysteine residues.[1][2] This modification has been shown to result in very low specific oxytocic and vasodepressor activities, although it retains a similar intrinsic activity to oxytocin in cumulative dose-response studies.[1][3][4]

Synthesis of this compound

The primary method for the synthesis of this compound is Solid-Phase Peptide Synthesis (SPPS).[5][6][7][8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of oxytocin and its analogues.[5][6][7][8]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Table 1: Materials and Reagents for Synthesis

Reagent Purpose Typical Concentration/Amount
Rink Amide ResinSolid support for peptide assembly0.5 - 1.0 mmol/g substitution
Fmoc-protected Amino AcidsBuilding blocks for the peptide chain3 - 5 equivalents per coupling
- Fmoc-Gly-OH
- Fmoc-Leu-OH
- Fmoc-Pro-OH
- Fmoc-Cys(Trt)-OH
- Fmoc-D-Asn(Trt)-OH
- Fmoc-Gln(Trt)-OH
- Fmoc-Ile-OH
- Fmoc-Tyr(tBu)-OH
- Fmoc-Cys(Trt)-OH
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Coupling reagent3 - 5 equivalents per coupling
DIEA (N,N-Diisopropylethylamine)Base for coupling reaction6 - 10 equivalents per coupling
Piperidine in DMFFmoc deprotection agent20% (v/v)
DMF (N,N-Dimethylformamide)Solvent for washing and reactions-
DCM (Dichloromethane)Solvent for washing-
TFA (Trifluoroacetic acid)Cleavage from resin and side-chain deprotection95% in cleavage cocktail
TIS (Triisopropylsilane)Scavenger during cleavage2.5% in cleavage cocktail
WaterScavenger during cleavage2.5% in cleavage cocktail

Synthesis Steps:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes.

  • Washing: The resin is thoroughly washed with DMF and DCM.

  • First Amino Acid Coupling (Glycine): Fmoc-Gly-OH is pre-activated with HBTU and DIEA in DMF and then added to the resin. The reaction is allowed to proceed for 2 hours.

  • Washing: The resin is washed with DMF and DCM.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the sequence: Leu, Pro, Cys(Trt), D-Asn(Trt), Gln(Trt), Ile, Tyr(tBu), and Cys(Trt).

  • Final Fmoc Deprotection: The Fmoc group of the final amino acid (Cys) is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude linear peptide.

Cyclization: Disulfide Bond Formation

The linear peptide is cyclized to form the disulfide bridge between the two cysteine residues.

Experimental Protocol: Oxidative Folding

  • The lyophilized crude peptide is dissolved in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5).

  • The solution is stirred gently and exposed to air to facilitate oxidation. Alternatively, an oxidizing agent such as hydrogen peroxide or potassium ferricyanide can be used in a controlled manner.

  • The progress of the cyclization is monitored by HPLC.

  • Once the reaction is complete, the solution is acidified (e.g., with acetic acid) and lyophilized.

Purification of this compound

The crude cyclized peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Experimental Protocol: Preparative RP-HPLC

Table 2: HPLC Purification Parameters

Parameter Condition
Column C18 silica column (e.g., 10 µm particle size, 250 x 22 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient from 5% to 45% Mobile Phase B over 40 minutes
Flow Rate 10 - 20 mL/min
Detection UV absorbance at 220 nm and 280 nm

Purification Steps:

  • The lyophilized crude cyclic peptide is dissolved in a minimal amount of Mobile Phase A.

  • The solution is injected onto the preparative RP-HPLC column.

  • Fractions are collected based on the UV chromatogram peaks.

  • The fractions are analyzed by analytical HPLC to determine their purity.

  • Fractions with the desired purity (>98%) are pooled and lyophilized to obtain the final purified this compound.

Characterization

The identity and purity of the final product are confirmed by analytical HPLC and mass spectrometry.

Table 3: Characterization Data for this compound

Analysis Expected Result
Molecular Formula C43H66N12O12S2
Molecular Weight 1007.19 g/mol [10][11]
Purity (Analytical HPLC) > 98%
Mass Spectrometry (ESI-MS) [M+H]+ = 1008.2

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_processing Post-Synthesis Processing cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Fmoc-Gly-OH Coupling Coupling2 Sequential Amino Acid Couplings Coupling1->Coupling2 Deprotection1->Coupling1 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Cyclization Oxidative Cyclization Precipitation->Cyclization Lyophilization2 Lyophilization Cyclization->Lyophilization2 RP_HPLC Preparative RP-HPLC Lyophilization2->RP_HPLC Analysis Purity & Identity Analysis RP_HPLC->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Structure of this compound

D_Asn5_Oxytocin_Structure This compound cluster_peptide This compound Cys1 Cys Tyr2 Tyr Cys1->Tyr2 Cys6 Cys Cys1->Cys6 S-S Ile3 Ile Tyr2->Ile3 Gln4 Gln Ile3->Gln4 DAsn5 D-Asn Gln4->DAsn5 DAsn5->Cys6 Pro7 Pro Cys6->Pro7 Leu8 Leu Pro7->Leu8 Gly9 Gly-NH2 Leu8->Gly9

References

[D-Asn5]-Oxytocin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of [D-Asn5]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of oxytocin analogs.

Chemical Structure and Properties

This compound is a synthetic cyclic nonapeptide in which the L-asparagine residue at position 5 of the native oxytocin molecule is replaced by its D-enantiomer, D-asparagine. This single stereochemical alteration significantly impacts the molecule's biological activity. The primary amino acid sequence is Cys-Tyr-Ile-Gln-D-Asn-Cys-Pro-Leu-Gly-NH2, with a disulfide bond between the two cysteine residues (Cys1 and Cys6) forming the characteristic cyclic structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. For comparison, the properties of native Oxytocin are also included.

PropertyThis compoundOxytocin
Molecular Formula C43H66N12O12S2C43H66N12O12S2
Molecular Weight 1007.19 g/mol [1]1007.19 g/mol
CAS Number 5754-53-0[1][2][3]50-56-6
Appearance White to off-white powderWhite to off-white powder
Solubility Information not readily available. Expected to have similar solubility to Oxytocin.Soluble in water, ethanol, DMSO, and dimethyl formamide.
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4]Store at -20°C.
Structural Diagram

The chemical structure of this compound is depicted below, highlighting the D-asparagine at position 5 and the cyclic structure formed by the disulfide bridge.

(Image of the chemical structure of this compound would be placed here in a real document)

Biological Activity and Receptor Interaction

This compound targets the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The substitution of L-Asn with D-Asn at position 5 has a profound effect on its biological activity.

Pharmacological Profile

Available literature consistently reports that this compound possesses very low specific oxytocic (uterine contracting) and vasodepressor (blood pressure lowering) activities compared to native oxytocin.[1][2][5] However, cumulative dose-response studies have indicated that it retains a similar intrinsic activity to oxytocin, suggesting it can elicit a maximal response comparable to the native hormone, but at significantly higher concentrations.[1][2][5]

Quantitative Biological Data
ParameterThis compoundOxytocin (Representative Values)Reference
Binding Affinity (Kd/Ki) Not reported~0.76 nM (Kd for human USMC)[6]
Functional Potency (EC50) Described as "very low"~4.45 nM (for mouse OTR)[7]
Intrinsic Activity Similar to Oxytocin[1][2][5]Full Agonist
Specific Activity Very low oxytocic and vasodepressor activities[1][2][5]High
Oxytocin Receptor Signaling Pathway

Upon binding of an agonist like oxytocin, the OTR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 and Gαi/o families.

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for smooth muscle contraction.

  • Gαi/o Pathway: The Gαi/o pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • Downstream Effectors: These primary signaling events can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways, which are involved in cell growth, proliferation, and further potentiation of smooth muscle contraction.

Oxytocin_Signaling_Pathway OT This compound or Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq Gαq/11 OTR->Gq PLC Phospholipase C (PLC) Gq->PLC Rho RhoA/Rho Kinase Pathway Gq->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction MAPK MAPK Pathway PKC->MAPK Cell_Growth Cell Growth & Proliferation MAPK->Cell_Growth Rho->Contraction Synthesis_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell fmoc_deprotection 2. Fmoc Deprotection (Piperidine in DMF) swell->fmoc_deprotection coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) fmoc_deprotection->coupling wash 4. Washing (DMF, DCM) coupling->wash repeat Repeat steps 2-4 for each amino acid in sequence wash->repeat repeat->fmoc_deprotection next cycle cleavage 5. Cleavage and Side-Chain Deprotection (TFA cocktail) repeat->cleavage final cycle precipitation 6. Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation cyclization 7. Oxidative Cyclization (e.g., K3[Fe(CN)6] in basic buffer) precipitation->cyclization purification 8. Purification (Preparative RP-HPLC) cyclization->purification analysis 9. Analysis (Analytical RP-HPLC, Mass Spectrometry) purification->analysis end End: Purified this compound analysis->end Binding_Assay_Workflow start Start: Cell Membranes Expressing OTR incubation 1. Incubation - Membranes - Radioligand (e.g., [3H]Oxytocin) - Unlabeled Ligand (this compound) start->incubation separation 2. Separation of Bound and Free Radioligand (Rapid Filtration) incubation->separation washing 3. Washing (Ice-cold Buffer) separation->washing quantification 4. Quantification of Bound Radioactivity (Scintillation Counting) washing->quantification analysis 5. Data Analysis - Competition Curve Fitting - Calculation of IC50 and Ki quantification->analysis end End: Binding Affinity (Ki) analysis->end

References

[D-Asn5]-Oxytocin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neuropeptide hormone oxytocin, characterized by the substitution of the L-asparagine residue at position 5 with its D-isomeric form. This modification significantly alters its pharmacological profile. While native oxytocin is a potent agonist at the oxytocin receptor (OTR), playing crucial roles in parturition, lactation, and social behavior, this compound exhibits very low specific oxytocic (uterine contraction) and vasodepressor (blood pressure lowering) activities.[1][2][3] However, cumulative dose-response studies have indicated that it possesses a similar intrinsic activity to oxytocin, suggesting it acts through the same receptor but with markedly reduced potency.[1][2][3] This document provides an in-depth examination of the mechanism of action of this compound, focusing on its interaction with the oxytocin receptor and the subsequent intracellular signaling cascades.

Receptor Interaction and Signaling Pathway

The primary target of this compound, like oxytocin itself, is the oxytocin receptor (OTR), a member of the Class I G-protein coupled receptor (GPCR) superfamily.[4] The canonical signaling pathway for the OTR involves its coupling to Gαq/11 proteins.[5][6][7]

Upon agonist binding, the OTR undergoes a conformational change that activates the heterotrimeric Gq/11 protein.[5] This activation leads to the stimulation of phospholipase C-β (PLCβ).[5][7] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][8][9] Concurrently, DAG activates protein kinase C (PKC).[7] The combined elevation of intracellular Ca²⁺ and activation of PKC lead to a cascade of downstream cellular effects, which in myometrial cells, results in smooth muscle contraction.[4][7]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLCb Phospholipase C-β (PLCβ) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ligand This compound ligand->OTR Binds & Activates Ca_ER ↑ Intracellular Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream

Figure 1. Canonical Gq/11 signaling pathway activated by this compound.

Quantitative Pharmacological Data

Table 1: Representative Pharmacological Data for Oxytocin (Native Ligand)

Parameter Receptor Species Value Assay Type
K_D Oxytocin Receptor Rat ~1 nM Radioligand Binding

| EC_50 | Oxytocin Receptor | Human (CHO-K1 cells) | Varies (nM range) | Calcium Mobilization |

Note: These values are representative for the native hormone Oxytocin and serve as a benchmark. The affinity and potency of this compound are expected to be substantially lower.

Experimental Protocols

The characterization of compounds like this compound relies on standardized in vitro assays to determine receptor binding affinity and functional activity.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to cell membranes expressing the receptor of interest.[10][11]

Methodology:

  • Membrane Preparation: Cells or tissues expressing the oxytocin receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined using a standard method like the BCA assay.[12]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled OTR ligand (e.g., [³H]oxytocin).[12]

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete for binding with the radioligand.[12] Non-specific binding is determined in the presence of a saturating concentration of unlabeled oxytocin.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any unbound radioactivity.[12]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is fitted using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

G start Start prep Prepare OTR-expressing cell membranes start->prep incubate Incubate membranes with radioligand (e.g., [³H]OT) and varying concentrations of this compound prep->incubate separate Separate bound from free ligand via vacuum filtration incubate->separate measure Quantify radioactivity of bound ligand using scintillation counting separate->measure analyze Analyze competition curve to determine IC50 and Ki measure->analyze end End analyze->end

Figure 2. Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay (for Functional Activity)

This functional assay measures the ability of a compound to activate Gq-coupled receptors like the OTR by detecting the resulting increase in intracellular calcium concentration.[8][9]

Methodology:

  • Cell Culture: Adherent cells stably or transiently expressing the human oxytocin receptor (e.g., CHO-K1/OTR) are seeded into 96- or 384-well black, clear-bottom plates and cultured overnight.[13]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for approximately 1 hour at 37°C.[13][14] These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Addition: The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of the test agonist (this compound).[9][13]

  • Signal Detection: The fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the agonist. A dose-response curve is fitted using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

G start Start seed Seed OTR-expressing cells in a multi-well plate start->seed load Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) seed->load read Measure fluorescence in real-time using a fluorescence plate reader while adding this compound load->read analyze Analyze dose-response curve to determine EC50 and Emax read->analyze end End analyze->end

Figure 3. Workflow for a calcium mobilization functional assay.

Conclusion

The mechanism of action of this compound involves binding to and activating the oxytocin receptor, a Gq/11-coupled GPCR. This interaction, though of significantly lower potency compared to native oxytocin, initiates the canonical PLC-IP3/DAG signaling cascade, leading to the mobilization of intracellular calcium. Its unique profile as a very low potency agonist makes it a useful tool for structure-activity relationship studies and for understanding the specific molecular interactions required for high-affinity binding and potent activation of the oxytocin receptor.

References

In Vitro Biological Profile of [D-Asn5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological function of [D-Asn5]-Oxytocin, an analog of the neurohormone oxytocin. The substitution of L-asparagine with its D-enantiomer at position 5 significantly alters the peptide's pharmacological profile. This document summarizes the available data on its receptor interaction and functional activity, outlines detailed experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. Due to the limited publicly available quantitative data for this specific analog, this guide also highlights areas where further research is critically needed.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter critically involved in various physiological processes, including uterine contraction, lactation, and social behavior. Its biological effects are mediated through the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The modification of the oxytocin structure has been a long-standing strategy in medicinal chemistry to develop analogs with altered potency, selectivity, and pharmacokinetic properties. The substitution of amino acids with their D-isomers is a common approach to investigate the structural requirements for receptor binding and activation and to potentially increase metabolic stability. This guide focuses on this compound, where the asparagine residue at position 5 is replaced by its D-amino acid counterpart.

Receptor Binding and Functional Activity

Summary of Biological Activity

This compound has been reported to possess very low specific oxytocic (uterine contracting) and vasodepressor (blood pressure lowering) activities in vivo.[1][2][3][4] However, cumulative dose-response studies on isolated rat uterus preparations have indicated that it has a similar intrinsic activity to native oxytocin.[1][2][3][4] This suggests that while the potency of this compound is significantly reduced, it is still capable of eliciting a maximal response comparable to that of oxytocin, classifying it as a full agonist with low potency. The substitution at position 5 with a D-amino acid is generally known to be detrimental to the biological activity of oxytocin agonists.[5]

Quantitative Data

A thorough review of the published literature reveals a significant lack of quantitative in vitro pharmacological data for this compound. Specific binding affinities (Ki) at the oxytocin and vasopressin receptors, as well as functional potency values (EC50) from in vitro assays, are not publicly available. The tables below are structured to accommodate such data once it becomes available through future research.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandSpeciesAssay TypeKi (nM)Reference
Oxytocin (OTR)This compoundData Not AvailableData Not AvailableData Not Available
Vasopressin V1aThis compoundData Not AvailableData Not AvailableData Not Available
Vasopressin V1bThis compoundData Not AvailableData Not AvailableData Not Available
Vasopressin V2This compoundData Not AvailableData Not AvailableData Not Available

Table 2: In Vitro Functional Activity of this compound

Assay TypeLigandSpecies/Cell LineParameterValueReference
Uterine ContractionThis compoundRatEC50Data Not Available
Calcium MobilizationThis compoundData Not AvailableEC50Data Not Available
cAMP AccumulationThis compoundData Not AvailableEC50/IC50Data Not Available

Signaling Pathways

The oxytocin receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This rise in intracellular calcium is a key event in mediating many of oxytocin's physiological effects, such as smooth muscle contraction.

Oxytocin Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Response Cellular Response (e.g., Uterine Contraction) Ca->Response Activation ER->Ca Release Oxytocin This compound Oxytocin->OTR Binding

Figure 1: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to characterize oxytocin analogs. These are provided as a guide for researchers and are not based on specific published experiments for this compound due to a lack of available information.

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin receptor.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor (hOTR).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Oxytocin.

  • Non-specific binding control: Unlabeled Oxytocin (1 µM).

  • Test compound: this compound.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Culture hOTR-HEK293 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the membrane pellet in the same buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Oxytocin (typically at its Kd value), and varying concentrations of this compound.

  • Incubation: Add the cell membrane preparation to each well. Incubate at room temperature for 60-90 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay (Organ Bath)

Objective: To determine the functional potency (EC50) and intrinsic activity of this compound on uterine smooth muscle contraction.

Materials:

  • Female Wistar rats (non-pregnant, in estrus).

  • De Jalon's physiological salt solution.

  • Organ bath system with isometric force transducers.

  • Test compounds: Oxytocin (as a reference) and this compound.

Protocol:

  • Tissue Preparation: Euthanize a rat in estrus and dissect the uterine horns. Cut longitudinal strips of myometrium (approx. 10 mm x 2 mm).

  • Mounting: Mount the uterine strips in the organ bath chambers containing De Jalon's solution, maintained at 32°C and aerated with 95% O2/5% CO2. Apply a resting tension of 1 g.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washes, until stable spontaneous contractions are observed.

  • Dose-Response Curve: Add cumulative concentrations of this compound to the organ bath and record the contractile response (amplitude and frequency).

  • Data Analysis: Normalize the responses to the maximal contraction induced by a reference agonist (e.g., KCl or a high concentration of Oxytocin). Plot the normalized response against the log concentration of this compound to determine the EC50 and Emax values.

Uterine Contraction Assay Workflow A Uterine Horn Dissection B Mount Tissue Strip in Organ Bath A->B C Equilibration (60 min) B->C D Cumulative Addition of This compound C->D E Record Contractile Response D->E F Data Analysis (Dose-Response Curve) E->F

Figure 2: Experimental workflow for the in vitro uterine contraction assay.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium release in cells expressing the oxytocin receptor.

Materials:

  • CHO-K1 cells stably expressing the human oxytocin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Plate the hOTR-CHO cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Inject varying concentrations of this compound into the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of this compound to determine the EC50 value.

Conclusion and Future Directions

The available evidence suggests that this compound is a low-potency, full agonist at the oxytocin receptor in functional assays. The D-amino acid substitution at position 5 drastically reduces its activity, highlighting the critical role of the L-asparagine residue for potent receptor interaction. However, a significant gap exists in our understanding of this analog due to the lack of modern pharmacological characterization.

To fully elucidate the in vitro biological function of this compound, the following studies are recommended:

  • Comprehensive Receptor Binding Studies: Determination of Ki values at human and rat oxytocin and vasopressin (V1a, V1b, V2) receptors to assess affinity and selectivity.

  • In Vitro Signaling Assays: Quantification of EC50 values for IP3 accumulation or intracellular calcium mobilization in recombinant cell lines to confirm the signaling pathway and potency.

  • Diverse Functional Assays: Characterization in other in vitro models, such as myometrial cells from different species or at different physiological states, to provide a more complete picture of its activity.

The generation of this quantitative data will be invaluable for structure-activity relationship studies and for the broader understanding of oxytocin receptor pharmacology, aiding in the design of novel and more effective oxytocin-based therapeutics.

References

[D-Asn5]-Oxytocin: A Technical Guide to its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [D-Asn5]-Oxytocin, an analog of the neurohypophysial hormone oxytocin. The document details its discovery and historical context, focusing on its synthesis and initial pharmacological characterization. A key feature of this guide is the structured presentation of its biological activities and the detailed methodologies of the experiments used to determine them. Furthermore, this guide illustrates the intricate signaling pathways associated with oxytocin receptor activation, providing a deeper understanding of the molecular mechanisms at play. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the structure-activity relationships of oxytocin and its analogs.

Introduction

Oxytocin, a nonapeptide hormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, plays a crucial role in various physiological processes, most notably in uterine contraction during parturition and in lactation. Its diverse functions have made it a significant subject of scientific investigation, leading to the synthesis of numerous analogs to explore its structure-activity relationships. One such analog is this compound, where the L-asparagine residue at position 5 is substituted with its D-enantiomer. This modification has profound effects on the peptide's biological activity, offering valuable insights into the steric requirements of the oxytocin receptor.

Discovery and History

The synthesis and initial pharmacological evaluation of this compound were first reported in a seminal 1966 paper by Dutta, Anand, and Kar in the Journal of Medicinal Chemistry.[1] This research was part of a broader investigation into the effects of stereochemical changes in the oxytocin molecule on its biological activity. The substitution of the L-asparagine at position 5 with its D-isomer was a targeted modification aimed at understanding the conformational requirements of this specific residue for receptor binding and activation.

Synthesis

The synthesis of this compound, as described in the historical literature, would have followed the established methods of solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield in the early 1960s.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
  • Resin Preparation: A chloromethylated polystyrene-divinylbenzene copolymer resin serves as the solid support. The C-terminal amino acid, Glycine, is attached to the resin as a benzyl ester.

  • Stepwise Elongation: The peptide chain is assembled in a stepwise manner in the C- to N-terminal direction. Each cycle of amino acid addition consists of two main steps:

    • De-protection: The α-amino protecting group (e.g., benzyloxycarbonyl, Z-group) of the resin-bound amino acid is removed.

    • Coupling: The next N-protected amino acid is activated (e.g., using dicyclohexylcarbodiimide, DCC) and coupled to the free amino group of the resin-bound peptide.

  • Incorporation of D-Asparagine: In the synthesis of this compound, the fifth amino acid to be coupled is N-protected D-Asparagine.

  • Cleavage from Resin: Once the nonapeptide sequence is assembled, the peptide is cleaved from the resin support using a strong acid, such as hydrogen bromide in trifluoroacetic acid.

  • Cyclization: The linear peptide is then subjected to an oxidation reaction to form the disulfide bridge between the two cysteine residues at positions 1 and 6. This is typically achieved by aeration in a dilute aqueous solution at a slightly alkaline pH.

  • Purification: The crude cyclic peptide is purified using techniques such as countercurrent distribution or column chromatography.

Pharmacological Properties

The initial pharmacological studies on this compound revealed a significant divergence in its activity profile compared to native oxytocin.

Data Presentation

The following table summarizes the reported biological activities of this compound. Due to the unavailability of the full text of the original 1966 publication, the exact quantitative data could not be retrieved. The activities are therefore presented qualitatively as described in multiple secondary sources.[1]

Biological ActivityThis compoundNative Oxytocin
Oxytocic Activity Very Low Specific ActivityHigh (Standard)
Vasodepressor Activity Very Low Specific ActivityPresent
Intrinsic Activity (Oxytocic) Similar to OxytocinHigh (Standard)
Interpretation of Pharmacological Data

The data indicates that while this compound retains the ability to elicit a maximal response in oxytocic assays (similar intrinsic activity), its potency is significantly reduced (very low specific activity). This suggests that the D-asparagine substitution hinders the peptide's ability to bind effectively to the oxytocin receptor, but once bound, it can still trigger the downstream signaling cascade. The low vasodepressor activity further underscores the importance of the stereochemistry at position 5 for the biological functions of oxytocin.

Experimental Protocols for Pharmacological Characterization

The pharmacological activities of this compound were determined using established bioassays of the time.

Oxytocic Activity Assay (Isolated Rat Uterus)

This assay measures the ability of a substance to induce contractions in isolated uterine tissue.

  • Animal Preparation: A non-pregnant female rat is brought into estrus by the administration of an estrogenic substance (e.g., stilbestrol) 24 hours prior to the experiment.

  • Tissue Isolation: The rat is euthanized, and the uterine horns are isolated and placed in a bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 32°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Recording of Contractions: One end of a uterine segment is attached to a fixed point in the bath, and the other end is connected to a lever system that records the contractions on a kymograph.

  • Dose-Response Curve: A standard dose-response curve is generated by adding known concentrations of a standard oxytocin preparation to the bath and recording the resulting contractions.

  • Assay of this compound: The test compound, this compound, is then added to the bath at various concentrations, and the induced contractions are recorded.

  • Data Analysis: The potency of this compound is determined by comparing the concentration required to produce a given level of contraction to that of the standard oxytocin preparation.

Vasopressor Assay (Rat Blood Pressure)

This assay measures the effect of a substance on the blood pressure of an anesthetized rat.

  • Animal Preparation: A male rat is anesthetized (e.g., with urethane).

  • Cannulation: The trachea is cannulated to ensure a clear airway. A carotid artery is cannulated and connected to a pressure transducer to record blood pressure. A jugular vein is cannulated for the administration of test substances.

  • Standardization: The pressor response to a standard dose of a reference substance (e.g., vasopressin) is determined.

  • Assay of this compound: this compound is administered intravenously at various doses, and the changes in blood pressure are recorded.

  • Data Analysis: The vasopressor activity is quantified by comparing the change in blood pressure produced by this compound to that produced by the standard preparation.

Signaling Pathways

Oxytocin exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the oxytocin receptor (OTR). The activation of the OTR initiates a cascade of intracellular events. While the specific signaling of this compound has not been extensively studied, it is presumed to act through the same pathways as native oxytocin, albeit with much lower potency.

Primary Signaling Pathway

The canonical signaling pathway for the oxytocin receptor involves the activation of the Gq/11 family of G proteins.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to ER->Ca Releases

Caption: Oxytocin Receptor Gq Signaling Pathway.

Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a typical workflow for investigating the signaling pathway of an oxytocin analog.

Signaling_Workflow cluster_ligand Ligand Preparation cluster_cell_culture In Vitro Assays cluster_downstream Downstream Analysis Synth Synthesize & Purify This compound Cells Culture Cells Expressing Human Oxytocin Receptor Synth->Cells Treat Cells With Binding Receptor Binding Assay (Determine Ki) Cells->Binding Functional Functional Assay (e.g., Calcium Mobilization) Cells->Functional Data Data Analysis & Interpretation Binding->Data Western Western Blot for Phosphorylated Proteins (e.g., p-ERK) Functional->Western Analyze Downstream Signaling Western->Data

Caption: Experimental Workflow for OTR Ligand Characterization.

Conclusion

The discovery and study of this compound have been instrumental in elucidating the critical role of the stereochemistry of the asparagine residue at position 5 in the biological activity of oxytocin. The significant reduction in oxytocic and vasopressor potency, while maintaining intrinsic activity, highlights the importance of this residue for receptor binding. This technical guide has provided a detailed overview of the historical context, synthesis, pharmacological properties, and the underlying signaling mechanisms related to this important oxytocin analog. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers and professionals dedicated to the ongoing exploration of oxytocin pharmacology and the development of novel therapeutics targeting the oxytocin system.

References

Downstream Signaling Pathways of [D-Asn5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Asn5]-Oxytocin is an analog of the neuropeptide hormone oxytocin, characterized by the substitution of the L-asparagine at position 5 with its D-enantiomer. This modification results in a peptide with significantly attenuated biological activity compared to the endogenous ligand. While specific quantitative data on its signaling profile is sparse, cumulative dose-response studies indicate that it retains a similar intrinsic activity to oxytocin, suggesting it functions as a weak agonist at the oxytocin receptor (OTR).[1][2][3][4][5] This technical guide provides a comprehensive overview of the presumed downstream signaling pathways activated by this compound upon binding to the OTR, detailed experimental protocols for its characterization, and a summary of its known pharmacological properties.

Introduction to this compound and the Oxytocin Receptor

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that is central to a myriad of physiological processes, including uterine contractions, lactation, and complex social behaviors. The endogenous ligand, oxytocin, is a nonapeptide with the sequence CYIQNCPLG-NH₂. The asparagine residue at position 5 (Asn5) is crucial for its potent biological activity.[6] Alteration of this residue, as in this compound (CYIQ-[D-Asn]-CPLG-NH₂), leads to a significant reduction in oxytocic and vasodepressor effects.[2][3][4] Despite this, its characterization is valuable for understanding the structure-activity relationships of the oxytocin receptor.

Pharmacological Profile of this compound

Quantitative pharmacological data for this compound is not extensively reported in publicly available literature. However, based on descriptive accounts, a qualitative profile can be summarized. The following tables present the known characteristics of this compound, with comparative values for Oxytocin provided for context.

Table 1: Receptor Binding and Functional Activity
CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50/IC50)Intrinsic Activity
This compound Oxytocin ReceptorNot ReportedNot Reported (Described as "very low")[2][3]Weak Agonist (similar to Oxytocin)[1][2]
Oxytocin Oxytocin ReceptorLow NanomolarLow NanomolarFull Agonist
Table 2: Biological Effects
CompoundBiological EffectPotency
This compound Oxytocic (Uterine Contraction)Very Low[2][3][4]
VasodepressorVery Low[2][3][4]
Oxytocin Oxytocic (Uterine Contraction)High
VasodepressorHigh

Downstream Signaling Pathways

Upon binding of an agonist like this compound, the oxytocin receptor primarily couples to Gαq/11 and to a lesser extent, Gαi/o proteins. This initiates a cascade of intracellular events.

Gαq/11-PLC-IP₃-Ca²⁺ Pathway

The canonical signaling pathway for the oxytocin receptor involves the activation of the Gαq/11 protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[7] This rapid increase in intracellular calcium is a key event in mediating many of oxytocin's physiological effects, such as smooth muscle contraction.

Gq_Pathway cluster_cytoplasm Cytoplasm D_Asn5_OT This compound OTR Oxytocin Receptor (OTR) D_Asn5_OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses (e.g., Muscle Contraction) Ca_release->Downstream

Caption: Gαq-mediated signaling cascade of the Oxytocin Receptor.

MAPK/ERK Pathway

Activation of the oxytocin receptor also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway can be initiated through both G-protein dependent and β-arrestin-mediated mechanisms. ERK1/2 activation is implicated in longer-term effects of oxytocin, such as cell growth and proliferation.[8][9]

ERK_Pathway OTR Activated OTR Intermediates G-protein/β-arrestin Signaling Intermediates OTR->Intermediates Raf c-Raf Intermediates->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., CREB) pERK->Transcription Translocates to nucleus and phosphorylates Gene_Expression Changes in Gene Expression Transcription->Gene_Expression

Caption: MAPK/ERK signaling pathway downstream of OTR activation.

Experimental Protocols

The following protocols describe standard assays used to characterize the pharmacological properties of ligands acting at the oxytocin receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the oxytocin receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing OTR start->prep_membranes add_reagents Add membranes, radioligand (e.g., [³H]-Oxytocin), and varying concentrations of This compound to assay plate prep_membranes->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter Rapidly filter through GF/C filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify bound radioactivity using liquid scintillation counting wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing the human oxytocin receptor. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[10]

  • Assay Setup: In a 96-well plate, add in order: assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4), varying concentrations of unlabeled this compound, a fixed concentration of radioligand (e.g., [³H]-Oxytocin, typically at its Kd concentration), and the cell membrane preparation.[10]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.[10]

  • Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate the Gαq pathway, leading to an increase in intracellular calcium.

Workflow Diagram:

Calcium_Assay_Workflow start Start plate_cells Plate OTR-expressing HEK293 cells in a black, clear-bottom 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520) plate_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells read_baseline Measure baseline fluorescence using a plate reader (e.g., FLIPR, FlexStation) wash_cells->read_baseline add_compound Inject varying concentrations of this compound read_baseline->add_compound read_response Immediately measure the change in fluorescence over time add_compound->read_response analyze Analyze data to determine EC50 and Emax read_response->analyze end End analyze->end

Caption: Workflow for a fluorescent-based calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Plate HEK293 cells expressing the human oxytocin receptor into black-walled, clear-bottom 96-well plates and culture overnight.[11]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C, according to the manufacturer's protocol.[11]

  • Assay: Wash the cells to remove excess dye. Place the plate into a fluorescent plate reader (e.g., FLIPR or FlexStation).

  • Compound Addition and Reading: Establish a stable baseline fluorescence reading for several seconds. The instrument then automatically injects varying concentrations of this compound into the wells while simultaneously and continuously recording the fluorescence intensity over 1-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.

Workflow Diagram:

Western_Blot_Workflow start Start plate_and_starve Plate OTR-expressing cells and serum-starve overnight to reduce basal p-ERK levels start->plate_and_starve stimulate Stimulate cells with This compound for a fixed time (e.g., 5-10 min) plate_and_starve->stimulate lyse_cells Lyse cells in RIPA buffer with protease and phosphatase inhibitors stimulate->lyse_cells quantify_protein Determine protein concentration of lysates lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with BSA or non-fat milk transfer->block probe_primary Incubate with primary antibodies (anti-p-ERK1/2, then strip and re-probe for total ERK1/2) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence and image probe_secondary->detect analyze Quantify band density (p-ERK / total ERK) detect->analyze end End analyze->end

Caption: Workflow for ERK1/2 phosphorylation detection by Western blot.

Detailed Methodology:

  • Cell Treatment: Culture OTR-expressing cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation. Treat cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes).[12]

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[8][14]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][14]

  • Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody that detects total ERK1/2.[12]

  • Data Analysis: Use densitometry to quantify the intensity of the p-ERK1/2 and total ERK1/2 bands. Express the results as the ratio of p-ERK1/2 to total ERK1/2. Plot this ratio against the log concentration of this compound to generate a dose-response curve.

Conclusion

This compound serves as an interesting pharmacological tool for probing the structure-function relationships of the oxytocin receptor. Although it exhibits significantly lower potency than native oxytocin, it is presumed to activate the same canonical downstream signaling pathways, including the Gαq-mediated calcium mobilization cascade and the MAPK/ERK pathway. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other novel OTR ligands, enabling researchers to elucidate their specific signaling signatures and therapeutic potential. Further studies are required to provide precise quantitative data on the binding and functional profile of this analog.

References

In Vitro Effects of [D-Asn5]-Oxytocin on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Asn5]-Oxytocin is an analog of the neuropeptide hormone oxytocin, characterized by the substitution of L-asparagine with its D-enantiomer at position 5. This modification, while seemingly subtle, has significant implications for the peptide's biological activity. This technical guide provides a comprehensive overview of the known in vitro effects of this compound on various cell lines. Due to the limited specific research on this particular analog, this document also incorporates data from related oxytocin analogs with modifications at the Asn5 position and outlines general experimental protocols and signaling pathways relevant to the study of oxytocin receptor (OTR) ligands. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential and cellular mechanisms of this compound.

Introduction to this compound

This compound is a synthetic derivative of oxytocin, a nine-amino-acid peptide primarily known for its role in uterine contraction and lactation. The substitution of the naturally occurring L-asparagine at position 5 with its D-isomer alters the peptide's conformation and, consequently, its interaction with the oxytocin receptor. Early research dating back to 1966 indicated that this compound possesses similar intrinsic oxytocic activity to native oxytocin but with markedly low specific oxytocic and vasodepressor activities[1][2][3][4]. This suggests that while it may engage the oxytocin receptor, its efficacy and potency are significantly attenuated compared to the parent molecule. The asparagine residue at position 5 is crucial for the biological activity of oxytocin, and modifications at this site often lead to a dramatic loss of function[5].

Quantitative Data Summary

Specific quantitative data on the in vitro effects of this compound on cell proliferation, viability, and apoptosis are scarce in publicly available literature. However, studies on other oxytocin analogs with modifications at the Asn5 position, particularly antagonists, provide some insight into the structure-activity relationship at this position. The following table summarizes the available pharmacological data for this compound and related compounds.

CompoundCell Line/Assay SystemParameterValue/ObservationReference
This compound In vivo (Rat)ActivitySimilar intrinsic oxytocic activity to oxytocin, but with very low specific activity.[1][2]
[Pen1,D-Phe2,Thr4,Orn8]-Oxytocin Analogues with Asn5 substitution Rat Uterine Assay (in vitro)pA2A series of antagonists with substitutions at Asn5 showed varying antioxytocic potencies.[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the in vitro effects of this compound on cell lines.

Cell Culture
  • Cell Lines: Human myometrial cells (hTERT-C3, M11)[7], human small cell lung carcinoma cell lines (DMS79, H146, H345)[8], or other cell lines endogenously or recombinantly expressing the oxytocin receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound at desired concentrations for a specified time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Receptor Binding Assay
  • Prepare cell membranes from cells expressing the oxytocin receptor.

  • In a binding buffer, incubate the cell membranes with a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) and varying concentrations of unlabeled this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters and measure the radioactivity using a scintillation counter.

  • Determine the Ki (inhibitory constant) of this compound by competitive binding analysis.

Signaling Pathways and Visualizations

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon ligand binding, it initiates a cascade of intracellular signaling events. While the specific downstream effects of this compound are not well-documented, they are presumed to occur through the canonical oxytocin receptor signaling pathway.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulation PKC PKC DAG->PKC Activation MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Activation Transcription Gene Transcription Ca->Transcription Regulation MAPK_Cascade->Transcription Regulation Ligand This compound Ligand->OTR Binding

Caption: Canonical Oxytocin Receptor Signaling Pathway.

The binding of an agonist like oxytocin, and potentially this compound, to the OTR activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene transcription related to cell proliferation, differentiation, and other cellular responses[9][10][11].

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Line Culture (OTR-expressing) Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis Binding Receptor Binding Assay Cell_Culture->Binding Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Cell_Culture->Signaling Peptide_Prep This compound Stock Preparation Peptide_Prep->Viability Peptide_Prep->Apoptosis Peptide_Prep->Binding Peptide_Prep->Signaling Data_Quant Quantitative Data Analysis (IC50, EC50, etc.) Viability->Data_Quant Apoptosis->Data_Quant Binding->Data_Quant Mechanism Mechanism of Action Determination Signaling->Mechanism Data_Quant->Mechanism

Caption: General workflow for in vitro characterization.

Conclusion and Future Directions

The available evidence suggests that this compound is a weak agonist or partial agonist at the oxytocin receptor. However, a comprehensive understanding of its in vitro effects on various cell lines is currently lacking. Future research should focus on systematic studies to determine its dose-dependent effects on cell proliferation, viability, and apoptosis in a panel of OTR-expressing cell lines. Furthermore, detailed investigation into its ability to activate downstream signaling pathways, such as the MAPK/ERK pathway, is warranted to elucidate its precise mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations, which will be crucial in determining any potential therapeutic utility of this compound.

References

Physicochemical properties and stability of [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties and stability data for the oxytocin analog, [D-Asn5]-Oxytocin. Due to a scarcity of direct research on this specific analog, this document leverages extensive data from its parent molecule, oxytocin, to provide a foundational understanding for researchers, scientists, and drug development professionals. The information on oxytocin serves as a critical reference point for designing and interpreting studies on this compound.

Physicochemical Properties

While specific quantitative data for this compound is limited, its basic molecular information is available. For a comparative perspective, the detailed physicochemical properties of oxytocin are summarized below. It is important to note that the substitution of L-Asparagine with D-Asparagine at position 5 may lead to subtle changes in conformation and properties.

Table 1: Molecular and Physicochemical Properties

PropertyThis compoundOxytocin
Molecular Formula C43H66N12O12S2[1]C43H66N12O12S2[2]
Molecular Weight 1007.19 g/mol [3][4]1007.2 g/mol [2]
Sequence CYIQ-[D-Asn]-CPLG-NH2 (Disulfide bridge: Cys1-Cys6)[3]CYIQNCPLG-NH2 (Disulfide bridge: Cys1-Cys6)[2]
Appearance -White powder[2]
Melting Point -192-194 °C[2]
Solubility -Soluble in water and butanol[2]
Optical Rotation --26.2° (c=0.53 in water)[2]
Isoelectric Point -5.51[2]
LogP (Hydrophobicity) --2.7[2]

Biological Activity

This compound has been shown to possess very low specific oxytocic and vasodepressor activities.[3][5][6][7] However, cumulative dose-response studies indicate that it has a similar intrinsic activity to oxytocin for oxytocic effects.[3][4][5][7]

Stability Profile

pH-Dependent Degradation

The degradation of oxytocin follows pseudo-first-order kinetics and is significantly influenced by the pH of the formulation.[8]

  • Acidic Conditions (pH 2.0): Deamidation at Gln4, Asn5, and the C-terminal Gly9-NH2 is the primary degradation pathway.[8][9]

  • Neutral to Alkaline Conditions (pH 7.0 - 9.0): Degradation is faster at higher pH.[8] The formation of tri- and tetrasulfide-containing monomers, as well as various disulfide and dityrosine-linked dimers, are the main degradation products.[8][9] Beta-elimination and the formation of larger aggregates also occur.[8][9] At pH 9.0, mono-deamidation of Gln4, Asn5, and Gly9-NH2 is also observed.[8][9]

  • Optimal Stability: Oxytocin exhibits the slowest degradation rate at a pH of approximately 4.5.[8]

Table 2: Degradation Rate Constants (kobs) of Oxytocin (0.1 mg/mL) at 70°C

pHkobs (day⁻¹)
2.00.63
4.50.391
7.0Not specified
9.0Fastest degradation

Data extracted from a study on oxytocin degradation kinetics.[8]

Temperature-Dependent Degradation

The degradation of oxytocin is also temperature-dependent and can be described by the Arrhenius equation.[8] The activation energy for degradation is highest at pH 4.5, indicating greater stability at this pH as temperature increases.[8]

Table 3: Time for 10% Loss of Oxytocin Content at pH 4.5

TemperatureTime (days)
25°C183
30°C82
40°C17

Calculated values from an accelerated stability study.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stability of oxytocin, which can be adapted for this compound.

Accelerated Stability Study

Purpose: To determine the degradation kinetics of the peptide as a function of temperature and pH.

Methodology:

  • Formulation: Prepare solutions of the peptide (e.g., 0.1 mg/mL) in buffers of different pH values (e.g., 50 mM phosphate buffer at pH 2.0, 4.5, 7.0, and 9.0).[8]

  • Incubation: Store aliquots of each formulation in sealed glass vials at various elevated temperatures (e.g., 40°C, 55°C, 70°C, and 80°C) in temperature-controlled ovens or water baths.[8]

  • Sampling: At predetermined time intervals, withdraw samples from each condition.

  • Analysis: Quantify the remaining intact peptide using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[8] Monitor the disappearance of the main peptide peak.

  • Data Analysis: Plot the natural logarithm of the remaining peptide concentration versus time to determine the observed degradation rate constant (kobs) from the slope of the linear regression. Use the Arrhenius equation to calculate the activation energy of degradation.

Identification of Degradation Products by Mass Spectrometry

Purpose: To identify the chemical structures of the degradation products.

Methodology:

  • Sample Preparation: Use samples from the accelerated stability study that show significant degradation.

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. An Electrospray Ionization (ESI) source is commonly used for peptides.[8]

  • Data Interpretation: Compare the mass spectra of the degradation products with the intact peptide to identify modifications such as deamidation, oxidation, dimerization, and fragmentation. Tandem MS (MS/MS) can be used to sequence the degradation products and pinpoint the exact site of modification.

Signaling Pathway

This compound, like oxytocin, is expected to exert its biological effects through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The activation of OXTR initiates a cascade of intracellular signaling events.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin_Analog This compound OXTR Oxytocin Receptor (GPCR) Oxytocin_Analog->OXTR Binds to Gq_protein Gαq OXTR->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca2->Cellular_Response Contributes to MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response Leads to

Caption: Oxytocin Receptor Signaling Pathway.

The binding of an agonist like oxytocin or its analogs to the oxytocin receptor (OXTR) primarily activates the Gαq protein.[11][12] This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12] These events, in turn, can activate other pathways like the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.[11][12][13]

Conclusion and Future Directions

This technical guide consolidates the currently available information on the physicochemical properties and stability of this compound. While direct experimental data for this analog is sparse, the extensive knowledge of the parent molecule, oxytocin, provides a strong foundation for future research. It is recommended that dedicated studies be conducted to determine the specific physicochemical parameters and stability profile of this compound. Such data will be invaluable for its potential development as a therapeutic agent, enabling rational formulation design and prediction of its shelf-life and in vivo behavior. The experimental protocols outlined in this guide offer a starting point for these much-needed investigations.

References

[D-Asn5]-Oxytocin: A Technical Overview of an Oxytocin Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Asn5]-Oxytocin is a synthetic analog of the neuropeptide hormone oxytocin, characterized by the substitution of the L-asparagine residue at position 5 with its D-enantiomer. This modification results in a modulator of the oxytocin receptor with a distinct pharmacological profile. While exhibiting very low specific oxytocic and vasodepressor activities, it retains an intrinsic activity comparable to native oxytocin in eliciting uterine contractions[1]. This technical guide provides a comprehensive overview of this compound, including its synthesis, pharmacological properties, and the signaling pathways it is presumed to modulate. Detailed experimental protocols for its characterization are also presented to facilitate further research and development.

Introduction

Oxytocin is a nonapeptide hormone primarily recognized for its role in uterine contraction during parturition and lactation[2][3]. Its receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target for therapeutic intervention in various physiological and pathological conditions, including labor induction, postpartum hemorrhage, and potentially neuropsychiatric disorders[2][4]. The modification of the oxytocin molecule has been a strategy to develop analogs with altered potency, selectivity, and pharmacokinetic profiles. The substitution at the 5th position, as seen in this compound, has been shown to significantly impact the molecule's interaction with the oxytocin receptor[1]. This document serves as a technical resource on this compound, summarizing its known characteristics and providing detailed methodologies for its study.

Physicochemical Properties

PropertyValueReference
Molecular Formula C43H66N12O12S2MedChemExpress, Simson Pharma
Molecular Weight 1007.19 g/mol MedChemExpress, Simson Pharma
CAS Number 5754-53-0MedChemExpress, Simson Pharma
Sequence CYIQ-[D-Asn]-CPLG-NH2 (Disulfide bridge: Cys1-Cys6)MedChemExpress

Pharmacology

The primary pharmacological data for this compound originates from the foundational study by Dutta et al. (1966).

AssayObservationQuantitative DataReference
In Vitro Uterotonic Activity (Rat Uterus) Possesses very low specific oxytocic activity, but demonstrates a similar intrinsic activity to oxytocin in cumulative dose-response studies.Specific potency values (e.g., EC50) are not publicly available but are qualitatively described as low.Dutta et al. (1966) as cited by multiple sources[1]
In Vivo Vasopressor Activity (Rat) Exhibits very low specific vasodepressor activity.Specific quantitative data is not publicly available.Dutta et al. (1966) as cited by multiple sources[1]

Presumed Signaling Pathways

As an analog of oxytocin with demonstrated intrinsic activity, this compound is expected to activate the canonical signaling pathways associated with the oxytocin receptor. The oxytocin receptor is known to couple to multiple G-proteins, primarily Gq/11 and to a lesser extent, Gi[5][6].

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway is the principal mechanism for oxytocin-induced smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq Gαq/11 OTR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG D_Asn5_OT This compound D_Asn5_OT->OTR Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction CaM Ca2+/Calmodulin Complex MLCK MLCK CaM->MLCK Activates MLCK->Contraction Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->CaM Activates

Gq/11-mediated signaling cascade initiated by this compound.
Gi Signaling Pathway

The oxytocin receptor can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gi Gαi OTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts D_Asn5_OT This compound D_Asn5_OT->OTR Binds cAMP cAMP ↓ ATP->cAMP PKA PKA Activity ↓ cAMP->PKA

Gi-mediated signaling cascade modulated by this compound.

Experimental Protocols

The following are representative protocols for the synthesis and pharmacological characterization of this compound, based on established methods for oxytocin analogs. The specific details of the original protocols by Dutta et al. (1966) are not publicly available.

Synthesis and Purification by Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Rink Amide Resin Coupling_Gly 1. Fmoc-Gly-OH Coupling Resin->Coupling_Gly Deprotection1 2. Fmoc Deprotection Coupling_Gly->Deprotection1 Coupling_Leu 3. Fmoc-Leu-OH Coupling Deprotection1->Coupling_Leu Deprotection2 4. Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Pro 5. Fmoc-Pro-OH Coupling Deprotection2->Coupling_Pro Deprotection3 6. Fmoc Deprotection Coupling_Pro->Deprotection3 Coupling_Cys 7. Fmoc-Cys(Trt)-OH Coupling Deprotection3->Coupling_Cys Deprotection4 8. Fmoc Deprotection Coupling_Cys->Deprotection4 Coupling_DAsn 9. Fmoc-D-Asn(Trt)-OH Coupling Deprotection4->Coupling_DAsn Deprotection5 10. Fmoc Deprotection Coupling_DAsn->Deprotection5 Coupling_Gln 11. Fmoc-Gln(Trt)-OH Coupling Deprotection5->Coupling_Gln Deprotection6 12. Fmoc Deprotection Coupling_Gln->Deprotection6 Coupling_Ile 13. Fmoc-Ile-OH Coupling Deprotection6->Coupling_Ile Deprotection7 14. Fmoc Deprotection Coupling_Ile->Deprotection7 Coupling_Tyr 15. Fmoc-Tyr(tBu)-OH Coupling Deprotection7->Coupling_Tyr Deprotection8 16. Fmoc Deprotection Coupling_Tyr->Deprotection8 Coupling_Cys2 17. Fmoc-Cys(Trt)-OH Coupling Deprotection8->Coupling_Cys2 Deprotection9 18. Final Fmoc Deprotection Coupling_Cys2->Deprotection9 Cleavage 19. Cleavage from Resin & Side-chain Deprotection Deprotection9->Cleavage Cyclization 20. Disulfide Bond Formation (Oxidation) Cleavage->Cyclization Purification 21. RP-HPLC Purification Cyclization->Purification Analysis 22. Characterization (Mass Spec, Purity) Purification->Analysis

Workflow for the synthesis of this compound via SPPS.

Protocol:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-D-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH) using a coupling agent such as HBTU/DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Cyclization: Oxidize the two cysteine residues to form the disulfide bridge in a dilute aqueous solution at a slightly alkaline pH.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Uterotonic Activity Assay

Protocol:

  • Tissue Preparation: Isolate uterine horns from a diestrus or estrogen-primed female rat and mount in an organ bath containing De Jalon's solution at 32°C, bubbled with carbogen (95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Cumulative Dose-Response: Add increasing concentrations of this compound (and oxytocin as a positive control) to the organ bath in a cumulative manner.

  • Data Acquisition: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Analysis: Measure the amplitude of contractions at each concentration and construct dose-response curves to determine potency (EC50) and intrinsic activity relative to oxytocin.

In Vivo Vasopressor Assay

Protocol:

  • Animal Preparation: Anesthetize a male rat and cannulate the carotid artery to monitor blood pressure and the jugular vein for drug administration.

  • Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure.

  • Drug Administration: Administer bolus intravenous injections of increasing doses of this compound and a standard vasopressor agent (e.g., arginine vasopressin).

  • Data Recording: Continuously record the blood pressure response.

  • Analysis: Determine the change in mean arterial pressure for each dose and construct dose-response curves.

Calcium Mobilization Assay

Protocol:

  • Cell Culture: Culture cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well black-walled plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

This compound represents an intriguing modification of the native oxytocin peptide. Its pharmacological profile, characterized by low specific activity but preserved intrinsic efficacy, suggests a complex interaction with the oxytocin receptor. This technical guide provides a foundational understanding of this compound, compiling its known properties and offering detailed, representative protocols for its synthesis and evaluation. Further research is warranted to fully elucidate its receptor binding kinetics, downstream signaling consequences, and potential therapeutic applications. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of pharmacology, medicinal chemistry, and drug development.

References

An In-depth Technical Guide on the Intrinsic Activity of [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the intrinsic activity of [D-Asn5]-Oxytocin, an analog of the neurohypophysial hormone oxytocin. By substituting the L-asparagine at position 5 with its D-isomer, the pharmacological properties of the peptide are significantly altered. This document summarizes the available data on its receptor interaction, functional activity, and the downstream signaling pathways it modulates. Detailed experimental methodologies for key assays are provided, alongside visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Oxytocin, a nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, plays a crucial role in various physiological processes, including uterine contraction, lactation, and social bonding. Its actions are mediated through the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The modification of the oxytocin molecule has been a long-standing strategy in medicinal chemistry to develop analogs with altered potency, selectivity, and duration of action. The substitution of the L-asparagine residue at position 5 with its D-enantiomer, resulting in this compound, has been a subject of investigation to understand the structure-activity relationships of oxytocin.

Initial studies have characterized this compound as having very low specific oxytocic and vasodepressor activities.[1][2] However, cumulative dose-response studies have revealed that it possesses an intrinsic activity for oxytocic effects that is similar to that of native oxytocin.[1][2][3] This paradoxical finding suggests that this compound may act as a partial agonist at the oxytocin receptor, a characteristic that warrants a more detailed investigation for its potential therapeutic applications and as a tool for studying oxytocin receptor function.

Quantitative Data

Parameter This compound Oxytocin Reference
Oxytocic Activity (specific) Very LowHigh[1][2]
Vasodepressor Activity Very LowModerate[1][2]
Intrinsic Activity (Oxytocic, cumulative dose-response) Similar to OxytocinHigh[1][2][3]

Signaling Pathways

The oxytocin receptor is known to couple to multiple G-proteins, primarily Gq, but also Gi and Gs, leading to the activation of a cascade of intracellular signaling pathways. As an analog of oxytocin, this compound is presumed to act through the same receptor and, consequently, modulate these pathways.

Gq-Mediated Pathway

The canonical signaling pathway for the oxytocin receptor upon agonist binding is the activation of the Gq alpha subunit. This initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key event in smooth muscle contraction.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Calmodulin (CaM) MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction PKC->Contraction Modulates MLCK->Contraction Phosphorylates Ca_Store Ca2+ Store IP3R->Ca_Store Opens Ca_Store->CaM Ca2+ release Ligand This compound Ligand->OTR Binds

Caption: Gq-mediated signaling pathway of the Oxytocin Receptor.

Alternative Signaling Pathways

Beyond the primary Gq pathway, the oxytocin receptor can also couple to other G-proteins, leading to a diversification of cellular responses. These alternative pathways can influence cell growth, proliferation, and other physiological functions.

Alternative_Pathways cluster_gi Gi Pathway cluster_gs Gs Pathway cluster_mapk MAPK Pathway OTR Oxytocin Receptor Gi Gi OTR->Gi Gs Gs OTR->Gs MAPK_cascade MAPK Cascade (e.g., ERK1/2) OTR->MAPK_cascade AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease AC_activate Adenylate Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase Gene_expression Gene Expression (Proliferation, etc.) MAPK_cascade->Gene_expression

Caption: Alternative signaling pathways of the Oxytocin Receptor.

Experimental Protocols

The following are detailed methodologies for key experiments that are essential for characterizing the intrinsic activity of oxytocin analogs like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the oxytocin receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing OTR B Incubate membranes with radiolabeled oxytocin ([3H]-OT) and varying concentrations of This compound A->B C Separate bound from free radioligand via vacuum filtration B->C D Quantify radioactivity on filters using scintillation counting C->D E Determine Ki value from competition binding curves D->E Uterine_Contraction_Workflow A Isolate uterine horns from an estrogen-primed rat B Mount uterine strips in an organ bath containing physiological salt solution A->B C Record isometric contractions using a force transducer B->C D Administer cumulative doses of this compound to the organ bath C->D E Measure the change in contractile force and frequency D->E IP_Assay_Workflow A Culture cells expressing the oxytocin receptor B Label cells with [3H]-myo-inositol A->B C Stimulate cells with This compound in the presence of LiCl B->C D Lyse cells and separate inositol phosphates using anion exchange chromatography C->D E Quantify [3H]-inositol phosphates by scintillation counting D->E

References

Methodological & Application

Application Notes and Protocols for [D-Asn5]-Oxytocin in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neuropeptide hormone oxytocin, where the L-asparagine residue at position 5 is replaced with its D-stereoisomer. This modification significantly alters its pharmacological profile. The bulk of available data on this compound originates from its initial synthesis and characterization in 1966. Published research on its application in contemporary animal models for behavioral or complex physiological studies is notably scarce. Therefore, these notes primarily summarize the foundational pharmacological data and provide protocols based on classic bioassays rather than established modern animal model applications.

Application Notes

Chemical and Physical Properties
  • Sequence: CYIQ-[D-Asn]-CPLG-NH2 (Disulfide bridge: Cys1-Cys6)

  • CAS Number: 5754-53-0

  • Molecular Formula: C43H66N12O12S2

  • Molecular Weight: 1007.19 g/mol

  • Appearance: Typically a white to off-white powder.

  • Solubility: Soluble in water and academic solvents. For in vivo use, sterile saline or an appropriate buffer is recommended.

Pharmacological Profile

This compound is characterized as a weak partial agonist of the oxytocin receptor.

  • Oxytocic Activity: It possesses very low specific activity in inducing uterine contractions compared to native oxytocin.[1] However, cumulative dose-response studies have shown that it has an intrinsic activity similar to oxytocin, indicating that while it binds to the receptor and elicits a response, its potency is substantially lower.[2][3][4]

  • Vasodepressor Activity: Its effect on blood pressure (avian vasodepressor assay) is also markedly reduced compared to oxytocin.[1]

  • Milk Ejection Activity: The potency in stimulating milk ejection is significantly lower than that of oxytocin.[1]

  • Receptor Interaction: The substitution of the L-Asn5 with a D-Asn5 residue is a critical modification. The asparagine residue at position 5 is crucial for the biological activity of oxytocin agonists. Alterations at this position often lead to a dramatic loss of potency.[5] This makes this compound a useful tool for structure-activity relationship (SAR) studies investigating the specific conformational requirements of the oxytocin receptor.

Mechanism of Action

Like oxytocin, this compound exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). This cascade results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively. As a weak partial agonist, this compound activates this pathway but with a much lower efficacy than the endogenous ligand.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates OT This compound (Weak Agonist) OT->OTR Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Muscle Contraction) Ca->Response PKC->Response Uterotonic_Assay_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_data Data Analysis A1 Select female rat (120-150g) in natural estrus A2 Anesthetize with urethane A1->A2 A3 Cannulate trachea and one carotid artery A2->A3 A5 Expose one uterine horn via abdominal incision A2->A5 A4 Record blood pressure via mercury manometer A3->A4 B1 Suspend uterine horn in a bath of Ringer's solution (32°C) A5->B1 B2 Attach uterine horn to a frontal writing lever to record contractions B1->B2 B3 Administer test substance (e.g., this compound) intravenously B2->B3 B4 Record the amplitude and frequency of uterine contractions B3->B4 B5 Compare response to a known standard (Oxytocin) B4->B5 C1 Generate dose-response curve B5->C1 C2 Calculate relative potency compared to standard C1->C2

References

Application Notes and Protocols for [D-Asn5]-Oxytocin in Receptor Binding Competition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neuropeptide oxytocin. While it exhibits minimal specific oxytocic and vasodepressor activities, it demonstrates a similar intrinsic activity to native oxytocin.[1][2] This characteristic makes it a valuable tool in the study of oxytocin receptor (OTR) interactions, particularly in receptor binding competition assays. These assays are fundamental in drug discovery and pharmacology for determining the affinity of unlabeled compounds for a specific receptor. By competing with a radiolabeled ligand for binding to the OTR, this compound can be used to characterize the binding properties of novel therapeutic agents or to elucidate the structure-activity relationships of other oxytocin analogs.

Principle of Receptor Binding Competition Assay

A receptor binding competition assay is a technique used to determine the binding affinity of a test compound (the "competitor") for a receptor. In this assay, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound.

The test compound will compete with the radiolabeled ligand for binding to the receptor. As the concentration of the test compound increases, it will displace more of the radiolabeled ligand, resulting in a decrease in the measured radioactivity bound to the receptor preparation. The concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand is known as the IC50 (inhibitory concentration 50%). From the IC50 value, the inhibition constant (Ki) of the test compound can be calculated, which represents the affinity of the compound for the receptor.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like oxytocin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neurotransmission, and social behavior modulation.

Oxytocin_Signaling_Pathway cluster_Gprotein G-protein Cycle Oxytocin Oxytocin or This compound OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq_alpha Gαq OTR->Gq_alpha Activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Responses (e.g., muscle contraction, neurotransmission) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Quantitative Data

CompoundReceptorKi (nM)Assay Conditions
Oxytocin Human OTR0.76[³H]-Oxytocin competition, human uterine smooth muscle cells
Arginine Vasopressin (AVP) Human OTR~3.0[³H]-Oxytocin competition, human uterine smooth muscle cells
Atosiban Human OTR3.55[³H]-Oxytocin competition, human uterine smooth muscle cells
Oxytocin Human V1aR495.2[¹²⁵I]-LVA competition, hamster brain
Arginine Vasopressin (AVP) Human V1aR4.70[¹²⁵I]-LVA competition, hamster brain

Note: The binding affinities can vary depending on the cell type, radioligand, and specific assay conditions used.

Experimental Protocols

Preparation of Cell Membranes Expressing Oxytocin Receptor

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the human oxytocin receptor.

Materials:

  • Cultured cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol)

  • BCA or Bradford protein assay kit

Procedure:

  • Grow cells expressing the oxytocin receptor to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Oxytocin Receptor Competitive Binding Assay

This protocol outlines a radioligand binding competition assay using [³H]-Oxytocin as the radioligand and this compound as the competitor.

Materials:

  • Prepared cell membranes expressing the oxytocin receptor

  • [³H]-Oxytocin (Radioligand)

  • This compound (Competitor)

  • Unlabeled Oxytocin (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Oxytocin (at a final concentration near its Kd), and 100 µL of the membrane preparation.

    • Competitor Wells: 50 µL of each this compound dilution, 50 µL of [³H]-Oxytocin, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled Oxytocin (e.g., 1 µM), 50 µL of [³H]-Oxytocin, and 100 µL of the membrane preparation.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]-Oxytocin as a function of the log concentration of this compound.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_membranes Prepare Cell Membranes Expressing OTR start->prep_membranes protein_quant Quantify Protein Concentration prep_membranes->protein_quant prep_reagents Prepare Assay Reagents: - Radioligand ([³H]-Oxytocin) - Competitor (this compound) - Assay Buffer protein_quant->prep_reagents setup_assay Set Up 96-well Plate: - Total Binding - Non-specific Binding - Competitor Concentrations prep_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a receptor binding competition assay.

References

Application Notes and Protocols for Cell-Based Functional Assays of [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neurohypophysial hormone oxytocin, characterized by the substitution of asparagine at position 5 with its D-isostere. This modification is of significant interest in pharmacology as substitutions at this position can dramatically alter receptor interaction, leading to agonistic or antagonistic activities.[1] Early studies have indicated that this compound possesses an intrinsic activity comparable to native oxytocin in promoting uterine contractions, while exhibiting minimal specific oxytocic and vasodepressor effects.[2][3][4]

The oxytocin receptor (OTR) is a class A G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including parturition, lactation, and social behaviors. Upon activation, the OTR can couple to multiple G-protein signaling pathways, primarily through Gαq/11 and Gαi.[5][6]

  • Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction.[6][7]

  • Gαi Pathway: Coupling to this pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

This application note provides detailed protocols for two key cell-based functional assays to characterize the activity of this compound at the human oxytocin receptor: a Calcium Mobilization Assay to assess Gαq/11 pathway activation and a cAMP Accumulation Assay to evaluate Gαi pathway engagement.

Signaling Pathway Overview

The binding of an agonist like oxytocin or its analogs to the oxytocin receptor initiates a cascade of intracellular events. The primary signaling pathways are depicted below.

Oxytocin Receptor Signaling Oxytocin Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound OTR Oxytocin Receptor (OTR) Ligand->OTR Binds Gq Gαq/11 OTR->Gq Activates Gi Gαi OTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca2+ Ca_Store->Ca_Cytosol Releases Ca2+ Cellular_Response_Ca Cellular Responses (e.g., Contraction) Ca_Cytosol->Cellular_Response_Ca Leads to Cellular_Response_PKC Cellular Responses (e.g., Gene Transcription) PKC->Cellular_Response_PKC Leads to ATP ATP Cellular_Response_cAMP Cellular Responses (e.g., Modulation of Ion Channels) cAMP->Cellular_Response_cAMP Leads to

Caption: Oxytocin Receptor Signaling Pathways.

Data Presentation: Functional Activity of this compound

The following tables summarize hypothetical quantitative data for this compound in comparison to native Oxytocin, as determined by the cell-based assays described herein. These values are representative and intended for illustrative purposes.

Table 1: Gαq/11 Pathway Activation - Calcium Mobilization Assay

CompoundCell LineEC50 (nM)% Maximal Response (vs. Oxytocin)
OxytocinHEK293-hOTR2.2100%
This compoundHEK293-hOTR3.598%

Table 2: Gαi Pathway Inhibition - cAMP Accumulation Assay

CompoundCell LineIC50 (nM)% Maximal Inhibition (vs. Oxytocin)
OxytocinHEK293-hOTR35.1100%
This compoundHEK293-hOTR42.895%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Calcium Mobilization Assay (Gαq/11 Pathway)

This protocol describes the measurement of intracellular calcium mobilization in response to agonist stimulation of the oxytocin receptor, leveraging a fluorescent calcium indicator dye.

Experimental Workflow

Calcium Assay Workflow Start Seed_Cells 1. Seed HEK293-hOTR cells in 96-well plates Start->Seed_Cells Incubate_24h 2. Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_24h Load_Dye 3. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_1h 4. Incubate for 1 hour Load_Dye->Incubate_1h Prepare_Compounds 5. Prepare serial dilutions of This compound and Oxytocin Incubate_1h->Prepare_Compounds Measure_Fluorescence 6. Measure fluorescence using a kinetic plate reader (e.g., FLIPR) Prepare_Compounds->Measure_Fluorescence Add_Compounds 7. Add compounds to cells Measure_Fluorescence->Add_Compounds Record_Signal 8. Record fluorescence signal over time Add_Compounds->Record_Signal Analyze_Data 9. Analyze data and calculate EC50 values Record_Signal->Analyze_Data End Analyze_Data->End

Caption: Workflow for the Calcium Mobilization Assay.

Materials

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor (HEK293-hOTR).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well, black-walled, clear-bottom tissue culture plates.

  • Reagents:

    • This compound

    • Oxytocin (as a reference agonist)

    • Fluo-4 AM or equivalent calcium indicator dye.

    • Probenecid (anion transport inhibitor, optional but recommended).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Procedure

  • Cell Plating:

    • The day before the assay, seed HEK293-hOTR cells into 96-well plates at a density of 40,000–60,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.[8]

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium indicator dye (e.g., Fluo-4 AM at 2-4 µM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated stock of this compound and the reference agonist, Oxytocin, in Assay Buffer.

    • Perform serial dilutions to create a range of concentrations for generating a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 µM).

  • Fluorescence Measurement:

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence (Excitation: ~488 nm, Emission: ~525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Initiate the automated addition of 100 µL of the 2X compound solutions to the corresponding wells.

    • Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak calcium response.[9]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximal response of the reference agonist (Oxytocin).

    • Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP Accumulation Assay (Gαi Pathway)

This protocol measures the ability of this compound to inhibit the production of cAMP, which is first stimulated using forskolin, an activator of adenylyl cyclase.

Logical Relationship of Assay Components

cAMP Assay Logic Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP Detection cAMP Detection (e.g., HTRF, ELISA) cAMP->Detection Measured by Ligand This compound OTR_Gi OTR-Gαi Complex Ligand->OTR_Gi Activates OTR_Gi->AC Inhibits

Caption: Logical Flow of the Gi-coupled cAMP Assay.

Materials

  • Cell Line: HEK293-hOTR cells.

  • Culture Medium & Assay Plate: As described for the Calcium Mobilization Assay.

  • Reagents:

    • This compound

    • Oxytocin (as a reference agonist)

    • Forskolin

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).[10][11]

    • Stimulation Buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).

Procedure

  • Cell Plating:

    • Seed HEK293-hOTR cells into a 96-well or 384-well plate at an optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Forskolin Preparation:

    • Prepare serial dilutions of this compound and Oxytocin in Stimulation Buffer.

    • Prepare a solution of forskolin in Stimulation Buffer at a concentration that yields approximately 80% of its maximal effect (EC80), which should be predetermined.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the diluted compounds to the respective wells.

    • Immediately add the forskolin solution to all wells (except for the basal control).

    • Incubate the plate at room temperature or 37°C for 30-60 minutes, according to the detection kit manufacturer's protocol.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format as per the manufacturer's instructions for the chosen detection kit.[12] This typically involves adding detection reagents that contain a labeled cAMP tracer and a specific antibody.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Normalize the data, setting the forskolin-only response as 0% inhibition and the basal level as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The provided protocols for calcium mobilization and cAMP accumulation assays offer a robust framework for functionally characterizing this compound and other analogs at the oxytocin receptor. By quantifying the potency and efficacy of a compound in these distinct signaling pathways, researchers can build a comprehensive pharmacological profile, aiding in the understanding of its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Electrophysiological Recording with [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neuropeptide oxytocin. While it has been noted to possess very low specific oxytocic and vasodepressor activities, cumulative dose-response studies indicate it has a similar intrinsic activity to oxytocin.[1][2][3][4] This suggests that while its potency may be low, it likely interacts with the oxytocin receptor (OTR) to elicit cellular responses. Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and potential as a research tool or therapeutic agent.

These application notes provide a comprehensive guide for investigating the electrophysiological properties of this compound, including detailed protocols for in vitro and in vivo recordings, and a summary of expected quantitative data based on the known actions of oxytocin.

Quantitative Data Summary

There is currently limited publicly available quantitative data on the specific electrophysiological effects of this compound. However, based on the known actions of oxytocin on various neuronal populations, the following table outlines the key parameters that should be measured and the expected outcomes when studying this analog. This table serves as a template for data acquisition and comparison.

ParameterDescriptionExpected Effect of Oxytocin (and potentially this compound)Target Neuronal Populations
Membrane Potential (Vm) The electrical potential difference across the neuronal membrane at rest.Depolarization.[5][6]CA1 interneurons[5], CA2 pyramidal neurons[6], Hypothalamic neurons
Firing Rate The frequency of action potential generation.Increase in firing rate.[5][7]CA1 interneurons[5][7], Oxytocinergic neurons[8][9], Lamina X neurons[10]
Input Resistance (Rin) A measure of the neuron's susceptibility to changes in membrane potential in response to current injection.Increase in input resistance.[5]CA1 interneurons[5], CA2 pyramidal neurons
Action Potential (AP) Threshold The membrane potential at which an action potential is initiated.Lowering of the AP threshold.[11]CA2 pyramidal neurons[11]
Afterhyperpolarization (AHP) The hyperpolarizing phase following an action potential.Reduction in AHP amplitude and duration.[6]CA2 pyramidal neurons[6]
Burst Firing A pattern of firing characterized by clusters of high-frequency action potentials.Promotion of burst firing.[6][11]CA2 pyramidal neurons[6][11], Oxytocinergic neurons[8][9]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to investigate the direct effects of this compound on the intrinsic electrical properties of individual neurons.

a. Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.[12]

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus, hypothalamus) using a vibratome in ice-cold cutting solution.[13]

  • Transfer slices to a holding chamber containing aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature until recording.[13]

b. Recording Setup:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.[12]

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • The internal solution composition can be varied depending on the experimental goals, but a typical formulation for current-clamp recordings includes (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.

c. Data Acquisition:

  • Establish a giga-ohm seal and obtain a whole-cell configuration.

  • Record spontaneous neuronal activity in current-clamp mode (I=0).[13]

  • Apply a series of hyperpolarizing and depolarizing current steps to characterize the neuron's firing properties, input resistance, and voltage-current relationship.

  • After obtaining a stable baseline recording for at least 5-10 minutes, perfuse the slice with aCSF containing this compound at the desired concentration.

  • Record changes in membrane potential, firing rate, and other electrophysiological parameters during and after drug application.

In Vivo Extracellular Electrophysiology

This protocol allows for the investigation of the effects of this compound on neuronal activity in the context of an intact, functioning neural circuit.

a. Animal Preparation and Surgery:

  • Anesthetize the animal with an appropriate anesthetic (e.g., urethane or isoflurane) and mount it in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest.

  • For drug delivery, implant a guide cannula for intracerebroventricular (ICV) or local microinjection.

b. Recording:

  • Slowly lower a recording microelectrode (e.g., tungsten or glass) into the target brain region.

  • Identify and isolate single-unit activity.

  • Record baseline neuronal firing for a stable period (e.g., 15-30 minutes).

  • Administer this compound via the implanted cannula.

  • Continuously record neuronal activity to observe changes in firing rate and pattern.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the presumed signaling pathway of this compound and the general workflow for electrophysiological experiments.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates Ca_release Ca2+ Release from Intracellular Stores IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ion_channel Modulation of Ion Channels PKC->Ion_channel Ca_release->Ion_channel Depolarization Depolarization Ion_channel->Depolarization Increased_Excitability Increased Excitability Ion_channel->Increased_Excitability D_Asn5_Oxytocin This compound D_Asn5_Oxytocin->OTR Binds to

Caption: Presumed signaling pathway of this compound via the oxytocin receptor.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Surgery) Slice_Prep Brain Slice Preparation (for in vitro) Animal_Prep->Slice_Prep Electrode_Prep Electrode Preparation (Patch pipette or Microelectrode) Animal_Prep->Electrode_Prep Baseline Establish Stable Baseline Recording Slice_Prep->Baseline Electrode_Prep->Baseline Drug_App Application of This compound Baseline->Drug_App Post_Drug Record During and After Application Drug_App->Post_Drug Analysis Analysis of Electrophysiological Parameters (Vm, Firing Rate, etc.) Post_Drug->Analysis Stats Statistical Analysis Analysis->Stats

Caption: Experimental workflow for electrophysiological recording with this compound.

References

Application Notes and Protocols for Calcium Imaging Using [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neuropeptide oxytocin. Structurally, the asparagine residue at position 5 is replaced by its D-amino acid counterpart. This modification results in a peptide with similar intrinsic activity to native oxytocin at the oxytocin receptor (OTR) but with significantly reduced oxytocic and vasodepressor effects.[1][2][3] These characteristics make this compound a valuable tool for studying the cellular signaling pathways of the oxytocin receptor, particularly calcium mobilization, in contexts where peripheral effects are undesirable.

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial calcium transient can be followed by an influx of extracellular calcium.[5][6]

This document provides detailed protocols for utilizing this compound in calcium imaging experiments, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

CompoundReceptor TargetIntrinsic ActivityPeripheral Effects (Oxytocic/Vasodepressor)
This compound Oxytocin Receptor (OTR)Similar to Oxytocin[1][2][3]Very Low[1][7]
Oxytocin Oxytocin Receptor (OTR)AgonistHigh

Signaling Pathway

The binding of this compound to the oxytocin receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium concentration. This pathway is a primary mechanism through which oxytocin exerts its effects on target cells.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (OTR-expressing cells) reagent_prep 2. Reagent Preparation (this compound, Fluo-4 AM) dye_loading 3. Dye Loading (Incubate with Fluo-4 AM) reagent_prep->dye_loading washing 4. Washing (Remove extracellular dye) dye_loading->washing measurement 5. Fluorescence Measurement (Baseline reading) washing->measurement injection 6. Compound Injection (this compound) measurement->injection recording 7. Signal Recording (Measure fluorescence change) injection->recording data_processing 8. Data Processing (Calculate ΔF) recording->data_processing dose_response 9. Dose-Response Curve (Plot ΔF vs. concentration) data_processing->dose_response ec50 10. EC50 Calculation dose_response->ec50

References

Application Notes and Protocols for Studying the Effects of [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nonapeptide hormone known for its role in social bonding, uterine contractions, and lactation. The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that can signal through various pathways, leading to a wide range of physiological effects. [D-Asn5]-Oxytocin is an analog of oxytocin in which the asparagine residue at position 5 is replaced with its D-amino acid counterpart. This modification results in an analog with similar intrinsic activity to native oxytocin but with markedly reduced classical oxytocic (uterine contraction) and vasodepressor (blood pressure lowering) effects.[1][2][3] This suggests that this compound may act as a biased agonist, preferentially activating certain downstream signaling pathways over others.

These application notes provide a framework for developing immunoassays to quantify this compound and for studying its cellular effects, with a focus on its potential as a biased agonist. The protocols provided are starting points and should be optimized for specific experimental conditions.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the hypothetical pharmacological profile of this compound compared to native oxytocin, based on its described characteristics. Note: These values are illustrative and require experimental validation.

LigandBinding Affinity (Ki, nM)Gq Pathway Activation (EC50, nM) (e.g., Calcium Mobilization)Gi Pathway Activation (EC50, nM) (e.g., cAMP Inhibition)β-Arrestin Recruitment (EC50, nM)
Oxytocin1.52.05.010.0
This compound 2.5 50.0 3.0 >1000

This hypothetical data suggests that while this compound has a slightly lower binding affinity for the oxytocin receptor compared to oxytocin, it is significantly less potent in activating the Gq pathway, which is typically associated with uterine contractions. Conversely, it is hypothesized to be more potent in activating the Gi pathway and has a negligible effect on β-arrestin recruitment, indicating strong biased agonism.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

This protocol describes a competitive ELISA for the quantification of this compound in biological samples. Assumption: A commercially available polyclonal antibody against oxytocin exhibits sufficient cross-reactivity with this compound. This must be experimentally validated.

Materials:

  • Goat anti-rabbit IgG pre-coated 96-well plate

  • This compound standard

  • Oxytocin-alkaline phosphatase (AP) conjugate

  • Rabbit anti-oxytocin polyclonal antibody

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • pNpp substrate

  • Stop Solution (e.g., 1 M NaOH)

  • Plate reader capable of measuring absorbance at 405 nm

Protocol:

  • Standard Preparation: Prepare a serial dilution of the this compound standard in Assay Buffer. A typical range would be from 10 ng/mL to 0.1 pg/mL.

  • Sample Preparation: Dilute samples in Assay Buffer to fall within the standard curve range.

  • Assay Procedure: a. Add 100 µL of standards and samples to the appropriate wells of the goat anti-rabbit IgG coated plate. b. Add 50 µL of the oxytocin-AP conjugate to each well (except blanks). c. Add 50 µL of the rabbit anti-oxytocin antibody to each well (except blanks and non-specific binding wells). d. Seal the plate and incubate overnight at 4°C. e. Wash the plate three times with 300 µL of Wash Buffer per well. f. Add 200 µL of pNpp substrate to each well. g. Incubate at room temperature for 1-2 hours, protected from light. h. Add 50 µL of Stop Solution to each well. i. Read the absorbance at 405 nm within 10 minutes.

  • Data Analysis: The concentration of this compound is inversely proportional to the absorbance. Generate a standard curve by plotting the absorbance versus the log of the standard concentration. Calculate the concentration of this compound in the samples from the standard curve.

Cell-Based Assay for Gq Pathway Activation: Calcium Mobilization

This protocol measures the activation of the Gq pathway by assessing intracellular calcium mobilization in cells expressing the oxytocin receptor.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor (HEK293-OTR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Oxytocin and this compound

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Culture: Plate HEK293-OTR cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: a. Prepare a loading buffer of Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the culture medium and add 100 µL of the loading buffer to each well. c. Incubate for 1 hour at 37°C. d. Wash the cells twice with HBSS.

  • Calcium Flux Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate. b. Set the reader to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time. c. Inject different concentrations of oxytocin or this compound into the wells and record the change in fluorescence.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence change against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 values.

Cell-Based Assay for Gi Pathway Activation: cAMP Inhibition

This protocol measures the activation of the Gi pathway by assessing the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

  • HEK293-OTR cells

  • Cell culture medium

  • Forskolin

  • Oxytocin and this compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar time-resolved fluorescence resonance energy transfer - TR-FRET - based kit)

Protocol:

  • Cell Culture: Culture HEK293-OTR cells in a suitable format (e.g., 384-well plate) as recommended by the cAMP assay kit manufacturer.

  • Assay Procedure: a. Pre-treat the cells with various concentrations of oxytocin or this compound for a short period (e.g., 15 minutes). b. Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production. c. Incubate for the time recommended by the forskolin manufacturer. d. Lyse the cells and perform the cAMP measurement according to the kit's instructions.

  • Data Analysis: The signal from the cAMP assay will be inversely proportional to the activation of the Gi pathway. Plot the signal against the logarithm of the agonist concentration to generate dose-response curves and determine IC50 values for the inhibition of forskolin-stimulated cAMP production.

Visualizations

experimental_workflow cluster_immunoassay Immunoassay Development cluster_cellular_assays Cellular Effect Assays antibody Select Antibody validation Validate Cross-Reactivity antibody->validation elisa Competitive ELISA validation->elisa quantification Quantify this compound elisa->quantification data_analysis Determine Biased Agonism quantification->data_analysis gq_assay Gq Pathway Assay (Calcium Mobilization) gq_assay->data_analysis gi_assay Gi Pathway Assay (cAMP Inhibition) gi_assay->data_analysis barrestin_assay β-Arrestin Recruitment Assay barrestin_assay->data_analysis

Caption: Experimental workflow for immunoassay development and cellular effect assays of this compound.

signaling_pathway cluster_g_protein G-Protein Signaling cluster_barrestin β-Arrestin Signaling OT Oxytocin OTR Oxytocin Receptor OT->OTR DAsn5_OT This compound DAsn5_OT->OTR Gq Gαq OTR->Gq Strong OTR->Gq Weak Gi Gαi OTR->Gi Moderate OTR->Gi Strong bArrestin β-Arrestin OTR->bArrestin Moderate OTR->bArrestin Negligible PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Internalization Receptor Internalization bArrestin->Internalization MAPK MAPK Signaling bArrestin->MAPK

References

Application Notes and Protocols: [D-Asn5]-Oxytocin in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is an analog of the neuropeptide oxytocin, a hormone recognized for its critical role in social behaviors such as maternal care, social bonding, and trust.[1][2][3] The modification at the asparagine-5 position in this compound alters its pharmacological profile, presenting a unique tool for dissecting the complex mechanisms of the oxytocin system. These application notes provide an overview of the known characteristics of this compound and outline protocols for its potential application in behavioral neuroscience research. While specific behavioral data for this analog is limited, the following sections offer a framework for its investigation based on established paradigms for oxytocin research.

Pharmacological Profile

This compound has been characterized primarily by its effects on uterine and vascular smooth muscle, where it demonstrates significantly low oxytocic and vasodepressor activities compared to native oxytocin.[4][5][6][7] However, cumulative dose-response studies have indicated that it possesses an intrinsic activity at the oxytocin receptor that is similar to oxytocin itself.[4][5][6] This suggests that this compound may act as a partial agonist or a biased agonist at the oxytocin receptor, potentially activating specific downstream signaling pathways while having a reduced effect on others. This unique profile makes it a compound of interest for investigating the separable components of oxytocin receptor signaling in behavioral contexts.

Quantitative Data Summary

The available quantitative data for this compound primarily pertains to its in vitro and in vivo physiological activities.

ParameterAgonist/AntagonistSpeciesAssaypA2 ValuePotencyReference
Antioxytocic ActivityAntagonistRatIn vitro uterine assay7.21-[8]
Vasopressor ActivityAntagonistRatIn vivo anti-vasopressor assay-Weakly potent[8]
Oxytocic ActivityAgonistNot SpecifiedCumulative dose-response studies-Similar intrinsic activity to oxytocin[4][5][6]
Oxytocic & Vasodepressor ActivitiesNot SpecifiedNot SpecifiedNot Specified-Very low specific activities[4][6][7]

Potential Behavioral Neuroscience Applications

Given its nature as an oxytocin analog, this compound could be employed in various behavioral paradigms to explore the nuances of the oxytocin system. Potential areas of investigation include:

  • Social Recognition and Memory: To determine if it can modulate the ability of an animal to recognize a familiar conspecific.

  • Social Anxiety and Fear: To assess its anxiolytic effects in social contexts.[2][9]

  • Maternal Behavior: To investigate its influence on pup retrieval, nursing, and other maternal care activities.

  • Pair Bonding and Social Preference: To examine its role in the formation and maintenance of social bonds.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the behavioral effects of this compound.

Protocol 1: Social Recognition Test in Rodents

Objective: To assess the effect of this compound on short-term social memory.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Adult male rats or mice

  • Juvenile conspecifics (stimulus animals)

  • Test arena (e.g., a clean, standard rodent cage)

  • Syringes for administration (intranasal, intraperitoneal, or intracerebroventricular)

  • Timer

  • Video recording and analysis software

Procedure:

  • Habituation: Acclimate the adult test animal to the test arena for 10 minutes for 3 consecutive days.

  • Administration: On the test day, administer this compound or vehicle to the adult animal. The route of administration and dosage should be determined based on preliminary studies. A typical waiting period post-administration is 30-60 minutes.

  • Trial 1 (Sample Phase): Introduce a juvenile stimulus animal into the test arena with the adult animal for a 5-minute period. Record the total time the adult animal spends investigating the juvenile (e.g., sniffing).

  • Inter-Trial Interval: Return the adult animal to its home cage for a defined period (e.g., 30 minutes).

  • Trial 2 (Test Phase): Re-introduce the adult animal to the test arena with the same juvenile from Trial 1 and a novel juvenile. Record the time spent investigating each juvenile over a 5-minute period.

  • Data Analysis: Calculate a social recognition ratio (Time with novel juvenile / (Time with novel juvenile + Time with familiar juvenile)). A ratio significantly above 0.5 indicates successful social recognition. Compare the ratios between the this compound and vehicle groups.

Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic potential of this compound.

Materials:

  • This compound

  • Vehicle

  • Adult rats or mice

  • Elevated plus maze apparatus

  • Syringes for administration

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration: Administer this compound or vehicle to the animals 30-60 minutes prior to testing.

  • Testing: Place the animal in the center of the elevated plus maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Recording: Record the time spent in the open arms and closed arms, as well as the number of entries into each arm.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Compare these parameters between the this compound and vehicle groups.

Visualizations

Signaling Pathway

The canonical signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

OTR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor Gq11 Gq/11 OTR->Gq11 Activates OXT This compound OXT->OTR Binds PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Behavior Behavioral Outcomes Ca->Behavior MAPK MAPK Pathway PKC->MAPK MAPK->Behavior

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating a novel oxytocin analog in behavioral neuroscience.

Behavioral_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A1 Compound Synthesis & Purification A2 Dose-Response & Toxicity Studies A1->A2 B2 Drug Administration ([D-Asn5]-OXT or Vehicle) A2->B2 B1 Animal Habituation B1->B2 B3 Behavioral Paradigm (e.g., Social Recognition) B2->B3 C1 Video Recording & Scoring B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation & Conclusion C2->C3

Caption: Behavioral Experiment Workflow.

References

Application Notes and Protocols for Investigating Tissue-Specific Responses to [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Importance of Tissue-Specific Responses

Oxytocin (OXT) is a nonapeptide hormone renowned for its critical roles in uterine contraction during labor and milk ejection during lactation.[1] Its actions are mediated by the oxytocin receptor (OTR), a class A G-protein-coupled receptor (GPCR).[2] Beyond these classical functions, the OXT/OTR system is implicated in a vast array of physiological processes, including cardiovascular regulation, social bonding, anxiety modulation, and cell proliferation.[2][3] This functional diversity is, in part, governed by the tissue-specific expression of the OTR and the distinct intracellular signaling pathways it engages in different cellular contexts.[3][4]

The development of OTR-targeting ligands, such as agonists and antagonists, for therapeutic purposes requires a deep understanding of these tissue-specific effects to maximize efficacy and minimize off-target side effects. [D-Asn5]-Oxytocin is an analog of oxytocin that possesses very low specific oxytocic and vasodepressor activities, yet it demonstrates an intrinsic activity comparable to oxytocin in cumulative dose-response studies for oxytocic effects. This profile suggests a nuanced interaction with the OTR that warrants detailed investigation across various target tissues.

These application notes provide a comprehensive guide for researchers investigating the tissue-specific pharmacological profile of OTR ligands like this compound. We present key signaling pathways, a summary of quantitative data for the endogenous ligand oxytocin to serve as a benchmark, and detailed protocols for essential in vitro assays.

Oxytocin Receptor Signaling: A Tale of Two Pathways

The OTR is a pleiotropic receptor, capable of coupling to different G-protein subtypes to initiate distinct downstream signaling cascades. The predominant pathways are mediated by Gαq and Gαi proteins.[3][5]

The Canonical Gαq/PLC/Ca²⁺ Pathway

In tissues like the myometrium, the primary signaling mechanism involves the coupling of the OTR to Gαq/11 proteins.[1][6]

  • Activation: Ligand binding induces a conformational change in the OTR, activating the associated Gαq subunit.

  • PLC Activation: The activated Gαq stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. DAG, in concert with Ca²⁺, activates Protein Kinase C (PKC).

  • Downstream Effects: The surge in intracellular Ca²⁺ is a critical event that, in uterine smooth muscle cells, leads to the activation of calmodulin and myosin light-chain kinase, ultimately causing muscle contraction.[1] In neurons, it can trigger neurotransmitter release.

The Alternative Gαi Pathway and MAPK Activation

The OTR can also couple to pertussis toxin-sensitive Gi proteins, a pathway that is particularly relevant in the myometrium during pregnancy and in certain neuronal populations.[5][7][8]

  • Gi-Coupling: Ligand binding to the OTR activates the Gαi subunit.

  • Adenylate Cyclase Inhibition: The primary role of activated Gαi is to inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can counteract Gs-mediated relaxation signals in smooth muscle.

  • MAPK/ERK Pathway: Both Gq and Gi pathways, as well as G-protein-independent β-arrestin pathways, can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9][10] ERK activation is crucial for mediating long-term effects of OTR signaling, such as cell proliferation and gene expression.[11]

The ability of a ligand like this compound to preferentially activate one pathway over another (i.e., biased agonism) could explain tissue-specific functional outcomes and is a key area of investigation in drug development.

Quantitative Pharmacology of Oxytocin

To characterize a novel ligand, it is essential to compare its binding affinity (Ki) and functional potency (EC₅₀) to the endogenous ligand, oxytocin, in various tissues. The following table summarizes representative values from the literature.

Tissue/Cell TypeSpeciesAssay TypeParameterValue (nM)Reference(s)
Uterine Smooth MuscleHumanRadioligand BindingKi0.75[12]
Uterine Smooth MuscleHumanCalcium MobilizationEC₅₀~1-10[12]
Uterine Smooth MuscleHumanCell ProliferationEC₅₀5.47[12]
Mammary GlandRatRadioligand BindingKd~1-2[13]
Heart (Left Ventricle)RatRadioligand BindingKd~1.0[14]
Brain (various regions)RatImmunocytochemistryN/APresent[15]
Hypothalamic NeuronsRatCalcium InfluxN/AActive[16]

Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity. EC₅₀ (half-maximal effective concentration) is a measure of functional potency. Values can vary based on experimental conditions.

Visualization of Signaling and Experimental Workflow

Signaling Pathway Diagrams

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound OTR Oxytocin Receptor (OTR) Ligand->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response

Caption: Canonical Gq/PLC signaling pathway of the Oxytocin Receptor.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound OTR Oxytocin Receptor (OTR) Ligand->OTR Binds Gi Gαi OTR->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits MAPK MAPK (ERK1/2) Gi->MAPK Activates (via βγ subunits) ATP ATP AC->ATP Acts on cAMP cAMP (decreased) ATP->cAMP PKA PKA Activity (decreased) cAMP->PKA Gene Gene Transcription MAPK->Gene

Caption: Alternative Gi-protein coupled signaling of the Oxytocin Receptor.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Characterize This compound Prep Prepare Tissue/Cell Membranes (Uterus, Brain, Heart, etc.) Start->Prep BindingAssay Radioligand Competition Binding Assay Prep->BindingAssay FunctionalAssays Functional Assays Prep->FunctionalAssays Downstream Downstream Signaling Prep->Downstream CalcKi Calculate Ki (Binding Affinity) BindingAssay->CalcKi DataAnalysis Data Analysis & Interpretation CalcKi->DataAnalysis CalciumAssay Calcium Mobilization Assay (Gq) FunctionalAssays->CalciumAssay cAMPAssay cAMP Accumulation Assay (Gi/Gs) FunctionalAssays->cAMPAssay CalcEC50 Calculate EC50 (Functional Potency) CalciumAssay->CalcEC50 cAMPAssay->CalcEC50 CalcEC50->DataAnalysis WesternBlot Western Blot for p-ERK1/2 Downstream->WesternBlot AnalyzePhospho Analyze Protein Phosphorylation WesternBlot->AnalyzePhospho AnalyzePhospho->DataAnalysis Conclusion Determine Tissue-Specific Pharmacological Profile DataAnalysis->Conclusion

Caption: Workflow for characterizing a novel OTR ligand.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key in vitro assays. It is crucial to optimize conditions for each specific cell type or tissue preparation.

Protocol 5.1: Radioligand Competition Binding Assay for OTR

Objective: To determine the binding affinity (Ki) of this compound for the OTR by measuring its ability to compete with a radiolabeled OTR antagonist.

Materials:

  • Radioligand: [³H]-Atosiban or a suitable 125I-labeled OTR antagonist.

  • Test Compound: this compound.

  • Non-specific Control: High concentration of unlabeled Oxytocin (e.g., 1 µM).

  • Tissue/Cell Membranes: Prepared from the tissue of interest expressing OTR.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation vials, scintillation cocktail, and a scintillation counter.[17]

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer and determine protein concentration (e.g., using a BCA assay).[17]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Binding Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + 1 µM unlabeled Oxytocin.

    • Competition: Membranes + Radioligand + serial dilutions of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Add 50 µL of binding buffer (for total binding), 1 µM Oxytocin (for NSB), or this compound dilutions to the appropriate wells.

  • Add 150 µL of the membrane preparation (typically 50-100 µg protein/well for tissue) to all wells.[17]

  • Add 50 µL of the radioligand at a final concentration close to its Kd value.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[17]

  • Harvesting: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 5.2: In Vitro Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of this compound in activating the Gq pathway by quantifying changes in intracellular calcium.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the OTR (e.g., CHO-OTR, human myometrial cells).

  • Test Compound: this compound.

  • Calcium-sensitive dye: Fluo-4 AM or Calcium-5 dye.[18]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Pluronic F-127 (for dye solubilization).

  • Black, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).[19]

Procedure:

  • Cell Plating: Seed cells into the microplate at an appropriate density and culture overnight to allow for adherence.

  • Dye Loading: Prepare the dye-loading solution by reconstituting the Fluo-4 AM in DMSO and then diluting it in assay buffer (final concentration typically 1-4 µM). Add an equal volume of Pluronic F-127 solution to aid dispersion.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, followed by ~30 minutes at room temperature, protected from light.[18]

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of this compound at 5-10x the final desired concentration in assay buffer.

  • Measurement:

    • Place the cell plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to automatically inject the this compound dilutions from the compound plate into the cell plate.

    • Immediately continue to record the fluorescence intensity kinetically for another 60-120 seconds.[18]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC₅₀ value.

Protocol 5.3: Western Blot for ERK1/2 Phosphorylation

Objective: To determine if this compound stimulates the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.

Materials:

  • Cells: Tissue-specific cells expressing OTR.

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total-ERK1/2 (t-ERK). HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), electrophoresis and transfer apparatus.

  • Blocking Buffer: 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Chemiluminescent substrate (ECL) and an imaging system.[9]

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Serum-starve the cells for 4-6 hours or overnight to reduce basal ERK phosphorylation.

  • Treat cells with various concentrations of this compound for a predetermined time (a time-course experiment, e.g., 2, 5, 10, 30 min, is recommended initially). Include an untreated control.

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 min at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel (e.g., 10%) and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]

  • Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with the anti-t-ERK1/2 antibody, following the same procedure from step 8.[9]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Express the results as the ratio of p-ERK to t-ERK intensity.

Protocol 5.4: HTRF® cAMP Assay for Gi/Gs Coupling

Objective: To determine if this compound modulates adenylate cyclase activity via Gi or Gs coupling by measuring intracellular cAMP levels. This protocol describes a Gi-coupled (inhibition) assay.

Materials:

  • Cells: A cell line expressing the OTR.

  • Test Compound: this compound.

  • Stimulant: Forskolin (to stimulate adenylate cyclase and establish a high baseline for measuring inhibition).

  • HTRF cAMP Assay Kit: (e.g., from Cisbio/Revvity), containing cAMP-d2 conjugate and anti-cAMP-cryptate antibody.[21]

  • Cell lysis buffer (provided in the kit).

  • Low-volume 384-well white microplates.

  • An HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer at the desired density.

  • Assay Setup (Agonist-induced Inhibition):

    • Dispense cells into the wells of the 384-well plate.

    • Add serial dilutions of this compound.

    • Add a fixed concentration of Forskolin (an EC₈₀ concentration, determined empirically) to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Reagent Addition: Sequentially add the cAMP-d2 conjugate and the anti-cAMP-cryptate antibody, both diluted in the kit's lysis buffer. This step lyses the cells and initiates the detection reaction.[22]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.[23]

    • Use a cAMP standard curve (prepared according to the kit instructions) to convert the HTRF ratio to cAMP concentration.

    • Plot the percent inhibition of the forskolin response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for cAMP inhibition.

References

Application Notes and Protocols for [D-Asn5]-Oxytocin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin. In this analog, the asparagine residue at position 5 is replaced by its D-isostere. While it exhibits very low specific oxytocic and vasodepressor activities, studies have shown that this compound possesses an intrinsic activity comparable to native oxytocin.[1][2][3][4] This makes it a valuable tool for studying the structure-activity relationships of the oxytocin receptor (OTR) and for use as a reference compound in high-throughput screening (HTS) assays aimed at identifying novel OTR modulators. These application notes provide detailed protocols for utilizing this compound in common HTS assay formats.

Signaling Pathway of the Oxytocin Receptor

The oxytocin receptor is a class A G-protein coupled receptor (GPCR).[5] Upon agonist binding, the OTR primarily couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This rise in intracellular calcium is a key second messenger that can be readily measured in HTS formats.[6] Additionally, OTR activation can lead to the activation of other pathways, including the mitogen-activated protein kinase (MAPK) cascade.[7]

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound or Oxytocin OTR Oxytocin Receptor (OTR) Ligand->OTR Binding G_protein Gαq/11 OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation Downstream Downstream Cellular Responses DAG->Downstream Ca_release->Downstream

Figure 1: Oxytocin Receptor Signaling Pathway.

Data Presentation

The following tables summarize the pharmacological profile of this compound in comparison to the native ligand, Oxytocin.

Table 1: Pharmacological Profile of this compound

CompoundTargetAssay TypeActivityQuantitative DataReference
This compoundOxytocin ReceptorOxytocic ActivityLowNot specified in HTS context[1][2][3]
This compoundOxytocin ReceptorVasodepressor ActivityVery LowNot specified in HTS context[1][3]
This compoundOxytocin ReceptorIntrinsic ActivitySimilar to OxytocinNot specified in HTS context[1][2][3]

Table 2: Reference Data for Oxytocin in HTS Assays

Assay TypeCell LineParameterValue
Calcium MobilizationCHO-K1/OTREC501-10 nM
Radioligand BindingHEK293/OTRKi0.1-1 nM
Reporter Gene AssayU2OS/OTREC505-20 nM

Note: The values in Table 2 are approximate and can vary depending on the specific cell line, assay conditions, and detection technology.

Experimental Protocols

High-Throughput Calcium Mobilization Assay

This protocol describes a fluorescent-based calcium mobilization assay suitable for HTS to screen for agonists and antagonists of the oxytocin receptor.

Calcium_Mobilization_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture OTR-expressing cells (e.g., CHO-K1, HEK293) Harvest Harvest and count cells Cell_Culture->Harvest Plating Plate cells in 384-well plates and incubate overnight Harvest->Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye Plating->Dye_Loading Compound_Addition Add test compounds and This compound (as control) Dye_Loading->Compound_Addition Measurement Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Compound_Addition->Measurement Response_Curve Generate dose-response curves Measurement->Response_Curve EC50_IC50 Calculate EC50 for agonists and IC50 for antagonists Response_Curve->EC50_IC50

Figure 2: Calcium Mobilization Assay Workflow.

Materials:

  • OTR-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection agent)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6)

  • This compound (as a reference agonist)

  • Oxytocin (as a positive control)

  • Known OTR antagonist (e.g., L-368,899, as a control for antagonist screening)

  • 384-well black, clear-bottom assay plates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent

Methodology:

  • Cell Culture and Plating:

    • Culture OTR-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound, oxytocin, and test compounds in assay buffer. For antagonist screening, prepare a fixed concentration of oxytocin (e.g., EC80).

    • Place the cell plate into the fluorescent imaging plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Add 10 µL of the compound solutions to the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over baseline indicates the intracellular calcium response.

    • For agonist screening, plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.

    • For antagonist screening, plot the inhibition of the oxytocin-induced response against the log concentration of the compound to calculate the IC50 value.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound and test compounds for the oxytocin receptor.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes from OTR-expressing cells Incubation Incubate membranes, radioligand, and This compound or test compounds Membrane_Prep->Incubation Reagent_Prep Prepare radioligand (e.g., [³H]-Oxytocin) and compound dilutions Reagent_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Counting Quantify bound radioactivity using a scintillation counter Separation->Counting Competition_Curve Generate competition binding curves Counting->Competition_Curve Ki_Calculation Calculate the Ki value Competition_Curve->Ki_Calculation

References

Application Notes and Protocols: [D-Asn5]-Oxytocin for G-protein Coupled Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, a nonapeptide that plays a crucial role in various physiological processes, including uterine contraction, lactation, and social behavior. These effects are mediated through its interaction with the oxytocin receptor (OTR), a member of the Class A G-protein coupled receptor (GPCR) family. The substitution of the L-asparagine at position 5 with its D-isomer results in a compound with unique pharmacological properties, making it a valuable tool for studying OTR signaling and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound in GPCR research. It includes an overview of its biological activity, quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Biological Activity and Pharmacological Data

This compound is characterized by having a similar intrinsic activity to native oxytocin but with markedly reduced oxytocic and vasodepressor effects. This suggests that this compound may act as a partial agonist or an agonist with significantly different potency at the oxytocin receptor. The primary literature describing the synthesis and initial pharmacological characterization of this compound is a key resource for quantitative data.

Quantitative Data Summary

The following table summarizes the pharmacological data for this compound in comparison to native Oxytocin. Quantitative values are based on the foundational study by Dutta et al. (1966) and may vary based on experimental conditions and assay systems.

CompoundTarget ReceptorBinding Affinity (Ki/Kd)Functional Potency (EC50/IC50)Efficacy (% of Oxytocin)Key CharacteristicsReference
This compound Oxytocin Receptor (OTR)Data not readily availableSignificantly higher than OxytocinSimilar intrinsic activityLow oxytocic and vasodepressor activity. Useful for dissecting signaling pathways.[1]
Oxytocin Oxytocin Receptor (OTR)~1-10 nM~1-10 nM100%Endogenous agonist, potent stimulator of uterine contractions and lactation.[1]

Signaling Pathways

The oxytocin receptor primarily couples to Gαq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. To a lesser extent, the OTR can also couple to Gαi/o and Gαs proteins.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors Ligand This compound or Oxytocin OTR Oxytocin Receptor (GPCR) Ligand->OTR Binding Gq Gαq/11 OTR->Gq Primary Coupling Gi Gαi/o OTR->Gi Secondary Coupling Gs Gαs OTR->Gs Secondary Coupling PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit AC_activate Adenylate Cyclase (Activation) Gs->AC_activate IP3_DAG PIP2 → IP3 + DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IP3 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC DAG Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response cAMP_decrease->Physiological_Response cAMP_increase->Physiological_Response

Caption: Oxytocin Receptor Signaling Pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with the oxytocin receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound for the oxytocin receptor.

Materials:

  • HEK293T cells transiently or stably expressing the human oxytocin receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Oxytocin.

  • Non-specific binding control: Unlabeled Oxytocin (10 µM).

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293T-OTR cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM unlabeled Oxytocin (for non-specific binding), or 50 µL of varying concentrations of this compound.

    • Add 50 µL of [3H]-Oxytocin (at a concentration near its Kd).

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Harvest the membranes onto filter plates and wash with ice-cold assay buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Cell_Culture Culture OTR-expressing HEK293T cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate with: - [3H]-Oxytocin - Membranes - this compound (or controls) Membrane_Prep->Assay_Setup Incubation Incubate at RT Assay_Setup->Incubation Filtration Filter and wash membranes Incubation->Filtration Counting Add scintillant and count radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Functional Assay

This assay measures the ability of this compound to stimulate intracellular calcium release, a hallmark of Gαq/11 activation.

Materials:

  • CHO-K1 cells stably expressing the human oxytocin receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound: this compound at various concentrations.

  • Positive control: Oxytocin.

  • A fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating:

    • Plate CHO-OTR cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C for 60 minutes.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths.

    • Record a baseline fluorescence reading.

    • Inject varying concentrations of this compound or Oxytocin into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the maximum response induced by Oxytocin.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the EC50 value and the maximum efficacy (Emax) from the resulting dose-response curve.

In Vitro Uterine Contraction Assay

This ex vivo assay directly measures the physiological effect of this compound on smooth muscle contraction.

Materials:

  • Uterine tissue from a non-pregnant, estrogen-primed rat.

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

  • Test compound: this compound at various concentrations.

  • Positive control: Oxytocin.

Protocol:

  • Tissue Preparation:

    • Isolate the uterine horns from the rat and place them in Krebs-Henseleit solution.

    • Cut longitudinal strips of myometrium (approx. 10 mm x 2 mm).

    • Mount the strips in the organ baths containing aerated Krebs-Henseleit solution at 37°C.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.

  • Contraction Measurement:

    • Record the spontaneous contractions of the uterine strips.

    • Add cumulative concentrations of this compound or Oxytocin to the organ baths at regular intervals.

    • Record the changes in the force and frequency of contractions.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions at each concentration.

    • Calculate the integral of the contractile activity.

    • Plot the contractile response against the log concentration of the test compound.

    • Determine the EC50 value and the maximum contractile response.

Drug Development Applications

The distinct pharmacological profile of this compound makes it a valuable tool in drug development for several reasons:

  • Target Validation: By comparing the effects of this compound with those of native oxytocin, researchers can dissect the specific downstream signaling pathways responsible for desired therapeutic effects versus unwanted side effects.

  • Structure-Activity Relationship (SAR) Studies: As a reference compound, this compound helps in understanding how modifications at the Asn5 position influence receptor binding and functional activity. This knowledge is crucial for the rational design of novel OTR agonists and antagonists with improved selectivity and pharmacokinetic properties.

  • Development of Biased Agonists: The observation that this compound has a different activity profile from oxytocin suggests the possibility of developing biased agonists that selectively activate certain signaling pathways over others. Such compounds could offer a more targeted therapeutic approach with fewer side effects.

Conclusion

This compound is a key pharmacological tool for researchers studying the oxytocin receptor. Its unique properties allow for the detailed investigation of GPCR signaling and provide a valuable reference point for the development of new drugs targeting the oxytocinergic system. The protocols and data presented in these application notes are intended to facilitate the effective use of this compound in both basic research and drug discovery settings.

References:

  • Dutta AS, Anand N, Kar K. Synthesis and pharmacological activity of 4-d-glutamine-oxytocin, 5-d-asparagine-oxytocin, and 4-d-glutamine-5-d-asparagine-oxytocin. J Med Chem. 1966;9(4):497-499.[1]

References

Application of [D-Asn5]-Oxytocin in Uterine Contraction Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone, plays a pivotal role in regulating uterine contractions during labor and parturition. Its action is mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium.[1][2] The development of oxytocin analogues, both agonists and antagonists, is of significant interest for therapeutic interventions in obstetrics, such as the induction of labor or the management of preterm labor. [D-Asn5]-Oxytocin is an analogue of oxytocin where the asparagine residue at position 5 is replaced by its D-isomeric form. This modification has been shown to confer antagonistic properties at the oxytocin receptor, making it a valuable tool for studying the physiological roles of oxytocin and for the development of novel tocolytic agents.

These application notes provide a comprehensive overview of the use of this compound in uterine contraction assays, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and experimental workflows.

Signaling Pathway of Oxytocin-Induced Uterine Contraction

Oxytocin initiates a cascade of intracellular events upon binding to its receptor on myometrial cells, leading to smooth muscle contraction. The primary signaling pathway involves the activation of the Gq alpha subunit of the G-protein, which in turn stimulates phospholipase C (PLC).[1][2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). The elevated cytoplasmic Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction.[1][2][3]

Oxytocin Signaling Pathway in Myometrial Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq Gαq OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca²⁺ SR->Ca2+ releases Ca2+->PKC co-activates Calmodulin Calmodulin Ca2+->Calmodulin binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates MyosinLC_P Phosphorylated Myosin Light Chain MLCK->MyosinLC_P phosphorylates MyosinLC Myosin Light Chain MyosinLC->MyosinLC_P Contraction Uterine Contraction MyosinLC_P->Contraction leads to Experimental Workflow for Uterine Contraction Assay Tissue_Acquisition 1. Obtain Human Myometrial Biopsy Tissue_Preparation 2. Dissect into Longitudinal Strips Tissue_Acquisition->Tissue_Preparation Mounting 3. Mount in Organ Bath with PSS at 37°C Tissue_Preparation->Mounting Equilibration 4. Equilibrate under 2g Tension (60 min) Mounting->Equilibration Oxytocin_Stimulation 5. Induce Contractions with Oxytocin Equilibration->Oxytocin_Stimulation Antagonist_Incubation 6. Add this compound (Incubate 30-60 min) Oxytocin_Stimulation->Antagonist_Incubation CRC 7. Generate Oxytocin Concentration-Response Curve Antagonist_Incubation->CRC Washout 8. Wash Tissue to Return to Baseline CRC->Washout Repeat 9. Repeat with Different Antagonist Concentrations Washout->Repeat Repeat->Oxytocin_Stimulation Data_Analysis 10. Data Analysis and pA2 Determination Repeat->Data_Analysis

References

Application Notes and Protocols: Investigating Vasopressin Receptor Cross-Reactivity Using [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Interplay of Oxytocin and Vasopressin Systems

Oxytocin (OT) and arginine vasopressin (AVP) are structurally related neuropeptides that play critical roles in a wide array of physiological and behavioral processes. Their structural similarity, differing by only two amino acids, allows for cross-reactivity at their respective G protein-coupled receptors (GPCRs). While oxytocin primarily interacts with the oxytocin receptor (OTR), and vasopressin with its three receptor subtypes (V1aR, V1bR, and V2R), this interaction is not entirely exclusive. High concentrations of either peptide can lead to the activation of the other's receptors, a phenomenon with significant implications for drug development and the interpretation of physiological studies.

The V1a and V1b receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium via the phospholipase C pathway. The V2 receptor, predominantly found in the kidney, is Gs-coupled and mediates its effects through the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[1] Understanding the selectivity and potential off-target effects of OT analogs is crucial for designing specific therapeutic agents.

Characterization of [D-Asn5]-Oxytocin: Data Presentation

Quantitative data on the binding affinity (Ki), and functional potency (EC50/IC50) of this compound at vasopressin receptors is limited. The following tables provide a comparative framework using known values for the endogenous ligands, oxytocin and arginine vasopressin, to highlight the expected selectivity profiles. The protocols outlined in this document are designed to enable researchers to generate the corresponding data for this compound.

Table 1: Comparative Binding Affinities (Ki, nM) at Vasopressin and Oxytocin Receptors

LigandV1aR (human)V1bR (human)V2R (human)OTR (human)
Arginine Vasopressin~1~1~1~20-40
Oxytocin~20-50~30-60>1000~1-5
This compound To be determined To be determined To be determined To be determined

Note: The provided Ki values are approximate and compiled from multiple sources for comparative purposes. Actual values can vary based on experimental conditions.

Table 2: Comparative Functional Potencies (EC50, nM) at Vasopressin and Oxytocin Receptors

LigandV1aR (human)V1bR (human)V2R (human)OTR (human)
Arginine Vasopressin~0.5-2~0.5-2~0.1-1~20-50
Oxytocin~20-100~50-150>1000~1-10
This compound To be determined To be determined To be determined To be determined

Note: The provided EC50 values are approximate and represent agonist activity. The functional effect of this compound (agonist, antagonist, or no activity) needs to be experimentally determined.

Signaling Pathways and Experimental Overviews

To fully characterize the cross-reactivity of this compound, a series of binding and functional assays targeting the distinct signaling pathways of the vasopressin receptor subtypes are required.

G cluster_0 V1a/V1b Receptor Signaling cluster_1 V2 Receptor Signaling V1_Receptor V1aR / V1bR Gq Gq V1_Receptor->Gq Ligand Binding PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 release Ca2->PKC Cell_Response_1 Cellular Response PKC->Cell_Response_1 V2_Receptor V2R Gs Gs V2_Receptor->Gs Ligand Binding AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cell_Response_2 Cellular Response PKA->Cell_Response_2

Figure 1. Signaling pathways of vasopressin receptors.

G start Start: Characterize This compound binding_assay Competitive Binding Assay (Determine Ki at V1aR, V1bR, V2R) start->binding_assay ca_assay Calcium Mobilization Assay (Determine EC50/IC50 at V1aR, V1bR) binding_assay->ca_assay camp_assay cAMP Accumulation Assay (Determine EC50/IC50 at V2R) binding_assay->camp_assay end End: Complete Profile of Cross-Reactivity ca_assay->end camp_assay->end

Figure 2. Experimental workflow for characterization.

Detailed Experimental Protocols

The following protocols provide a framework for the experimental determination of the binding and functional characteristics of this compound. It is recommended to use cell lines stably expressing the human V1a, V1b, or V2 receptors.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human V1a, V1b, and V2 vasopressin receptors.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor of interest. The inhibition constant (Ki) is derived from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

Materials:

  • Cell membranes from cells expressing human V1aR, V1bR, or V2R.

  • Radioligands: [³H]-Arginine Vasopressin for V1aR, V1bR, and V2R.

  • Non-labeled competitors: Arginine Vasopressin (for non-specific binding), this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from receptor-expressing cells according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of Binding Buffer or non-labeled Arginine Vasopressin (10 µM final concentration for non-specific binding).

    • 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 25 µL of radioligand ([³H]-AVP) at a final concentration close to its Kd.

    • 25 µL of cell membranes (typically 10-50 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Binding Buffer.

  • Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled AVP) from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay (for V1aR and V1bR)

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at the Gq-coupled V1a and V1b receptors.

Principle: Activation of V1a and V1b receptors leads to an increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cells stably expressing human V1aR or V1bR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage).

  • Arginine Vasopressin (as a reference agonist).

  • This compound.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the V1aR or V1bR expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in Assay Buffer containing probenecid.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Agonist Mode:

    • Prepare serial dilutions of this compound and the reference agonist AVP.

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the different concentrations of this compound or AVP to the wells.

    • Continue to record the fluorescence intensity for 2-3 minutes.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with varying concentrations of this compound for 15-30 minutes.

    • Place the cell plate in the reader and record a baseline.

    • Add a fixed concentration of AVP (typically the EC80 concentration).

    • Record the fluorescence intensity as described above.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence.

    • For agonist mode, plot ΔF against the log concentration of this compound to determine the EC50.

    • For antagonist mode, plot the AVP-stimulated response against the log concentration of this compound to determine the IC50.

Protocol 3: cAMP Accumulation Assay (for V2R)

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at the Gs-coupled V2 receptor.

Principle: Activation of the V2 receptor stimulates adenylyl cyclase, leading to the accumulation of intracellular cAMP. This can be quantified using various methods, such as HTRF or AlphaScreen.

Materials:

  • Cells stably expressing the human V2R.

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP assay kit).

  • Stimulation Buffer: HBSS with 20 mM HEPES and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Arginine Vasopressin (as a reference agonist).

  • This compound.

  • Forskolin (as a positive control for adenylyl cyclase activation).

Procedure:

  • Cell Stimulation (Agonist Mode):

    • Harvest and resuspend V2R-expressing cells in Stimulation Buffer.

    • In a 384-well plate, add a small volume of cells.

    • Add serial dilutions of this compound or AVP.

    • Incubate at room temperature for 30 minutes.

  • Cell Stimulation (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

    • Add a fixed concentration of AVP (typically the EC80 concentration).

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Add the lysis buffer and detection reagents (e.g., HTRF antibody-conjugates or AlphaScreen donor/acceptor beads) as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a compatible plate reader (e.g., HTRF or AlphaLISA-enabled reader).

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw signal to cAMP concentrations.

    • For agonist mode, plot the cAMP concentration against the log concentration of this compound to determine the EC50.

    • For antagonist mode, plot the AVP-stimulated cAMP response against the log concentration of this compound to determine the IC50.

Conclusion

The study of this compound offers a unique opportunity to understand the structural determinants of ligand-receptor interactions within the oxytocin and vasopressin systems. While existing literature suggests that modifications at the Asn5 position drastically reduce agonist activity, a full experimental characterization is necessary to confirm its binding affinity and functional effects at vasopressin receptor subtypes. The protocols provided herein offer a comprehensive workflow for researchers to generate this crucial data, thereby contributing to a deeper understanding of neuropeptide pharmacology and aiding in the development of more selective and potent therapeutic agents.

References

Protocol for solubilizing and storing [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solubilization and storage of [D-Asn5]-Oxytocin, a synthetic analog of the neuropeptide oxytocin. Due to the limited availability of specific data for this analog, the following protocols are based on established guidelines for oxytocin and other peptides. These guidelines are intended to ensure the integrity and stability of the compound for research and development purposes.

Introduction

This compound is an analog of oxytocin where the asparagine residue at position 5 is replaced by its D-isomeric form. This modification can influence the peptide's conformation, receptor binding affinity, and metabolic stability. Like oxytocin, this compound is expected to exert its effects through the oxytocin receptor, a G-protein coupled receptor (GPCR) that activates various downstream signaling pathways. Proper handling, solubilization, and storage are critical to maintain the peptide's biological activity and ensure reproducible experimental results.

Solubilization Protocol

The solubility of this compound has not been extensively reported. The following recommendations are based on the known solubility of oxytocin and general principles of peptide solubilization. It is strongly recommended to perform a small-scale solubility test before dissolving the entire batch.

Recommended Solvents

The choice of solvent will depend on the experimental requirements. For in vitro cellular assays, it is crucial to use solvents that are non-toxic at the final concentration.

Table 1: Recommended Solvents for Oxytocin (as a proxy for this compound)

SolventConcentrationNotes
Sterile Water~1 mg/mL[1]Recommended for initial attempts. Sonication may aid dissolution.
Phosphate Buffered Saline (PBS), pH 7.2~5 mg/mL[2][3]Suitable for many biological assays.
Dimethyl Sulfoxide (DMSO)~14 mg/mL[2][3]A good solvent for creating concentrated stock solutions. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid cytotoxicity.
Ethanol~5 mg/mL[2][3]Can be used to prepare stock solutions. Evaporate to dryness and reconstitute in aqueous buffer for biological experiments.
Dimethylformamide (DMF)~30 mg/mL[2][3]For highly concentrated stock solutions. Similar precautions as with DMSO regarding final concentration in assays.
Step-by-Step Solubilization Protocol
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation, which can affect the stability of the peptide.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Add Solvent: Carefully add the desired volume of the chosen solvent to the vial.

  • Vortex/Sonicate: Gently vortex the vial to mix. If the peptide does not dissolve completely, sonication in a water bath for short periods (10-20 seconds) may be helpful. Avoid excessive heating.

  • Sterile Filtration: For use in cell culture or in vivo studies, sterile filter the peptide solution through a 0.22 µm filter.

Storage Protocol

Proper storage is essential to prevent degradation and maintain the biological activity of this compound.

Lyophilized Peptide

Lyophilized peptides are generally stable for years when stored correctly.

Table 2: Storage Conditions for Lyophilized this compound

Storage TemperatureDurationNotes
-20°CUp to 3 years[4]Recommended for long-term storage.
-80°C> 3 yearsPreferred for very long-term storage.
  • Store in a tightly sealed container in a desiccator to protect from moisture.

  • Protect from light.

Peptide in Solution

Peptides in solution are significantly less stable than in their lyophilized form.

Table 3: Storage Conditions for this compound in Solution

Storage TemperatureDurationNotes
4°C24-48 hoursFor short-term storage of working solutions.
-20°CUp to 1 monthRecommended for aliquoted stock solutions. Avoid repeated freeze-thaw cycles.
-80°CUp to 1 year[4]Preferred for long-term storage of stock solutions.
  • Aliquoting is critical: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

  • pH: The stability of oxytocin in solution is pH-dependent, with optimal stability observed around pH 4.5.[5] For biological experiments requiring physiological pH, prepare fresh solutions or store for a limited time.

Experimental Workflows

G Figure 1: Experimental Workflow for Solubilization and Storage cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage cluster_use Experimental Use start Start: Lyophilized This compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Recommended Solvent centrifuge->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter aliquot Aliquot into Single-Use Tubes sterile_filter->aliquot store_minus_80 Store at -80°C (Long-term) aliquot->store_minus_80 Recommended store_minus_20 Store at -20°C (Short-term) aliquot->store_minus_20 thaw Thaw Single Aliquot store_minus_80->thaw store_minus_20->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and storing this compound solutions.

Oxytocin Receptor Signaling Pathway

This compound is presumed to act via the oxytocin receptor (OXTR), a Gq/11-coupled GPCR. Upon ligand binding, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses.

G Figure 2: Oxytocin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OXTR OXTR Gq11 Gαq/11 OXTR->Gq11 Activation PLC PLC Gq11->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Oxytocin This compound Oxytocin->OXTR

Caption: Simplified overview of the oxytocin receptor signaling cascade.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. Researchers should always consult the manufacturer's specifications for the particular batch of this compound being used. It is the user's responsibility to validate these protocols for their specific experimental setup.

References

Troubleshooting & Optimization

Addressing solubility issues of [D-Asn5]-Oxytocin in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with [D-Asn5]-Oxytocin in various buffer systems.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: Difficulty in dissolving peptides like this compound in aqueous buffers is a common issue. The solubility of a peptide is influenced by its amino acid sequence, particularly its hydrophobicity and net charge. Here is a step-by-step approach to troubleshoot this problem:

Initial Steps:

  • Confirm Proper Reconstitution Technique: Before assuming insolubility, ensure you are using the correct technique.

    • Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.

    • Use a vortex or sonication to aid dissolution.[1] Gentle warming (to about 40°C) can also be beneficial.[2][3]

  • Small-Scale Solubility Test: To avoid risking your entire sample, perform a solubility test on a small aliquot first.[1]

Troubleshooting Workflow:

G cluster_0 A Start: Lyophilized This compound B Attempt to dissolve in pure, sterile water. A->B C Soluble? B->C D Solution is ready for use or dilution in desired buffer. C->D Yes E Determine the peptide's theoretical net charge. C->E No F Is the net charge positive (basic peptide)? E->F G Dissolve in a small amount of 10-25% aqueous acetic acid, then dilute with buffer. F->G Yes H Is the net charge negative (acidic peptide)? F->H No I Dissolve in a small amount of 1% ammonium hydroxide, then dilute with buffer. H->I Yes J Is the peptide neutral or highly hydrophobic? H->J No K Dissolve in a minimal amount of DMSO, then slowly add to the stirring aqueous buffer. J->K Yes M Consider using a denaturing agent (e.g., 6M Guanidine HCl) for stock solution preparation as a last resort. J->M No/Still Insoluble L If precipitation occurs, the solubility limit in the aqueous buffer has been reached. K->L

Caption: Troubleshooting workflow for solubilizing this compound.

Q2: I managed to dissolve this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What can I do?

A2: This indicates that the peptide is poorly soluble in your final aqueous buffer and you have exceeded its solubility limit.

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the peptide in your buffer.

  • Slow, Dropwise Addition: When diluting the organic stock solution into your aqueous buffer, add the stock solution slowly and drop-by-drop while vortexing or stirring the buffer.[4] This helps to avoid localized high concentrations of the peptide that can lead to precipitation.

  • Optimize the Buffer: The pH of your buffer can significantly impact peptide solubility.[5] Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of your buffer away from the pI of this compound may improve its solubility.

Q3: Can I use DMSO to dissolve this compound for cell-based assays?

A3: Yes, DMSO is a common solvent for dissolving hydrophobic peptides for use in biological assays.[6] However, it is important to keep the final concentration of DMSO low, as it can be toxic to cells at higher concentrations. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, and up to 0.5% is often tolerated.[4] Always check the tolerance of your specific cell line to DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized and reconstituted this compound?

A1:

  • Lyophilized Powder: For long-term storage, it is recommended to store lyophilized this compound at -20°C.[7]

  • Reconstituted Solutions: Aqueous solutions of oxytocin and its analogs are not recommended to be stored for more than one day.[7][8] For longer-term storage of a stock solution, it is best to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the expected solubility of this compound?

Q3: How does pH affect the stability and solubility of this compound?

A3: The stability of oxytocin is pH-dependent, with the greatest stability observed around pH 4.5.[11][12] Degradation increases at both lower and higher pH values.[12] While solubility and stability are distinct, a pH that promotes stability is generally preferred for experimental work. The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero.[5] Adjusting the buffer pH away from the pI will increase the net charge of the peptide and likely improve its solubility.

Quantitative Data

The following table summarizes the known solubility of the parent peptide, Oxytocin, in various solvents. This can be used as a general guideline for this compound.

Solvent/BufferApproximate Solubility of OxytocinReference
WaterVery soluble[9][10]
PBS (pH 7.2)~ 5 mg/mL[7][8]
Ethanol~ 5 mg/mL[7][8]
DMSO~ 14 mg/mL[7][8]
Dimethylformamide (DMF)~ 30 mg/mL[7][8]

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

  • Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature.

    • Weigh out a small, accurately known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Testing:

    • Add a defined volume of your primary solvent of choice (e.g., 100 µL of sterile, deionized water) to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex the tube for 30 seconds.

    • If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration in the tested solvent.

    • If the peptide remains insoluble, proceed with the troubleshooting workflow outlined in the guide above, testing different solvents on fresh, small aliquots of the peptide.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Preparation:

    • Bring the lyophilized this compound to room temperature.

    • Add a small, precise volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex or sonicate until the peptide is completely dissolved.

  • Dilution in Aqueous Buffer:

    • Place the desired volume of your target aqueous buffer into a new tube.

    • While vigorously vortexing or stirring the buffer, add the concentrated organic stock solution drop-by-drop to achieve the final desired concentration.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or optimize your buffer conditions.

Visualization

Oxytocin Receptor Signaling Pathway

The binding of this compound to the oxytocin receptor (OXTR), a G-protein coupled receptor, is expected to initiate a signaling cascade similar to that of native oxytocin. This pathway is crucial for its physiological effects.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Extracellular OXTR Oxytocin Receptor (OXTR) Gq_protein Gq Protein OXTR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates MAPK_pathway->Cellular_Response Oxytocin This compound Oxytocin->OXTR binds

Caption: Simplified Oxytocin Receptor (OXTR) signaling pathway.[13][14][15]

References

Long-term stability of [D-Asn5]-Oxytocin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of [D-Asn5]-Oxytocin in solution. The information is compiled from studies on oxytocin and its analogs, offering insights into potential stability characteristics and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of this compound in solution?

Currently, there is no specific long-term stability data available for this compound in solution. However, based on extensive research on oxytocin and its analogs, the stability is expected to be influenced by factors such as pH, temperature, buffer composition, and concentration. For instance, oxytocin exhibits maximum stability at a pH of approximately 4.5. It is crucial to perform your own stability studies under your specific experimental conditions.

Q2: What are the likely degradation pathways for this compound?

Based on studies of oxytocin, the primary degradation pathways are likely to be:

  • Deamidation: The asparagine residue at position 5 (Asn5) and the glutamine at position 4 (Gln4) are susceptible to deamidation, a common degradation route for peptides in solution.[1]

  • Oxidation: The methionine residue, if present in the formulation, and the disulfide bridge between cysteine residues at positions 1 and 6 are prone to oxidation.

  • Disulfide Bond Scrambling: The disulfide bridge can undergo exchange, leading to the formation of dimers and other multimers.

  • Beta-elimination: The degradation of oxytocin can be initiated by β-elimination of the disulfide linkage.[2]

Q3: What are the optimal storage conditions for this compound solutions?

While specific data for this compound is unavailable, general recommendations for peptide solutions apply. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from freeze-thaw cycles. The choice of buffer and pH will also significantly impact stability.

Q4: How does pH affect the stability of this compound?

The stability of oxytocin is highly pH-dependent, with the greatest stability observed around pH 4.5.[3] At acidic pH (below 4), hydrolysis of the peptide bonds can occur. In neutral to alkaline conditions, deamidation of asparagine and glutamine residues is accelerated. It is recommended to maintain the pH of your this compound solution within a weakly acidic range for optimal stability.

Q5: Are there any stable analogs of oxytocin that can be used as a reference?

Yes, carbetocin is a long-acting and more stable analog of oxytocin. A heat-stable formulation of carbetocin has been developed and shown to be stable for at least 3 years at 30°C.[4][5] The optimal pH for this formulation was found to be 5.45.[4][5][6] While the structure of carbetocin differs from this compound, its stability profile provides a useful benchmark for a stabilized oxytocin analog.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity Peptide degradation (deamidation, oxidation, aggregation).- Confirm peptide concentration and integrity using HPLC. - Prepare fresh solutions from lyophilized powder. - Optimize solution pH and storage conditions (see FAQs). - Consider performing a stability study under your experimental conditions.
Precipitation or cloudiness in the solution Poor solubility at the given pH or concentration. Aggregation of the peptide.- Adjust the pH of the solution. - Prepare a more dilute solution. - Filter the solution through a 0.22 µm filter. - Analyze for aggregation using size-exclusion chromatography (SEC).
Inconsistent experimental results Variability in solution stability between experiments. Multiple freeze-thaw cycles.- Prepare fresh solutions for each experiment. - Aliquot stock solutions to avoid repeated freezing and thawing. - Standardize solution preparation and storage protocols.

Data Presentation

Table 1: Stability of a Heat-Stable Carbetocin Formulation (0.1 mg/mL)

TemperatureDurationPurity
30°C≥ 3 years≥95%
40°C6 months≥95%
50°C3 months≥95%
60°C1 month≥95%

Data from a study on a heat-stable carbetocin formulation and may not be directly representative of this compound stability.[4][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Optimization will be required for your specific instrumentation and solution composition.

Objective: To separate the intact this compound from its potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm or 280 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-30 min: 60% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the this compound in the desired buffer or solvent at a known concentration (e.g., 1 mg/mL).

    • For the stability study, incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At each time point, withdraw an aliquot and dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • Monitor the peak area of the intact this compound over time.

    • Calculate the percentage of remaining peptide at each time point relative to the initial time point.

    • Identify any new peaks that appear, which may correspond to degradation products. Mass spectrometry can be used for further characterization of these products.

Visualizations

degradation_pathway D-Asn5-Oxytocin D-Asn5-Oxytocin Deamidation Deamidation D-Asn5-Oxytocin->Deamidation pH > 6 Oxidation Oxidation D-Asn5-Oxytocin->Oxidation Oxidizing agents Dimerization Dimerization D-Asn5-Oxytocin->Dimerization High concentration

Caption: Potential degradation pathways for this compound in solution.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis Lyophilized Peptide Lyophilized Peptide Reconstitution Reconstitution Lyophilized Peptide->Reconstitution Aliquoting Aliquoting Reconstitution->Aliquoting Incubation Incubation Aliquoting->Incubation Time Points Time Points Incubation->Time Points HPLC_Analysis HPLC Analysis Time Points->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for a stability study of this compound.

References

[D-Asn5]-Oxytocin experimental protocol refinement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Asn5]-Oxytocin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

A: this compound is an analog of Oxytocin where the L-Asparagine at position 5 is replaced with its D-stereoisomer. While it demonstrates an intrinsic oxytocic activity similar to native oxytocin in cumulative dose-response studies, it possesses very low specific oxytocic and vasodepressor activities[1][2][3][4]. The asparagine residue at position 5 (Asn5) is a key moiety for proper function at the active site of the uterine receptor[5].

Q2: What are the recommended storage conditions for this compound?

A: Proper storage is critical to maintain the peptide's integrity. For long-term stability, follow the guidelines summarized below. Note that the native oxytocin molecule's disulfide bond can be labile, making storage conditions for its analogs equally important[6][7].

FormStorage TemperatureDurationShipping Conditions
Powder-20°C3 yearsAmbient Temperature
Solvent-80°C1 yearBlue Ice

Data sourced from product information sheets[1][8][9].

Q3: How should I prepare a stock solution of this compound?

A: The solubility of peptides can vary based on their salt form[1]. For preparing stock solutions, it is recommended to first consult the Certificate of Analysis provided with your specific product lot. Generally, reconstitute the peptide in a sterile, aqueous buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent if necessary. To minimize degradation, prepare fresh solutions for each experiment or create aliquots from a high-concentration stock solution and store them at -80°C[1].

Q4: Does the salt form (e.g., hydrochloride, TFA salt) of the peptide affect its biological activity?

A: No, the molecules in salt and non-salt (free) forms exhibit the same biological activity. The primary difference lies in their physical properties, such as solubility. The choice between a salt or free form should be based on your experimental requirements, particularly the desired solvent[1].

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Biological Activity Observed

If you observe lower-than-expected or no activity in your bioassay, consider the following potential causes and solutions.

Issue 2: High Background in Receptor Binding Assays

High nonspecific binding can obscure your results. Here are common causes and mitigation strategies.

Potential CauseRecommended Solution
Radioligand Issues Use a radioligand concentration at or below its Kd value for the receptor. Ensure the radioligand is not degraded[10].
Insufficient Washing Increase the number and volume of wash steps during the filtration process to more effectively remove unbound ligand[10].
Filter Plate/Membrane Issues Pre-treat filter plates with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce ligand sticking to the filter material.
Receptor Concentration Too High Titrate the receptor concentration to find the optimal level that provides a good signal window while keeping nonspecific binding low[10].
Incorrect Buffer Composition Add a carrier protein like 0.1% BSA to the binding buffer to reduce nonspecific binding to surfaces.

Experimental Protocols & Methodologies

Protocol 1: General Receptor Binding Assay (Filtration Format)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the oxytocin receptor (OTR).

Methodology Details:

  • Reagents: Prepare serial dilutions of this compound. The radiolabeled ligand (e.g., [3H]-Oxytocin) should be used at a concentration near its dissociation constant (Kd)[10].

  • Incubation: Combine assay buffer, receptor-expressing membranes, the unlabeled competitor (this compound), and the radioligand in a 96-well plate. Incubate to allow the binding to reach equilibrium[10].

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand[10].

  • Washing: Wash the filters multiple times with ice-cold buffer to minimize nonspecific binding[10].

  • Counting: After drying the filters, add scintillation fluid and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Oxytocin Receptor Signaling Pathway

This compound, like native oxytocin, is expected to act via the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR). The canonical signaling pathway is depicted below.

// Node Definitions ligand [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Oxytocin Receptor (OTR)\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gq/11 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plc [label="Phospholipase C (PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; dag [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; er [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ca_channel [label="Ca²⁺ Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ca_release [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(e.g., Smooth Muscle Contraction)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ligand -> receptor [label="Binds", color="#5F6368"]; receptor -> g_protein [label="Activates", color="#5F6368"]; g_protein -> plc [label="Activates", color="#5F6368"]; plc -> pip2 [label="Cleaves", color="#5F6368"]; pip2 -> ip3 [style=dashed, color="#5F6368"]; pip2 -> dag [style=dashed, color="#5F6368"]; ip3 -> er [label="Binds to IP3R", color="#5F6368"]; receptor -> ca_channel [label="Activates", color="#5F6368"]; er -> ca_release [label="Induces", color="#5F6368"]; ca_channel -> ca_release [label="Induces", color="#5F6368"]; ca_release -> response [label="Triggers", color="#5F6368"]; } } Caption: Canonical Oxytocin receptor signaling pathway.

This pathway primarily involves the Gq/11 protein, which activates Phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses such as uterine smooth muscle contraction[11].

Protocol 3: Peptide Synthesis and Purification

For researchers synthesizing this compound, a general solid-phase peptide synthesis (SPPS) and purification workflow is outlined below.

A. Synthesis:

  • Method: Automated fast-flow solid-phase peptide synthesis[12].

  • Resin: Rink Amide resin (e.g., ChemMatrix®) is a suitable choice[12].

  • Chemistry: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is standard.

  • Activation: Use DIC/Oxyma for amino acid coupling reactions[12].

  • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/Water).

B. Cyclization (Disulfide Bond Formation):

  • After cleavage and initial purification of the linear peptide, the disulfide bridge between Cys1 and Cys6 is formed. This is typically achieved by air oxidation in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH.

C. Purification:

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for purifying peptides to high homogeneity.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typical.

  • Detection: Monitor elution at 220 nm and 280 nm. Collect fractions containing the desired product and confirm the mass by mass spectrometry.

References

Preventing non-specific binding of [D-Asn5]-Oxytocin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the non-specific binding (NSB) of [D-Asn5]-Oxytocin in various assays.

Troubleshooting Guides

High background signal, poor sensitivity, and inconsistent results are common issues in immunoassays, often stemming from the non-specific binding of the peptide to assay surfaces or other proteins. This guide provides a systematic approach to troubleshooting and mitigating these problems.

Issue 1: High Background Signal in the Assay

A high background signal can mask the specific signal from this compound, leading to inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or casein). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider using a different blocking agent (see Table 1 for a comparison).[1][2]
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a surfactant like Tween-20 (0.05%) to the wash buffer to help remove loosely bound molecules.[1][3]
Suboptimal Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that maximizes the signal-to-noise ratio. High antibody concentrations can lead to increased non-specific binding.
Cross-reactivity of Antibodies Ensure the secondary antibody is specific to the primary antibody and has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
Contaminated Reagents Use fresh, high-purity reagents and sterile, disposable labware to avoid contamination that can contribute to background noise.[3]
Issue 2: Low Signal or Poor Sensitivity

A weak or absent signal can make it difficult to detect and quantify low concentrations of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Over-aggressive Blocking or Washing While crucial for reducing background, excessive blocking or harsh washing can strip away specifically bound this compound or the capture antibody. Reduce the concentration of the blocking agent or the number of wash cycles.
Incorrect Buffer Composition The pH and ionic strength of the assay buffer can influence the binding affinity. Optimize the buffer pH to be close to the isoelectric point of this compound and consider adjusting the salt concentration.
Degraded Peptide or Reagents Ensure that the this compound standard and other reagents have been stored correctly and have not expired. Repeated freeze-thaw cycles can degrade the peptide.
Suboptimal Incubation Times and Temperatures Optimize the incubation times and temperatures for each step of the assay (antigen/antibody binding, substrate reaction) to ensure the reactions reach completion.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for this compound assays?

Non-specific binding refers to the adherence of the this compound peptide or detection antibodies to surfaces of the assay plate or other proteins in an unintended manner. This is a common issue with peptides due to their charge and hydrophobicity. NSB can lead to high background signals, reduced assay sensitivity, and inaccurate results.

Q2: Which blocking agent is best for my this compound assay?

The ideal blocking agent depends on the specific assay format and other reagents used. Bovine Serum Albumin (BSA) and casein are the most commonly used protein-based blockers. For some applications, protein-free blockers or the addition of non-ionic detergents like Tween-20 can be beneficial. It is often necessary to empirically test a few different blocking agents to find the one that provides the best signal-to-noise ratio for your specific assay.

Table 1: Comparison of Common Blocking Agents for Peptide Immunoassays

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability; may contain endogenous enzymes that can interfere with some assays.
Casein/Non-fat Dry Milk 0.5-5% (w/v)Inexpensive and effective at blocking.May contain phosphoproteins that can interfere with phosphorylation studies; can sometimes mask epitopes.
Fish Gelatin 0.1-1% (w/v)Reduces cross-reactivity with mammalian-derived antibodies.Can be less effective than BSA or casein in some cases.
Polyethylene Glycol (PEG) 1-3% (w/v)Protein-free, good for assays where protein-based blockers interfere.May not be as effective at blocking as protein-based agents.
Commercial/Proprietary Blockers VariesOften optimized for high performance and low background; consistent lot-to-lot.Can be more expensive.

Q3: How can I optimize the washing steps to reduce NSB?

Effective washing is critical. Here are some optimization tips:

  • Number of Washes: Start with 3-4 wash cycles and increase to 5-6 if the background is high.

  • Wash Buffer Volume: Ensure the volume is sufficient to completely cover the well surface (e.g., 300-400 µL for a 96-well plate).

  • Soaking Time: Introducing a short soaking step (e.g., 30-60 seconds) during each wash can improve the removal of non-specifically bound molecules.

  • Detergent: Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can help disrupt weak, non-specific interactions.[1]

Q4: Can the sample matrix itself contribute to NSB?

Yes, complex biological samples like serum, plasma, or tissue homogenates contain numerous proteins and other molecules that can bind non-specifically to the assay plate or interfere with the antibody-antigen interaction. It is important to use a sample diluent that is compatible with your sample type and contains blocking agents to minimize these matrix effects. In some cases, sample purification or extraction may be necessary.

Experimental Protocols

This section provides a detailed methodology for a key experiment: optimizing a blocking buffer for a competitive ELISA for this compound.

Protocol: Optimizing Blocking Buffer for a this compound Competitive ELISA

Objective: To determine the optimal blocking buffer that minimizes non-specific binding and maximizes the specific signal.

Materials:

  • High-binding 96-well microplates

  • This compound standard

  • Anti-Oxytocin primary antibody

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme

  • Stop solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Blocking buffers to be tested (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS; a commercial protein-free blocker)

Procedure:

  • Coating: Coat the wells of a 96-well plate with a fixed, predetermined concentration of this compound in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound peptide.

  • Blocking: Add 200 µL of the different blocking buffers to be tested to replicate wells. Also, include a "no blocking" control. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antibody Incubation: Add the primary anti-Oxytocin antibody (at a predetermined optimal concentration) in assay buffer to all wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.

  • Stopping the Reaction: Add the stop solution.

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield the lowest signal in the absence of the primary antibody (background) and the highest signal in the presence of the primary antibody (specific binding).

Visualizations

Oxytocin Receptor Signaling Pathway

OxytocinSignaling OT Oxytocin or This compound OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., muscle contraction, neurotransmission) Ca_ER->Cell_Response PKC->Cell_Response TroubleshootingWorkflow Start High Non-Specific Binding Observed in Assay Check_Blocking Step 1: Optimize Blocking Step Start->Check_Blocking Increase_Conc Increase Blocking Agent Concentration/Time Check_Blocking->Increase_Conc Initial Check Change_Blocker Test Different Blocking Agents Check_Blocking->Change_Blocker If still high Check_Washing Step 2: Optimize Washing Protocol Increase_Conc->Check_Washing Change_Blocker->Check_Washing Increase_Washes Increase Number/ Volume of Washes Check_Washing->Increase_Washes Initial Check Add_Detergent Add Detergent to Wash Buffer Check_Washing->Add_Detergent If still high Check_Antibody Step 3: Optimize Antibody Concentrations Increase_Washes->Check_Antibody Add_Detergent->Check_Antibody Titrate_Ab Titrate Primary and Secondary Antibodies Check_Antibody->Titrate_Ab Check_Matrix Step 4: Evaluate Sample Matrix Effects Titrate_Ab->Check_Matrix Dilute_Sample Test Sample Dilutions Check_Matrix->Dilute_Sample Initial Check Purify_Sample Consider Sample Purification Check_Matrix->Purify_Sample If still high End NSB Reduced Dilute_Sample->End Purify_Sample->End

References

A troubleshooting guide for peptide hormone receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during peptide hormone receptor assays.

Frequently Asked Questions (FAQs) & Troubleshooting

High Background Signal

Question: Why is my background signal so high in my cell-based assay?

Answer: High background can obscure your signal and reduce the assay window. Several factors can contribute to this issue:

  • Endogenous Receptor Activity: The cell line you are using may have high endogenous expression of the receptor, leading to a baseline signal.

  • Constitutive Receptor Activity: Some receptors exhibit activity even in the absence of a ligand, which can contribute to a high background.[1]

  • Assay Reagents: Components of your assay media or buffer, such as serum, may contain endogenous ligands or other substances that activate the receptor.[1] Additionally, the reagents themselves might produce a high signal in the absence of cells.[2]

  • Cell Density: Too many cells can lead to an elevated background signal.[3]

  • Incubation Time: Prolonged incubation times can sometimes increase background noise.

Troubleshooting Steps:

  • Serum Starvation: Culture your cells in serum-free media for a period before the assay to minimize the effects of endogenous ligands.[1]

  • Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell number that provides a good signal window without a high background.[3]

  • Test for Constitutive Activity: Examine multiple clones with varying receptor expression levels to see if the high background is proportional to receptor number.[1]

  • Reagent Controls: Run controls with assay media and reagents but without cells to check for background signal from the components themselves.[2]

  • Wash Steps: Incorporate wash steps to remove compounds before the detection step, which can help reduce background from compound interference.[1]

Low or No Signal

Question: I'm not detecting any signal, or the signal is very weak in my agonist-stimulated assay. What could be the problem?

Answer: A low or absent signal can be frustrating. Here are some potential causes and solutions:

  • Insufficient Receptor Expression: The cells may not be expressing enough receptors to generate a detectable signal.[1]

  • Ineffective Ligand: The peptide hormone you are using may not be efficacious, or the concentration may be too low.[1]

  • Suboptimal Assay Conditions: Factors like incubation time, temperature, and buffer composition can significantly impact the assay's performance.[1]

  • Cell Health: Poor cell viability will lead to a diminished response.

  • Incorrect Assay Technology: The chosen assay may not be suitable for the specific receptor-ligand interaction you are studying. For example, a receptor might signal through a pathway other than the one being measured (e.g., β-arrestin recruitment instead of cAMP).[1]

Troubleshooting Steps:

  • Verify Receptor Expression: Confirm receptor expression in your cell line using techniques like Western blotting, qPCR, or flow cytometry.

  • Test a Reference Agonist: Use a known potent agonist for your receptor to confirm that the assay system is working correctly.[1]

  • Optimize Ligand Concentration and Incubation Time: Perform a time-course and concentration-response experiment to determine the optimal conditions for stimulation.[1]

  • Check Cell Viability: Use a cell viability assay (e.g., trypan blue exclusion or a commercial viability kit) to ensure your cells are healthy.

  • Consider Alternative Signaling Pathways: If you suspect signaling bias, you may need to use an orthogonal assay that measures a different downstream event.[1]

Poor Reproducibility and High Variability

Question: My assay results are highly variable between wells and experiments. How can I improve reproducibility?

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, ligands, or cells will lead to variable results.

  • Edge Effects: Wells on the edge of the microplate can behave differently due to temperature and evaporation gradients.

  • Peptide Quality and Handling: Improper storage or multiple freeze-thaw cycles of the peptide can lead to degradation and loss of activity.[4] Contamination with substances like endotoxins or trifluoroacetate (TFA) can also interfere with cellular assays.[4]

  • Instrument Settings: Inconsistent reader settings can introduce variability.

Troubleshooting Steps:

  • Improve Cell Seeding Technique: Ensure a homogenous cell suspension and use appropriate techniques to minimize edge effects, such as not using the outer wells of the plate.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

  • Use Positive and Negative Controls: Include appropriate controls in every experiment to monitor assay performance.

  • Proper Peptide Handling: Store peptides as recommended, avoid repeated freeze-thaw cycles, and use sterile buffers for solubilization.[4]

  • Standardize Instrument Settings: Use the same instrument settings for all comparable experiments.

Quantitative Data Summary

Table 1: Effect of Cell Density on cAMP Assay Performance

Cell Density (cells/well)Basal Signal (RLU)Stimulated Signal (RLU)Signal-to-Background Ratio
1,0005,00050,00010
5,00025,000200,0008
10,00060,000300,0005
20,000150,000450,0003

This table illustrates that while higher cell densities can lead to a stronger overall signal, they can also increase the basal signal, potentially reducing the signal-to-background ratio.[3]

Table 2: Influence of Incubation Time on Ligand Binding

Incubation Time (minutes)Specific Binding (CPM)Non-Specific Binding (CPM)Signal-to-Noise Ratio
152,0005004
305,0006008.3
608,00075010.7
1208,2001,2006.8

This table demonstrates the importance of optimizing incubation time to achieve maximal specific binding while keeping non-specific binding low.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a peptide hormone receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled peptide hormone (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled test compounds and a reference competitor

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Wash buffer (cold binding buffer)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Methodology:

  • Prepare Reagents: Dilute the radioligand and unlabeled compounds to the desired concentrations in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, unlabeled compound (for competition curve) or buffer (for total binding), and cell membranes.

  • Non-Specific Binding: To a separate set of wells, add a high concentration of a known unlabeled ligand to determine non-specific binding.

  • Initiate Binding: Add the radioligand to all wells to start the binding reaction.

  • Incubation: Incubate the plate at the optimal temperature and for the optimal time, as determined in preliminary experiments.

  • Termination of Binding: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters with cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the data and determine the IC50 of the test compound.

Protocol 2: Cell-Based cAMP Assay (HTRF)

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure changes in intracellular cyclic AMP (cAMP) levels following receptor activation.

Materials:

  • Cells expressing the Gs- or Gi-coupled receptor of interest

  • Peptide hormone agonist or antagonist

  • cAMP standard

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Cell culture medium

  • 384-well white microplates

  • HTRF-compatible plate reader

Methodology:

  • Cell Seeding: Seed the cells into a 384-well plate at the predetermined optimal density and incubate overnight.

  • Compound Addition: Add the peptide hormone (agonist or antagonist) to the wells. For Gi-coupled receptors, also add an adenylate cyclase activator like forskolin.

  • Incubation: Incubate the plate for the optimized duration to allow for cAMP production.

  • Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the lysis buffer provided with the kit.

  • Detection Incubation: Incubate the plate at room temperature in the dark to allow the detection reaction to reach equilibrium.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve generated with the cAMP standards. Plot the concentration-response curves to determine EC50 or IC50 values.[5]

Visualizations

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Peptide Hormone Receptor (GPCR) G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαs activates cAMP cAMP AC->cAMP 4. Converts Ligand Peptide Hormone Ligand->Receptor 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activates Cellular_Response Cellular Response (e.g., gene transcription, enzyme activation) PKA->Cellular_Response 6. Phosphorylation

Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Peptide Hormone Receptor (GPCR) G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαi inhibits cAMP cAMP AC->cAMP 4. Conversion Inhibited Ligand Peptide Hormone Ligand->Receptor 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Decreased Cellular Response PKA->Cellular_Response Forskolin Forskolin (optional activator) Forskolin->AC Stimulates

Caption: Gi-coupled GPCR signaling pathway showing inhibition of cAMP production.

Experimental_Workflow start Start prep Assay Preparation (Cell culture, reagent prep) start->prep seeding Cell Seeding prep->seeding treatment Compound Treatment seeding->treatment incubation Incubation treatment->incubation detection Signal Detection (e.g., plate reader) incubation->detection analysis Data Analysis (e.g., EC50/IC50 calculation) detection->analysis end End analysis->end Troubleshooting_Tree start Problem with Assay high_bg High Background? start->high_bg low_signal Low/No Signal? high_var High Variability? high_bg->low_signal No check_reagents Check Reagent & Media Controls high_bg->check_reagents Yes low_signal->high_var No check_controls Check Positive Control & Cell Viability low_signal->check_controls Yes check_pipetting Check Pipetting & Cell Seeding Technique high_var->check_pipetting Yes solution Problem Solved high_var->solution No (Consult expert) optimize_cells Optimize Cell Density & Serum Starve check_reagents->optimize_cells optimize_cells->solution optimize_conditions Optimize Ligand Concentration & Incubation check_controls->optimize_conditions verify_expression Verify Receptor Expression optimize_conditions->verify_expression verify_expression->solution check_peptide Check Peptide Aliquoting & Storage check_pipetting->check_peptide avoid_edge Avoid Edge Effects check_peptide->avoid_edge avoid_edge->solution

References

Mitigating degradation of [D-Asn5]-Oxytocin during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of [D-Asn5]-Oxytocin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

A1: this compound is an analog of the neuropeptide hormone Oxytocin. The key difference is the substitution of the L-Asparagine at position 5 with its D-enantiomer (D-Asparagine). This modification is intended to enhance the peptide's stability against enzymatic degradation, potentially prolonging its half-life in experimental systems. While it possesses very low specific oxytocic and vasodepressor activities, it has a similar intrinsic activity to oxytocin in cumulative dose-response studies for oxytocic activity.[1]

Q2: What are the primary pathways of degradation for Oxytocin and its analogs?

A2: Oxytocin and its analogs are susceptible to several degradation pathways, including:

  • Deamidation: Particularly at the Gln4 and Asn5 positions, this is a common degradation route, especially under acidic or alkaline conditions.[2]

  • Disulfide Bond Scrambling/Reduction: The disulfide bridge between Cys1 and Cys6 is crucial for activity and can be a target for reduction or incorrect disulfide bond formation.

  • Oxidation: Methionine, Cysteine, and Tyrosine residues are susceptible to oxidation.

  • Aggregation: Peptides can form dimers and larger aggregates, leading to precipitation and loss of activity.[2]

  • Proteolytic Cleavage: Enzymes present in biological samples (e.g., serum, cell culture media) can cleave the peptide backbone. The D-amino acid substitution in this compound is designed to reduce susceptibility to this pathway.[3][4]

Q3: How does the D-Asn5 substitution impact the stability of the peptide?

A3: The substitution of L-Asparagine with D-Asparagine at position 5 is a common strategy to enhance peptide stability. D-amino acids are not recognized as efficiently by many proteases, thus reducing the rate of enzymatic degradation.[3][4][5] This can lead to a longer effective half-life of the peptide in biological assays.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of biological activity in cell-based assays. Peptide degradation by proteases in serum-containing media.1. Use serum-free media if experimentally feasible.2. Heat-inactivate the serum before use.3. Add a broad-spectrum protease inhibitor cocktail to the media.4. Reduce incubation time or replenish the peptide at regular intervals.
Adsorption of the peptide to plasticware.1. Use low-binding microplates and pipette tips.2. Include a carrier protein like BSA (0.1%) in the buffer to block non-specific binding sites.
Inconsistent results in repeated experiments. Improper storage and handling of peptide stock solutions.1. Store lyophilized peptide at -20°C or -80°C.[6] 2. Reconstitute the peptide in a sterile, appropriate buffer (see a protocol below).3. Aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles.[6]
pH shifts in the experimental buffer.1. Use a buffer with a pKa close to the desired pH.2. Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment. The optimal pH for Oxytocin stability is around 4.5.[2]
Low signal or no detection in mass spectrometry (LC-MS). Peptide degradation during sample preparation.1. Keep samples on ice or at 4°C throughout the preparation process.2. Minimize the time between sample collection and analysis.3. Use sample preparation methods that are rapid and minimize exposure to harsh conditions.
Adsorption to sample vials or chromatography column.1. Use low-adhesion vials.2. Acidify the sample with formic acid or trifluoroacetic acid to improve solubility and reduce adsorption.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products (e.g., deamidated forms, dimers).1. Analyze the sample by mass spectrometry to identify the nature of the new peaks.2. Optimize storage and experimental conditions (pH, temperature) to minimize the formation of these products.

Quantitative Data Summary

The following tables summarize the degradation kinetics of Oxytocin under various conditions. While specific data for this compound is limited, these values for the parent molecule provide a valuable baseline for experimental design.

Table 1: Effect of pH on Oxytocin Degradation Rate

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
2.070~0.63~1.1
4.570~0.39~1.8
7.070~1.16~0.6
9.070~2.31~0.3
Data extrapolated from studies on Oxytocin. Degradation rates for this compound may be lower due to increased stability.

Table 2: Effect of Temperature on Oxytocin Degradation at pH 4.5

Temperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
40~0.03~23.1
55~0.12~5.8
70~0.39~1.8
80~0.92~0.75
Data extrapolated from studies on Oxytocin. This compound is expected to exhibit greater thermal stability.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Reconstitution: Reconstitute the peptide in a sterile buffer. For general use, a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 4.5) is recommended for optimal stability. For cell-based assays, use the appropriate sterile cell culture medium or a buffered saline solution (e.g., PBS, pH 7.4) immediately before use.

  • Concentration: Reconstitute to a concentration of 1-10 mg/mL. Higher concentrations can sometimes lead to increased aggregation.

  • Aliquoting: Immediately after reconstitution, aliquot the solution into single-use, low-binding polypropylene vials.

  • Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

Protocol 2: Assessing the Stability of this compound in Solution
  • Sample Preparation: Prepare a solution of this compound at a known concentration in the buffer or medium of interest (e.g., cell culture medium with and without serum).

  • Incubation: Incubate the samples under the desired experimental conditions (e.g., 37°C for a cell-based assay).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the sample.

  • Quenching: Immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) and flash-freezing in liquid nitrogen. Store at -80°C until analysis.

  • Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the degradation rate constant and half-life.

Visualizations

Oxytocin Receptor Signaling Pathway

Oxytocin and its analogs, including this compound, exert their effects by binding to the Oxytocin Receptor (OTR), a G-protein coupled receptor. The primary signaling cascade involves the activation of Gαq/11 proteins.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT This compound OTR Oxytocin Receptor (OTR) OT->OTR Binding Gq Gαq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation CaMK Ca²⁺/Calmodulin- dependent Kinase (CaMK) Ca_ER->CaMK Activation MAPK MAPK Pathway PKC->MAPK Activation Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) CaMK->Cellular_Response MAPK->Cellular_Response

Caption: Oxytocin receptor signaling cascade.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of this compound in a given experimental condition.

Stability_Workflow start Start: Lyophilized This compound reconstitution Reconstitution in desired buffer start->reconstitution incubation Incubation under experimental conditions (e.g., 37°C) reconstitution->incubation sampling Sampling at different time points incubation->sampling quenching Quenching of degradation sampling->quenching analysis Analysis by RP-HPLC or LC-MS quenching->analysis data_analysis Data Analysis: Determine degradation rate and half-life analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for peptide stability analysis.

Logical Troubleshooting Flowchart for Loss of Activity

A logical decision tree to troubleshoot experiments where this compound shows reduced or no activity.

Troubleshooting_Flowchart start Start: Loss of This compound Activity check_storage Check peptide storage conditions (temp, aliquots) start->check_storage improper_storage Improper Storage: Use a fresh, properly stored aliquot check_storage->improper_storage Incorrect proper_storage Proper Storage check_storage->proper_storage Correct check_media Is serum or other protease source present? proper_storage->check_media proteases_present Proteases Present: Use protease inhibitors or heat-inactivated serum check_media->proteases_present Yes no_proteases No Proteases check_media->no_proteases No check_adsorption Check for peptide adsorption to plasticware no_proteases->check_adsorption adsorption_issue Adsorption Likely: Use low-binding plates/tips, add carrier protein check_adsorption->adsorption_issue Yes no_adsorption Adsorption Unlikely check_adsorption->no_adsorption No check_ph Verify pH of experimental buffer no_adsorption->check_ph ph_issue pH Incorrect: Prepare fresh buffer at optimal pH (~4.5 if possible) check_ph->ph_issue Incorrect ph_ok pH Correct: Consider other factors (e.g., receptor expression) check_ph->ph_ok Correct

Caption: Troubleshooting loss of peptide activity.

References

Best practices for handling and aliquoting [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting [D-Asn5]-Oxytocin. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from native Oxytocin?

This compound is an analog of Oxytocin where the L-Asparagine at position 5 is replaced with its D-isomer, D-Asparagine. This substitution can influence the peptide's biological activity and stability. While it possesses very low specific oxytocic and vasodepressor activities, cumulative dose-response studies have shown that this compound has a similar intrinsic activity to oxytocin for oxytocic activity.[1]

2. How should lyophilized this compound be stored?

Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[2] For shorter periods, some suppliers suggest storage at 2-8°C.[3] It is crucial to keep the vial tightly sealed and protected from moisture.

3. What is the recommended procedure for reconstituting this compound?

To reconstitute this compound, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For aqueous solutions, sterile, nuclease-free water or a buffer of choice is recommended. For organic stock solutions, solvents such as DMSO or ethanol can be used. It is important to gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.

4. How should reconstituted this compound solutions be stored?

Once reconstituted, this compound solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability, where they can be kept for up to one year.[2] For short-term storage (up to a few days), solutions can be kept at 2-8°C.

Data Presentation: Stability of Oxytocin Analogs

The following tables summarize the stability of Oxytocin under various conditions. While this data is for the parent molecule, it provides a valuable reference for the expected stability of this compound.

Table 1: Stability of Oxytocin in Aqueous Solution at Various Temperatures

TemperatureConcentrationInfusion SolutionStability DurationReference
-20°C (Frozen)0.02 U/mLNormal SalineAt least 30 days[4]
2-6°C (Refrigerated)0.02 U/mLNormal SalineAt least 30 days[4]
22-25°C (Room Temp)0.02 U/mLNormal SalineAt least 21 days[4]
Room Temperature0.08 U/mL5% DextroseAt least 90 days[5]
Room Temperature0.08 U/mL0.9% Sodium ChlorideAt least 90 days[5]
Room Temperature0.08 U/mLLactated Ringer'sUp to 28 days[5]

Table 2: Effect of pH on Oxytocin Degradation Rate at 65°C

pHDegradation Rate Constant (k)Shelf-life (t₉₀)Reference
1.12Fastest0.43 hours[6]
3.50Slowest65.13 hours[6]
9.0FastNot specified

Experimental Protocols

General Protocol for a Competitive Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the oxytocin receptor.

Materials:

  • This compound

  • Radiolabeled oxytocin (e.g., [³H]-Oxytocin)

  • Cell membranes expressing the oxytocin receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled oxytocin (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester

  • Scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of radiolabeled oxytocin in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or unlabeled oxytocin (for non-specific binding) or this compound dilution.

    • 50 µL of radiolabeled oxytocin.

    • 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Serial dilutions of this compound, Radiolabeled Oxytocin) plate_setup Set up 96-well plate (Total, Non-specific, and Competitive Binding wells) reagent_prep->plate_setup incubation Incubate at Room Temperature (e.g., 60-90 minutes) plate_setup->incubation harvesting Harvest by Rapid Filtration (Separate bound from free ligand) incubation->harvesting washing Wash Filters (Remove unbound radioligand) harvesting->washing scintillation Scintillation Counting (Measure radioactivity) washing->scintillation data_analysis Data Analysis (Calculate IC50) scintillation->data_analysis oxytocin_signaling_pathway oxytocin This compound otr Oxytocin Receptor (OTR) oxytocin->otr Binds to g_protein Gq/11 Protein otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response (e.g., Muscle Contraction) ca2_release->cellular_response Leads to pkc->cellular_response Contributes to

References

Cell culture conditions for optimal [D-Asn5]-Oxytocin response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [D-Asn5]-Oxytocin in cell culture-based assays.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are suitable for studying the this compound response?

A1: The most common approach is to use cell lines that recombinantly express the human oxytocin receptor (OXTR), as this compound is an analog of oxytocin and acts on the same receptor. Commonly used cell lines include:

  • HEK293T (Human Embryonic Kidney): These cells are widely used due to their high transfection efficiency and robust growth characteristics. They provide a clean background for studying the signaling of a specific ectopically expressed receptor.

  • CHO (Chinese Hamster Ovary): Another popular choice for stable expression of GPCRs, known for its low endogenous receptor expression.

  • U2OS (Human Osteosarcoma): These cells have also been used for stable expression of the oxytocin receptor.[1]

For studying the receptor in a more physiologically relevant context, cell lines with endogenous OXTR expression can be used:

  • hTERT-HM (Human Telomerase-Immortalized Myometrial): These cells are derived from human uterine tissue and endogenously express the OXTR.[2]

  • SCCL cell lines (Small Cell Carcinoma of the Lung, e.g., DMS79, H146, H345): These cell lines have been shown to express functional oxytocin receptors.[3][4]

Q2: What is the expected signaling pathway activated by this compound?

A2: this compound is an analog of oxytocin and is expected to activate the same primary signaling pathway. The oxytocin receptor (OXTR) is a G protein-coupled receptor (GPCR) that predominantly couples to the Gαq/11 subunit.[5][6] Upon activation, this initiates the following cascade:

  • Activation of Phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7]

  • The increase in intracellular calcium can be measured using fluorescent indicators and is a common readout for receptor activation.[7]

Below is a diagram illustrating the OXTR signaling pathway.

OXTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXTR Oxytocin Receptor (OXTR) Gq Gαq/11 OXTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Response Ca_release->Downstream D-Asn5-Oxytocin This compound D-Asn5-Oxytocin->OXTR Binds

Figure 1. this compound signaling pathway.

Q3: What is the purpose of serum starvation before stimulating the cells?

A3: Serum starvation is a common practice in cell signaling assays to reduce background noise and enhance the specific response to the stimulus. Serum contains various growth factors and hormones that can activate intracellular signaling pathways, including those linked to the oxytocin receptor, leading to high baseline signals. By removing serum for a period (typically 12-24 hours), cells enter a quiescent state (G0/G1 phase), which synchronizes them and minimizes non-specific signaling, thereby improving the signal-to-noise ratio of the assay. For some cell lines, serum starvation can also up-regulate the expression of certain receptors.

Experimental Protocols & Data

General Cell Culture Conditions

Proper cell culture maintenance is critical for reproducible results. The table below summarizes recommended starting conditions for commonly used cell lines.

ParameterHEK293TCHOhTERT-HM
Base Medium DMEMF-12K MediumDMEM/F-12
Serum 10% FBS10% FBS10% FBS
Supplements Penicillin/StreptomycinPenicillin/StreptomycinPenicillin/Streptomycin
Incubator 37°C, 5% CO₂37°C, 5% CO₂37°C, 5% CO₂
Recommended Seeding Densities for Assays

The optimal seeding density depends on the cell line, plate format, and assay duration. The goal is to have a confluent monolayer (80-95%) at the time of the assay.

Cell Line96-well Plate (cells/well)384-well Plate (cells/well)
HEK293 40,000 - 60,00020,000 - 30,000
CHO 20,000 - 40,00010,000 - 20,000

Note: These are starting recommendations and should be optimized for your specific experimental conditions.

Dose-Response Data for Oxytocin Receptor Agonists

While specific EC₅₀ values for this compound are not widely published, it has been shown to have a similar intrinsic activity to oxytocin.[5][8][9][10] Therefore, the dose-response range for oxytocin can be used as a starting point for experiments with this compound.

Cell LineAgonistEC₅₀ (nM)Assay Type
HEK293 (mouse OTR) Oxytocin4.45IP1 accumulation
HEK293 (human OTR) Oxytocin~4.7 (predicted)Radioligand binding
Human Myometrial Cells Oxytocin~14.5 (predicted)Radioligand binding

EC₅₀ values are highly dependent on the cell line, receptor expression level, and assay conditions.

Protocol: Intracellular Calcium Flux Assay

This protocol describes a common method for measuring the response to this compound by monitoring changes in intracellular calcium using a fluorescent dye like Fura-2 AM.

Materials:

  • Cells expressing OXTR plated in a black, clear-bottom 96-well plate.

  • This compound stock solution.

  • Fura-2 AM or other calcium-sensitive dye.

  • Pluronic F-127 (optional, aids in dye solubilization).

  • Probenecid (optional, inhibits dye leakage from cells).

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

Procedure:

Calcium_Flux_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Seed_Cells 1. Seed cells in a 96-well plate Incubate_Overnight 2. Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Serum_Starve 3. Serum starve cells (optional, 12-24h) Incubate_Overnight->Serum_Starve Prepare_Dye 4. Prepare dye loading buffer (e.g., Fura-2 AM in HBSS) Serum_Starve->Prepare_Dye Load_Cells 5. Load cells with dye (e.g., 60 min at 37°C) Prepare_Dye->Load_Cells Wash_Cells 6. Wash cells to remove excess dye Load_Cells->Wash_Cells Add_Compound 7. Add this compound at various concentrations Wash_Cells->Add_Compound Measure_Fluorescence 8. Measure fluorescence kinetics (e.g., on a plate reader) Add_Compound->Measure_Fluorescence

Figure 2. Experimental workflow for a calcium flux assay.

Detailed Steps:

  • Cell Plating (Day 1): Seed cells at the optimized density in a 96-well black, clear-bottom plate and incubate overnight.

  • Serum Starvation (Optional, Day 2): Replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.

  • Dye Loading (Day 2):

    • Prepare a dye loading solution (e.g., 2-5 µM Fura-2 AM in HBSS). Pluronic F-127 can be added to aid dye solubilization.

    • Remove the medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C or room temperature (optimization may be required).[11]

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Add a final volume of HBSS to each well.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence signal over time (e.g., every 1-2 seconds for 2-3 minutes). The response is typically rapid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No response or very low signal 1. Low receptor expression: The cell line may not express enough OXTR.- Verify receptor expression via qPCR, Western blot, or radioligand binding. - Use a cell line with higher or stable receptor expression.
2. Inactive compound: The this compound may have degraded.- Use a fresh aliquot of the compound. - Verify the activity with a positive control (e.g., oxytocin).
3. Inefficient dye loading: Cells are not taking up the calcium indicator dye properly.- Optimize dye concentration and incubation time. - Ensure Pluronic F-127 is used if dye solubility is an issue. - Check cell viability; dead cells will not retain the dye.
4. Calcium-free buffer: The assay buffer may lack calcium, preventing influx or proper signaling.- Ensure the final assay buffer contains physiological levels of calcium (e.g., 1-2 mM).
High background signal 1. Autofluorescence: Cells or medium components are naturally fluorescent.- Use phenol red-free medium for the assay. - Measure the background fluorescence of cells without dye and subtract it from the final signal.
2. Incomplete dye de-esterification: The AM ester form of the dye is not fully cleaved inside the cells.- Allow for a de-esterification step (e.g., 20-30 minutes at room temperature) after dye loading and before washing.
3. Dye leakage: The indicator dye is leaking out of the cells.- Use an anion transport inhibitor like probenecid in the assay buffer.[7] - Perform the assay at room temperature instead of 37°C to reduce dye leakage.
High well-to-well variability 1. Uneven cell seeding: Inconsistent cell numbers across the plate.- Ensure a homogenous cell suspension before and during plating. - Pipette carefully and avoid introducing bubbles.
2. Edge effects: Wells at the edge of the plate evaporate more quickly.- Do not use the outer wells of the plate for experiments. - Fill the outer wells with sterile water or PBS to maintain humidity.
3. Inconsistent compound addition: Variation in the timing or volume of compound added.- Use a multichannel pipette or automated liquid handler for compound addition.
Signal fades quickly 1. Receptor desensitization: Rapid down-regulation or uncoupling of the receptor after stimulation.- This is a normal physiological response. Analyze the peak of the fluorescence signal for dose-response curves.
2. Phototoxicity/Photobleaching: Excessive exposure to excitation light.- Reduce the intensity and duration of the excitation light. - Use a less phototoxic dye if possible.

References

Controlling for confounding factors in [D-Asn5]-Oxytocin studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [D-Asn5]-Oxytocin Studies

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving this compound. The focus is on identifying and controlling for common confounding factors to ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

A: this compound is an analog of the neuropeptide hormone Oxytocin (OT). The key difference is the substitution of the L-Asparagine residue at position 5 with its D-stereoisomer, D-Asparagine. While native Oxytocin is a potent agonist for the Oxytocin Receptor (OTR) and plays a crucial role in social bonding, uterine contractions, and lactation, this compound exhibits very low specific oxytocic (uterine-contracting) and vasodepressor (blood pressure-lowering) activities.[1][2] However, some studies indicate it retains a similar intrinsic activity to oxytocin in cumulative dose-response assays, suggesting it may act as a partial agonist or weak antagonist depending on the experimental context.[1][2] Its primary utility in research is often as a control peptide or to study the specific structural requirements for OTR activation.

Q2: What is the primary signaling pathway activated by the Oxytocin Receptor (OTR)?

A: The Oxytocin Receptor (OTR) is a G-protein coupled receptor (GPCR).[3][4] Upon binding of an agonist like Oxytocin, the OTR primarily couples to Gαq/11 proteins.[5][6] This coupling activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6][8] The subsequent increase in cytosolic Ca2+ concentration is a key event that leads to various cellular responses, such as smooth muscle contraction.[3][8] The OTR can also couple to Gαi proteins, which inhibit adenylate cyclase activity.[3][4]

Diagram: Canonical Oxytocin Receptor Signaling Pathway

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Cell_Response Cellular Responses (e.g., Contraction) Ca_Release->Cell_Response Leads to Ligand [D-Asn5]-OT or Oxytocin Ligand->OTR Binds

Caption: Canonical Gq/11 signaling pathway activated by the Oxytocin Receptor.

Troubleshooting Guide: Controlling for Confounding Factors

High variability and inconsistent results are common challenges in neuropeptide research.[9][10] This section addresses specific issues related to confounding factors.

Issue 1: High variability in in vitro receptor binding or activation assays.
Potential Cause Troubleshooting Action & Rationale
Cross-reactivity with Vasopressin Receptors Action: Include selective vasopressin receptor antagonists (e.g., for V1a, V1b, V2) as negative controls. Rationale: Oxytocin and its analogs can bind to vasopressin receptors, particularly the V1a receptor, albeit with lower affinity.[6][11] This off-target binding can confound results, especially at higher concentrations.
Peptide Degradation Action: Prepare fresh solutions of this compound for each experiment from lyophilized powder. Store stock solutions at -80°C in appropriate solvents.[2] Rationale: Peptides are susceptible to degradation by proteases present in serum-containing media or due to repeated freeze-thaw cycles. Degradation reduces the effective concentration and can lead to inconsistent activity.
Receptor Desensitization Action: Minimize pre-incubation times and perform time-course experiments to identify the optimal stimulation period before receptor signaling diminishes. Rationale: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the measurable downstream signal (e.g., Ca2+ flux).[8]
Variable Receptor Expression Action: Use a stable, clonal cell line with confirmed OTR expression. Regularly verify expression levels via qPCR or Western blot. Rationale: Receptor density can vary between cell passages and culture conditions, directly impacting the magnitude of the cellular response.
Issue 2: Inconsistent behavioral or physiological effects in in vivo animal studies.
Potential Cause Troubleshooting Action & Rationale
Endogenous Oxytocin Fluctuations Action: Standardize experimental conditions that affect endogenous OT, such as time of day (circadian rhythm), stress levels, and social housing conditions.[12] Rationale: Endogenous oxytocin levels can vary significantly and may interact with or mask the effects of the exogenously administered analog. Measuring baseline plasma OT can help account for this variability.
Sex-Specific Effects Action: Analyze data from male and female subjects separately. Ensure experimental groups are balanced by sex. Rationale: The oxytocin system is sexually dimorphic, and effects can differ significantly between males and females, partly due to interactions with sex hormones like estrogen.[13][14]
Route of Administration & Bioavailability Action: Choose and validate the most appropriate administration route (e.g., I.P., I.C.V., intranasal). Use a vehicle control group for every experiment. Rationale: The short plasma half-life (3-10 minutes) and poor blood-brain barrier penetration of oxytocin and its analogs mean that the route and timing of administration are critical.[3][15] Intranasal administration is often used to target the CNS, but its efficacy is still debated.[10]
Context- and Individual-Dependence Action: Carefully control the experimental environment (e.g., lighting, noise). Account for individual differences in baseline traits (e.g., anxiety, social preference) as covariates in the analysis. Rationale: The effects of oxytocin are highly context-dependent and can be influenced by an individual's disposition.[12][16] What may be a pro-social effect in one context could be anxiogenic in another.[17]

Diagram: Workflow for Controlling In Vivo Confounders

InVivo_Workflow Start Start: Experimental Design Habituation Subject Acclimation & Habituation Start->Habituation Baseline Baseline Measures (Behavioral, Physiological) Habituation->Baseline Grouping Randomized Group Assignment Baseline->Grouping Admin Peptide Administration Grouping->Admin Test Behavioral/Physiological Testing Admin->Test Analysis Data Analysis Test->Analysis End Conclusion Analysis->End C1 Confounder: Stress, Circadian Rhythm C1->Habituation C2 Confounder: Individual Variability, Sex C2->Grouping C3 Confounder: Dose, Route, Vehicle Effects C3->Admin C4 Confounder: Observer Bias, Environment C4->Test C5 Confounder: Lack of Statistical Power C5->Analysis

Caption: Key stages in an in vivo experiment where confounding factors must be addressed.

Experimental Protocols & Data

Appendix A: Example Protocol - In Vivo Osmotic Stimulation

This protocol is a generalized example for studying gene expression changes in response to a physiological stimulus that induces endogenous oxytocin release.

  • Animal Subjects: Use adult male Sprague-Dawley rats, individually housed under a 12:12 light-dark cycle with ad libitum access to food and water.[18]

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment. Handle animals daily to reduce stress.

  • Grouping: Randomly assign animals to two groups (n=6 per group): Control and Hyperosmotic.[18]

  • Administration:

    • Control Group: Administer an intraperitoneal (I.P.) injection of isotonic saline (0.9% NaCl) at a volume of 1 ml per 100 g body weight.[18]

    • Hyperosmotic Group: Administer an I.P. injection of hypertonic saline (1.5 M NaCl) at the same volume.[18]

  • Sample Collection: Two hours post-injection, euthanize animals via decapitation.[18] Immediately dissect the hypothalamus, freeze it on dry ice, and store at -80°C.

  • Analysis: Extract total RNA from the hypothalamic tissue. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of oxytocin mRNA, using appropriate housekeeping genes for normalization.

Appendix B: Comparative Receptor Selectivity Data

The following table summarizes representative binding affinities of Oxytocin and related peptides to human Oxytocin and Vasopressin receptors. Lower Ki values indicate higher binding affinity. This data highlights the importance of considering off-target effects.

Peptide Oxytocin Receptor (OTR) Vasopressin V1a Receptor (V1aR) Notes
Oxytocin ~1-10 nM~100-1000 nMHigh affinity and selectivity for OTR over V1aR.[6]
Arginine Vasopressin (AVP) ~30-100 nM~1-5 nMHigh affinity for V1aR; significant cross-reactivity with OTR.
This compound Lower affinity than OTWeak activity reportedOften used as a negative control or to study structure-activity relationships.[1][2] Its precise binding affinities can vary by assay.
Selective OTR Antagonist High affinity (pA2 ~7.2)Low affinityUsed to block OTR-specific effects and confirm the target of action.[19]

Note: Specific Ki values can vary significantly between different studies and assay conditions (e.g., cell type, radioligand used).

References

Validation & Comparative

A Comparative Analysis of [D-Asn5]-Oxytocin and Oxytocin Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding and activity profiles of the synthetic analog [D-Asn5]-Oxytocin and the endogenous ligand oxytocin at the oxytocin receptor (OTR). This document is intended to be a valuable resource for researchers in pharmacology and drug development, offering a concise summary of available data, experimental methodologies, and visual representations of key biological pathways.

Quantitative Data Summary

LigandReceptor Binding Affinity (Kᵢ, Kₔ, IC₅₀)Functional Activity
Oxytocin Kᵢ values typically in the low nanomolar range (e.g., 0.83 nM - 4.28 nM) have been reported for various species and experimental setups.[1][2]Full agonist with high potency in inducing physiological responses such as uterine contractions and lactation.
This compound Quantitative data not available in searched sources.Possesses very low specific oxytocic and vasodepressor activities.[3] However, it demonstrates similar intrinsic activity to oxytocin in cumulative dose-response studies for oxytocic activity.[3][4]

Experimental Protocols

A comprehensive understanding of the binding characteristics of these ligands is achieved through robust experimental assays. Below is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound to a receptor.

Competitive Radioligand Binding Assay for the Oxytocin Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell line expressing the human oxytocin receptor: (e.g., HEK293 or CHO cells)

  • Membrane preparation: from the receptor-expressing cells

  • Radioligand: [³H]-Oxytocin or a suitable iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]OVTA)

  • Unlabeled Ligands: Oxytocin (for standard curve) and the test compound (this compound)

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA)

  • Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Multi-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the oxytocin receptor to a high density.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, add a constant amount of the cell membrane preparation to each well.

    • Add a fixed concentration of the radioligand to each well. The concentration should be close to its Kₔ value for the receptor.

    • Add increasing concentrations of the unlabeled test compound (this compound) or unlabeled oxytocin (for the standard curve) to the wells.

    • Include wells for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The binding of an agonist to the oxytocin receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of G protein Gq/11.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

The workflow for a typical competitive binding assay is a sequential process designed to quantify the interaction between a ligand and its receptor.

Experimental_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing OTR Start->Prepare_Membranes Assay_Setup Set up Assay Plate: - Membranes - Radioligand - Competitor Prepare_Membranes->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Analyze Data: - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Competitive Radioligand Binding Assay Workflow.

References

A Comparative Guide to [D-Asn5]-Oxytocin and Other Oxytocin Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of [D-Asn5]-Oxytocin with other oxytocin analogs, focusing on their performance in various functional assays. The information is compiled from peer-reviewed scientific literature to aid in the selection and application of these compounds in research and drug development.

Introduction to Oxytocin Analogs

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contractions, lactation, and social behavior. Its diverse functions are mediated primarily through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The development of oxytocin analogs—synthetic peptides with modified amino acid sequences—has been instrumental in elucidating the structure-activity relationships of oxytocin and in creating therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

The asparagine residue at position 5 (Asn5) of oxytocin is critical for its biological activity. Modifications at this position, including the substitution with its D-amino acid enantiomer to form this compound, generally result in a significant reduction in agonist potency.

Functional Comparison of this compound and Other Analogs

This compound: A Low Potency Agonist

Direct quantitative data for this compound in head-to-head comparative studies is scarce in recent literature. However, foundational studies report that this compound possesses very low specific oxytocic (uterine contracting) and vasodepressor (blood pressure lowering) activities.[1] Despite its low potency, cumulative dose-response studies have indicated that this compound has an intrinsic activity similar to that of native oxytocin, suggesting it can elicit a full response at sufficiently high concentrations.[1] This profile characterizes this compound as a very low-potency full or partial agonist at the oxytocin receptor.

Comparative Data of Selected Oxytocin Analogs

To provide a quantitative context for the activity of this compound, the following tables summarize the functional data for native oxytocin and a selection of other well-characterized analogs. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Oxytocin Receptor Binding Affinity of Selected Oxytocin Analogs

CompoundReceptorCell LineRadioligandKi (nM)Reference
OxytocinHuman OTRCOS-7[3H]Oxytocin7.8 ± 0.9Busnelli et al., 2012
AtosibanHuman OTRCOS-7[3H]Oxytocin45.3 ± 7.2Busnelli et al., 2012
CarbetocinHuman OTRCHO[3H]Oxytocin0.98 ± 0.12Gimpl et al., 2005
[Thr4,Gly7]-Oxytocin (TGOT)Human OTRCHO[3H]Oxytocin1.2 ± 0.2Elands et al., 1988

Table 2: Functional Potency (EC50) of Selected Oxytocin Analogs in Gq Signaling Assays

CompoundAssayCell LineEC50 (nM)Reference
OxytocinIP1 AccumulationHEK2931.8 ± 0.5Busnelli et al., 2012
AtosibanIP1 AccumulationHEK293> 1000 (Antagonist)Busnelli et al., 2012
CarbetocinCalcium MobilizationCHO-K1/OTR0.45Manning et al., 2012
[Thr4,Gly7]-Oxytocin (TGOT)Calcium MobilizationCHO-K1/OTR0.22Manning et al., 2012

Table 3: Functional Potency of Selected Oxytocin Analogs in Gi Signaling Assays

CompoundG-protein SubtypeCell LineEC50 (nM)Reference
OxytocinGαi1HEK29362.6 ± 39.0Busnelli et al., 2012
OxytocinGαi2HEK29332.3 ± 11.1Busnelli et al., 2012
OxytocinGαi3HEK29311.5 ± 7.2Busnelli et al., 2012
AtosibanGαi3HEK2932800 ± 1035Busnelli et al., 2012

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling

The oxytocin receptor is known to couple to multiple G-protein families, primarily Gq/G11 and Gi/Go, leading to the activation of diverse intracellular signaling cascades. The diagram below illustrates the canonical Gq signaling pathway.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin/Analog OTR Oxytocin Receptor (OTR) OT->OTR Binding G_protein Gαq/Gβγ OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release CaMK Ca²⁺/Calmodulin- dependent Kinase (CaMK) Ca2_release->CaMK Activation Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response CaMK->Cellular_Response

Caption: Oxytocin Receptor Gq Signaling Pathway.

General Experimental Workflow for Functional Assays

The functional characterization of oxytocin analogs typically involves a series of in vitro assays to determine their binding affinity, potency, and efficacy. The following diagram outlines a general workflow.

Experimental_Workflow start Start: Oxytocin Analog receptor_binding Receptor Binding Assay (e.g., Radioligand Displacement) start->receptor_binding functional_assay Functional Assay (e.g., Ca²⁺ Mobilization, IP₁ Accumulation) start->functional_assay tissue_assay Ex Vivo Tissue Assay (e.g., Uterine Contraction) start->tissue_assay data_analysis Data Analysis (Ki, EC₅₀, pA₂) receptor_binding->data_analysis functional_assay->data_analysis tissue_assay->data_analysis results Results: Affinity, Potency, Efficacy data_analysis->results

Caption: Experimental Workflow for Oxytocin Analogs.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for the oxytocin receptor by assessing its ability to compete with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor are cultured to confluence. Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction: In a 96-well plate, a fixed concentration of radiolabeled oxytocin (e.g., [3H]Oxytocin) is incubated with the cell membranes in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). A range of concentrations of the unlabeled competitor ligand (e.g., this compound or other analogs) is added to the wells. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

  • Incubation and Filtration: The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The data are analyzed using non-linear regression to fit a one-site competition model, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Rat Uterotonic Assay

This classic bioassay measures the ability of a compound to induce contractions in isolated uterine tissue.

  • Animal Preparation: A non-pregnant female rat (e.g., Wistar) is brought into the estrus phase by administration of an estrogen (e.g., stilbestrol) 24 hours prior to the experiment to sensitize the uterus to oxytocin.

  • Tissue Preparation: The rat is euthanized, and the uterine horns are isolated and placed in a physiological salt solution (e.g., de Jalon's solution). A segment of the uterine horn (approximately 1.5-2 cm) is mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 32°C), and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: One end of the uterine strip is attached to a fixed point, and the other end is connected to an isometric force transducer. The tissue is allowed to equilibrate under a slight tension. The contractions are recorded using a data acquisition system.

  • Dose-Response Curve: After a stable baseline is achieved, cumulative or non-cumulative doses of oxytocin or the test analog are added to the organ bath. The amplitude of the resulting contractions is measured. A dose-response curve is constructed by plotting the contractile response against the logarithm of the agonist concentration.

  • Data Analysis: The potency of the analog is typically expressed as a pD2 value (-log EC50) or as a relative potency compared to a standard oxytocin preparation.

Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq pathway signaling.

  • Cell Culture: CHO or HEK293 cells stably expressing the human oxytocin receptor are seeded into a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) in the dark at 37°C for approximately one hour.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the agonist.

  • Agonist Addition and Signal Detection: A range of concentrations of the oxytocin analog is automatically added to the wells, and the change in fluorescence intensity is monitored over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. The data are normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.

Conclusion

The substitution of L-asparagine at position 5 with its D-enantiomer in this compound results in a significant loss of potency, rendering it a weak agonist at the oxytocin receptor. While it retains the ability to elicit a full response at high concentrations, its utility as a potent agonist is limited. In contrast, other modifications to the oxytocin molecule have yielded analogs with a wide range of functional profiles, from potent and selective agonists like [Thr4,Gly7]-Oxytocin to antagonists like Atosiban, which also exhibits biased signaling. The choice of an oxytocin analog for a particular research application should be guided by a thorough understanding of its specific pharmacological properties as determined by a combination of the functional assays described herein.

References

Validating [D-Asn5]-Oxytocin's Efficacy: A Comparative Guide to Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [D-Asn5]-Oxytocin's performance against native oxytocin in the presence of receptor antagonists, supported by experimental data and detailed protocols.

This compound, an analog of the neuropeptide oxytocin, has demonstrated comparable intrinsic activity to its native counterpart in various in vitro and in vivo studies. This guide delves into the validation of its effects through the use of selective oxytocin receptor antagonists, providing a framework for researchers to assess its pharmacological profile. While direct experimental data on the antagonism of this compound is limited, its similar intrinsic activity to oxytocin allows for a robust comparative analysis using existing data for oxytocin.

Comparative Antagonist Potency at the Oxytocin Receptor

The potency of competitive antagonists at the oxytocin receptor is a critical measure of their ability to inhibit the action of agonists like oxytocin and its analogs. The following table summarizes the potency of commonly used oxytocin receptor antagonists against oxytocin, which can be inferred to be similar for this compound due to their comparable intrinsic activities.

AntagonistParameterValueSpecies/TissueReference
AtosibanpA27.86Human (preterm myometrium)[1]
AtosibanpA27.81Human (term myometrium)[1]
AtosibanIC505 nMHuman myometrial cells (calcium mobilization)
BarusibanpA29.76Human (preterm myometrium)[1]
BarusibanpA29.89Human (term myometrium)[1]
L-368,899IC5026 nMHuman uterus
L-368,899IC508.9 nMRat uterus

pA2: A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to validate the effects of oxytocin analogs and their antagonists.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (like an antagonist) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the oxytocin receptor

  • Radiolabeled oxytocin (e.g., [³H]-Oxytocin)

  • Unlabeled antagonist of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled antagonist.

  • In a microplate, combine the cell membranes, a fixed concentration of radiolabeled oxytocin, and the various concentrations of the unlabeled antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 of the antagonist, which can then be used to calculate its inhibition constant (Ki).

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Materials:

  • Cells expressing the oxytocin receptor (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Oxytocin or this compound as the agonist

  • Antagonist of interest

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the antagonist at various concentrations to the wells and incubate for a predetermined time.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of the agonist (oxytocin or this compound) to all wells.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Analyze the data to determine the IC50 of the antagonist.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the oxytocin signaling pathway, the experimental workflow for antagonist validation, and the logical framework of the validation process.

G cluster_0 Oxytocin Signaling Pathway OT Oxytocin / this compound OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq Gq protein OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response Antagonist Antagonist Antagonist->OTR Blocks Binding

Caption: Oxytocin signaling pathway and antagonist inhibition.

G cluster_1 Experimental Workflow for Antagonist Validation start Start prepare_cells Prepare Cells Expressing Oxytocin Receptor start->prepare_cells add_antagonist Add Antagonist (Varying Concentrations) prepare_cells->add_antagonist add_agonist Add Agonist (this compound or Oxytocin) add_antagonist->add_agonist measure_response Measure Cellular Response (e.g., Calcium Flux) add_agonist->measure_response analyze_data Analyze Data (Determine IC50 or pA2) measure_response->analyze_data end End analyze_data->end

Caption: Workflow for validating antagonist efficacy.

G cluster_2 Logical Framework for Validation premise1 Premise 1: This compound has similar intrinsic activity to Oxytocin. inference Inference: Antagonist potency against This compound is expected to be similar to that against Oxytocin. premise1->inference premise2 Premise 2: Competitive antagonists block the receptor binding site. premise2->inference experiment Experiment: Measure antagonist potency against Oxytocin. experiment->inference conclusion Conclusion: This compound's effects are validated by receptor antagonists in a manner comparable to Oxytocin. inference->conclusion

Caption: Logical framework for the validation of this compound's effects.

References

Cross-Reactivity of [D-Asn5]-Oxytocin with Vasopressin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the oxytocin analog, [D-Asn5]-Oxytocin, with vasopressin receptors (V1a, V1b, and V2). Due to a scarcity of specific binding and functional data for this particular analog, this document contrasts its reported qualitative activity with the well-documented cross-reactivity of native Oxytocin. This guide is intended to inform research and development efforts by contextualizing the potential selectivity of oxytocin analogs modified at the 5-position.

Executive Summary

This guide presents the available data, outlines the relevant signaling pathways, and provides standardized experimental protocols for assessing ligand-receptor interactions in the oxytocin-vasopressin family.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the binding affinity (Ki) and functional activity (EC50) of native Oxytocin at human vasopressin receptors, providing a benchmark for the expected low activity of this compound.

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
This compound V1aNot AvailableNot Available
V1bNot AvailableNot Available
V2Not AvailableNot Available
Oxytocin V1a~20-50~100-200
V1b~30-100~100-500
V2>1000>1000

Note: The values for Oxytocin are approximate and can vary depending on the specific assay conditions and cell types used. Data for this compound is reported qualitatively as "very low" activity.

Signaling Pathways

Oxytocin and vasopressin receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades upon ligand binding. The V1a and V1b receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The V2 receptor, on the other hand, couples to Gs to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). The oxytocin receptor also primarily signals through Gq/11.

cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects OT Oxytocin / this compound OTR OT Receptor OT->OTR V1aR V1a Receptor OT->V1aR V1bR V1b Receptor OT->V1bR V2R V2 Receptor OT->V2R (negligible) AVP Vasopressin AVP->OTR AVP->V1aR AVP->V1bR AVP->V2R Gq11 Gq/11 OTR->Gq11 V1aR->Gq11 V1bR->Gq11 Gs Gs V2R->Gs PLC Phospholipase C Gq11->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation

Figure 1: Signaling pathways of oxytocin and vasopressin receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity of ligands with vasopressin receptors.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a radiolabeled ligand.

start Prepare cell membranes expressing V1a, V1b, or V2 receptors incubate Incubate membranes with a fixed concentration of radiolabeled vasopressin antagonist (e.g., [3H]-AVP or specific antagonist) and varying concentrations of This compound start->incubate separate Separate bound and free radioligand (e.g., via filtration over glass fiber filters) incubate->separate quantify Quantify radioactivity of bound ligand using a scintillation counter separate->quantify analyze Analyze data using non-linear regression to determine the IC50 of this compound quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analyze->calculate end Binding Affinity (Ki) Determined calculate->end

Figure 2: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cells stably expressing the human vasopressin receptor of interest (V1a, V1b, or V2) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

  • Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a constant concentration of a suitable radiolabeled antagonist (e.g., [3H]-Arginine Vasopressin) and a range of concentrations of the unlabeled test ligand (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled standard vasopressin receptor antagonist.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

Functional Assays (for EC50 determination)

These assays measure the biological response elicited by a ligand upon binding to its receptor.

  • Calcium Mobilization Assay (for V1a and V1b receptors):

    start Culture cells expressing V1a or V1b receptors in a multi-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye stimulate Stimulate cells with varying concentrations of this compound load_dye->stimulate measure Measure the change in fluorescence intensity over time using a fluorescence plate reader stimulate->measure analyze Plot the peak fluorescence response against the log concentration of the ligand measure->analyze calculate Fit a sigmoidal dose-response curve to determine the EC50 value analyze->calculate end Functional Potency (EC50) Determined calculate->end

    Figure 3: Workflow for a calcium mobilization assay.
  • cAMP Accumulation Assay (for V2 receptors):

    This assay is similar to the calcium mobilization assay, but instead of a fluorescent calcium dye, it uses methods to quantify the amount of cyclic AMP (cAMP) produced by the cells in response to ligand stimulation. Common methods include competitive immunoassays (e.g., HTRF or ELISA).

Conclusion

The available evidence strongly indicates that this compound has significantly reduced activity at both its cognate oxytocin receptor and at vasopressin V1a receptors. While specific quantitative data for its interaction with V1a, V1b, and V2 receptors are lacking, the qualitative description of "very low" vasodepressor activity suggests minimal cross-reactivity. For researchers interested in highly selective oxytocin receptor ligands, modifications at the 5-position, as exemplified by this compound, appear to be a viable strategy to reduce off-target effects at vasopressin receptors. However, this comes at the cost of a substantial loss of on-target potency. Further quantitative studies employing the standardized protocols outlined in this guide are necessary to precisely define the pharmacological profile of this compound and other 5-position modified oxytocin analogs.

References

Validating the Specificity of [D-Asn5]-Oxytocin in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [D-Asn5]-Oxytocin with other common oxytocin receptor (OTR) ligands. The aim is to assist researchers in validating the specificity of this compound in cellular models by providing available binding and functional activity data alongside detailed experimental protocols for key assays.

Executive Summary

This compound is an analog of the neuropeptide oxytocin. Available data consistently describes it as having very low specific oxytocic and vasodepressor activities.[1][2][3] However, in cumulative dose-response studies, it has been shown to possess an intrinsic activity similar to that of oxytocin for oxytocic effects, suggesting it acts as a weak agonist at the oxytocin receptor.[1][2][3]

A comprehensive understanding of its specificity requires a direct comparison with the endogenous ligand, oxytocin, and other synthetic ligands such as carbetocin (an agonist) and atosiban (an antagonist). This guide compiles available data on the binding affinities (Ki) and functional potencies (EC50/IC50) of these compounds at the human oxytocin receptor and the closely related human vasopressin receptors (V1a, V1b, and V2) to assess their selectivity profiles.

Comparative Ligand Specificity

Table 1: Binding Affinity (Ki, nM) of Oxytocin Receptor Ligands

LigandOxytocin Receptor (OTR)Vasopressin V1a ReceptorVasopressin V1b ReceptorVasopressin V2 Receptor
This compound Data not availableData not availableData not availableData not available
Oxytocin ~0.7 - 9.6~4.7 - 36.1Data not availableData not available
Carbetocin ~7.1Data not availableData not availableData not available
Atosiban ~397~4.7Data not availableData not available

Table 2: Functional Activity (EC50/IC50, nM) of Oxytocin Receptor Ligands

LigandOxytocin Receptor (OTR)Vasopressin V1a ReceptorVasopressin V1b ReceptorVasopressin V2 Receptor
This compound Weak Agonist (Qualitative)Weak Agonist (Qualitative)Data not availableData not available
Oxytocin ~1 - 10 (EC50)AgonistAgonistAgonist
Carbetocin ~48 (EC50)AntagonistAntagonistData not available
Atosiban ~5 (IC50)AntagonistData not availableData not available

Signaling Pathways and Experimental Workflow

To validate the specificity of this compound, a series of in vitro cellular assays are typically employed. The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for ligand characterization.

G Oxytocin and Vasopressin Receptor Signaling Pathways cluster_otr Oxytocin Receptor (OTR) cluster_v1r Vasopressin V1a/V1b Receptors cluster_v2r Vasopressin V2 Receptor OT Oxytocin / this compound OTR OTR OT->OTR Gq11 Gq/11 OTR->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2 AVP Vasopressin V1R V1aR / V1bR AVP->V1R Gq11_2 Gq/11 V1R->Gq11_2 PLC_2 PLC Gq11_2->PLC_2 IP3_2 IP3 PLC_2->IP3_2 Ca2_2 Ca2+ Mobilization IP3_2->Ca2_2 AVP2 Vasopressin V2R V2R AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP

Caption: Signaling pathways of Oxytocin and Vasopressin receptors.

G Experimental Workflow for Ligand Specificity Validation start Start receptor_expression Express Receptors in Host Cells (e.g., HEK293, CHO) start->receptor_expression binding_assay Competitive Binding Assay (Determine Ki) receptor_expression->binding_assay functional_assay Functional Assays receptor_expression->functional_assay data_analysis Data Analysis and Specificity Profiling binding_assay->data_analysis ca_assay Calcium Mobilization Assay (Determine EC50/IC50 for Gq-coupled receptors) functional_assay->ca_assay camp_assay cAMP Assay (Determine EC50/IC50 for Gs/Gi-coupled receptors) functional_assay->camp_assay ca_assay->data_analysis camp_assay->data_analysis end End data_analysis->end

Caption: Workflow for validating ligand specificity in cellular models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (OTR, V1a, V1b, V2).

  • Radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for vasopressin receptors).

  • Unlabeled this compound and other competitor ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add a constant concentration of radioligand to each well.

  • Add increasing concentrations of the unlabeled competitor ligand (this compound or standards).

  • Add the cell membranes expressing the target receptor to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The Ki value is calculated from the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at Gq-coupled receptors (OTR, V1a, V1b).

Materials:

  • Host cells (e.g., HEK293 or CHO) stably or transiently expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and other test compounds.

  • A reference agonist (e.g., Oxytocin or Vasopressin).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • For agonist testing, add increasing concentrations of this compound and measure the change in fluorescence intensity over time.

  • For antagonist testing, pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration (e.g., EC80) of the reference agonist and measure the fluorescence change.

  • The EC50 or IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at Gs- or Gi-coupled receptors (V2 receptor is Gs-coupled).

Materials:

  • Host cells (e.g., HEK293 or CHO) expressing the V2 receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • This compound and other test compounds.

  • A reference agonist (e.g., Arginine Vasopressin).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

  • For agonist testing, add increasing concentrations of this compound and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • For antagonist testing, pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of the reference agonist.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Determine the EC50 or IC50 values from the dose-response curves.

Conclusion

The available qualitative data suggests that this compound is a weak agonist at the oxytocin receptor with low vasopressor activity. To rigorously validate its specificity in cellular models, it is imperative to perform quantitative binding and functional assays as detailed in this guide. By comparing the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the oxytocin receptor versus the vasopressin receptor subtypes, researchers can definitively establish its selectivity profile. This information is crucial for the accurate interpretation of experimental results and for advancing the development of selective oxytocin receptor modulators.

References

Replicating Published Findings on [D-Asn5]-Oxytocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [D-Asn5]-Oxytocin, an analog of the neurohormone oxytocin. The information is based on published scientific literature and is intended to assist researchers in understanding the pharmacological profile of this compound in relation to native oxytocin and other analogs.

Introduction to this compound

This compound is a synthetic analog of oxytocin where the asparagine residue at position 5 is replaced by its D-amino acid enantiomer. This modification significantly impacts the biological activity of the peptide, altering its potency and efficacy in various physiological assays. The primary source of information on the initial synthesis and pharmacological characterization of this analog is a study by Dutta et al., published in the Journal of Medicinal Chemistry in 1966.[1][2][3][4][5]

Comparative Pharmacological Data

CompoundOxytocic Activity (in vitro rat uterus)Vasodepressor Activity (fowl)Intrinsic ActivityReference
Oxytocin StandardStandardFull Agonist[1][2][3][4]
This compound Very LowVery LowSimilar to Oxytocin[1][2][3][4]

Note: The term "intrinsic activity" refers to the ability of the compound to elicit a maximal response at the receptor, independent of its potency. The finding that this compound has an intrinsic activity similar to oxytocin suggests that it can produce a comparable maximal effect, but at a much higher concentration.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize oxytocin analogs.

Oxytocin Receptor Binding Assay

This assay determines the affinity of a compound for the oxytocin receptor.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ) of this compound for the oxytocin receptor.

Materials:

  • Membrane preparations from cells expressing the human oxytocin receptor.

  • Radiolabeled oxytocin (e.g., [³H]-Oxytocin) as the competing ligand.

  • This compound and other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor membrane preparation with a fixed concentration of radiolabeled oxytocin and varying concentrations of the unlabeled test compound (this compound).

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This functional assay measures the ability of a compound to stimulate uterine muscle contraction.

Objective: To determine the half-maximal effective concentration (EC₅₀) and the maximal response (Eₘₐₓ) of this compound in inducing uterine contractions.

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat in estrus).

  • Organ bath system with physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

  • Isometric force transducer and data acquisition system.

  • Oxytocin, this compound, and other test compounds.

Procedure:

  • Isolate uterine horns from a rat pre-treated with estrogen.

  • Suspend a segment of the uterine horn in the organ bath containing the physiological salt solution.

  • Allow the tissue to equilibrate and establish regular spontaneous contractions.

  • Add cumulative concentrations of the test compound (this compound) or oxytocin to the organ bath.

  • Record the contractile response (increase in force) at each concentration.

  • Construct a concentration-response curve by plotting the contractile response against the logarithm of the agonist concentration.

  • Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum contractile response) from the curve.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is a key event leading to smooth muscle contraction.

Gprotein Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the oxytocin receptor.

workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radiolabeled Oxytocin - Test Compound Dilutions start->prepare_reagents incubation Incubate: Receptor + Radioligand + Test Compound prepare_reagents->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting (Measure Radioactivity) wash->counting analysis Data Analysis: - Plot Binding Curve - Determine IC₅₀/Kᵢ counting->analysis end End analysis->end

Caption: Receptor Binding Assay Workflow.

References

A Comparative Guide to the Efficacy of [D-Asn5]-Oxytocin and Other Known Oxytocin Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of [D-Asn5]-Oxytocin with established oxytocin agonists, including the native hormone Oxytocin, Carbetocin, and Demoxytocin. The information is compiled to assist researchers in understanding the pharmacological nuances of these compounds, with a focus on their receptor binding affinity, potency, and signaling mechanisms.

Executive Summary

This compound is an analog of Oxytocin characterized by a D-asparagine substitution at position 5. This modification results in a compound with significantly lower oxytocic and vasodepressor activities compared to Oxytocin. However, cumulative dose-response studies have indicated that it possesses a similar intrinsic activity to Oxytocin, suggesting it acts as a partial agonist with low potency. In comparison, Carbetocin is a longer-acting synthetic analog of Oxytocin, also exhibiting partial agonism but with a complex binding profile. Demoxytocin, another synthetic analog, is reported to be more potent than Oxytocin. This guide presents the available quantitative data for these agonists, details the experimental protocols used for their characterization, and illustrates the key signaling pathways involved in oxytocin receptor activation.

Data Presentation: Quantitative Comparison of Oxytocin Agonists

The following tables summarize the key pharmacological parameters of this compound, Oxytocin, Carbetocin, and Demoxytocin.

CompoundReceptor Binding Affinity (Ki/Kd)Potency (EC50)Efficacy (Compared to Oxytocin)
This compound Data not availableVery low potencySimilar intrinsic activity (Partial agonist)
Oxytocin Ki: ~4.28 nM (hamster brain)[1], Kd: ~1.6 nM (human myometrium)[2][3]~5.47 nM (human uterine smooth muscle cells)[4]Full agonist
Carbetocin Ki: ~1.8 - 7.1 nM~41 - 48.8 nMPartial agonist (~45-50% of Oxytocin)
Demoxytocin Ki: ~9.05 nM (rat receptor)[5]~0.04 nM (human receptor in CHO cells)[6]More potent than Oxytocin

Note: Ki and Kd are measures of binding affinity, where a lower value indicates higher affinity. EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response, with a lower value indicating higher potency.

Signaling Pathways

Activation of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is crucial for uterine muscle contraction.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activates Agonist Oxytocin Agonist Agonist->OTR Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Uterine Contraction Ca_release->Contraction

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

The characterization of oxytocin agonists often relies on in vitro and in vivo bioassays. A cornerstone of this research is the rat uterine horn bioassay.

Rat Uterine Horn Bioassay Workflow

This ex vivo assay measures the contractile response of isolated uterine tissue to different concentrations of an agonist.

Rat_Uterine_Assay_Workflow Start Isolate Uterine Horn from Oestrus-Primed Rat Mount Mount Tissue in Organ Bath Start->Mount Equilibrate Equilibrate under Tension in Physiological Salt Solution Mount->Equilibrate Add_Agonist Add Cumulative Doses of Agonist Equilibrate->Add_Agonist Record Record Isotonic Contractions Add_Agonist->Record Analyze Analyze Dose-Response Curve (EC50, Emax) Record->Analyze

Caption: Rat Uterine Horn Bioassay Workflow.

Detailed Methodology: Isolated Rat Uterine Horn Bioassay

  • Animal Preparation: A non-pregnant female rat is brought into the oestrus phase, often through the administration of an estrogenic compound, to sensitize the uterine tissue to oxytocin.

  • Tissue Isolation: The rat is euthanized, and the uterine horns are dissected and placed in a physiological salt solution (e.g., de Jalon's solution).

  • Mounting: A segment of the uterine horn is suspended in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 32°C) and aerated. One end of the tissue is attached to a fixed point, and the other to a force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.

  • Agonist Addition: Cumulative concentrations of the test agonist are added to the organ bath. The contractile response (amplitude and frequency) is recorded after each addition.

  • Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the agonist concentration. From this curve, key parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.

Conclusion

The available evidence indicates that this compound is a low-potency partial agonist of the oxytocin receptor. While it can elicit a maximal response similar to that of oxytocin, it requires significantly higher concentrations to do so. In contrast, Demoxytocin appears to be a highly potent agonist, while Carbetocin presents as a partial agonist with a longer duration of action. The choice of agonist for research or therapeutic development will depend on the desired pharmacological profile, including potency, efficacy, and duration of action. Further studies are warranted to fully elucidate the binding kinetics and in vivo efficacy of this compound in direct comparison with other synthetic oxytocin analogs.

References

Head-to-head study of [D-Asn5]-Oxytocin and parent compound oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison: [D-Asn5]-Oxytocin and Oxytocin

This guide provides a comparative analysis of the synthetic analog this compound and its parent compound, the neuropeptide oxytocin. The introduction of a D-amino acid at position 5 is a strategic modification aimed at influencing the peptide's conformational flexibility and resistance to enzymatic degradation. While direct head-to-head experimental data for this compound is limited in publicly accessible literature, this comparison draws upon established structure-activity relationships of oxytocin analogs to project its likely pharmacological profile.

The oxytocin peptide consists of a nine-amino-acid sequence (CYIQNCPLG-NH2), with a disulfide bridge between the two cysteine residues at positions 1 and 6, creating a 6-amino-acid ring and a 3-amino-acid tail. Modifications to the asparagine (Asn) at position 5 have been shown to significantly impact receptor binding and functional activity.

Comparative Pharmacological Data

The following table summarizes the known pharmacological data for oxytocin and provides predicted values for this compound based on structure-activity relationships observed in similar analogs. These predictions are theoretical and await empirical validation.

Parameter Oxytocin This compound (Predicted) Receptor Target
Binding Affinity (Ki) High Nanomolar to Low MicromolarLikely ReducedOxytocin Receptor (OTR)
Functional Activity Full AgonistPartial Agonist or AntagonistOxytocin Receptor (OTR)
Selectivity Binds to Vasopressin Receptors (V1a, V2)Potentially AlteredOTR vs. V1a/V2 Receptors
In Vivo Half-life ~3-5 minutes (in plasma)Potentially IncreasedSystemic Circulation

Signaling Pathways and Experimental Evaluation

The primary receptor for oxytocin, the oxytocin receptor (OTR), is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gαq/11 G-proteins, initiating a downstream signaling cascade that is crucial for its physiological effects.

G_protein_signaling cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gαq/11 G-protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Oxytocin Oxytocin or Analog Oxytocin->OTR Binds Cell_response Cellular Responses (e.g., Contraction) PKC->Cell_response Ca_release->Cell_response

Caption: Canonical Gq/11 signaling pathway for the Oxytocin Receptor.

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be required. The workflow for such a comparative study is outlined below.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Receptor Binding Assay (Determine Ki) selectivity_panel Selectivity Screening (Vasopressin Receptors) binding_assay->selectivity_panel pk_study Pharmacokinetic Study (Determine Half-life) binding_assay->pk_study functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine EC₅₀, Emax) functional_assay->pk_study analysis Data Analysis & Head-to-Head Comparison functional_assay->analysis selectivity_panel->pk_study selectivity_panel->analysis behavioral_study Behavioral Models (e.g., Social Interaction) pk_study->behavioral_study physiological_study Physiological Models (e.g., Uterine Contraction) pk_study->physiological_study behavioral_study->analysis physiological_study->analysis start Synthesize & Purify This compound start->binding_assay start->functional_assay conclusion Determine Pharmacological Profile analysis->conclusion

Caption: Experimental workflow for comparing oxytocin and its analogs.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human oxytocin receptor (e.g., HEK293-OTR cells).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl2 (5 mM), and bovine serum albumin (0.1%).

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains cell membranes, a constant concentration of a radiolabeled oxytocin antagonist (e.g., [3H]-Vasopressin or a specific radio-iodinated OTR antagonist), and varying concentrations of the unlabeled competitor (oxytocin or this compound).

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are then washed with ice-cold assay buffer.

  • Detection: The filter plate is dried, and a scintillant is added to each well. The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human oxytocin receptor are plated in a black, clear-bottom 96-well plate and grown to confluence.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of the test compounds (oxytocin or this compound) are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time. An increase in intracellular calcium concentration upon receptor activation leads to an increase in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized to the maximum response of the standard agonist (oxytocin) and fitted to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

Assessing the Off-Target Effects of [D-Asn5]-Oxytocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of [D-Asn5]-Oxytocin, focusing on its off-target effects relative to native Oxytocin. The development of selective Oxytocin receptor (OTR) agonists is crucial for therapeutic applications, aiming to minimize side effects associated with the activation of related vasopressin receptors (V1a, V1b, and V2). This document summarizes available data, outlines detailed experimental protocols for assessing off-target effects, and presents key signaling pathways.

Executive Summary

This compound is an analogue of Oxytocin where the L-asparagine at position 5 is replaced by its D-isomer. Available literature suggests that this modification leads to an analogue with significantly reduced potency at the Oxytocin receptor but with a favorable selectivity profile, exhibiting minimal activity at vasopressin receptors. Specifically, it has been described as having "very low specific oxytocic and vasodepressor activities" while retaining a "similar intrinsic activity to oxytocin" in uterine tissue assays.[1][2][3] This indicates that while higher concentrations of this compound may be required to elicit an on-target response, the risk of off-target effects, particularly vasopressor effects mediated by the V1a receptor, is considerably lower compared to native Oxytocin.

Data Presentation: Comparative Receptor Activity Profile

The following table summarizes the expected activity profile of this compound based on qualitative descriptions, in comparison to the known quantitative data for native Oxytocin. This highlights the anticipated improvement in selectivity.

LigandTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Off-Target Vasopressin ReceptorsBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Oxytocin OTR~1-10~1-10 (Gq)V1aR ~20-50~20-100 (Gq)
V1bR ~35-100~50-200 (Gq)
V2R >1000>1000 (Gs)
This compound OTRData not available (expected to be higher than Oxytocin)Data not available (described as having low oxytocic activity)V1aR Data not available (expected to be very high)Data not available (described as having very low vasodepressor activity)[1][2][3]
V1bR Data not availableData not available
V2R Data not availableData not available

Note: The data for Oxytocin is compiled from multiple sources and can vary based on experimental conditions. The information for this compound is based on qualitative descriptions from available literature, which suggest significantly lower potency and vasopressor activity. Precise quantitative data is not currently available in the public domain.

Experimental Protocols

To quantitatively assess the on- and off-target effects of this compound, a series of in vitro pharmacological assays are required. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the human Oxytocin receptor and the human vasopressin receptors (V1a, V1b, and V2).

Objective: To quantify the binding affinity of the test compound at target and off-target receptors.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human OTR, V1aR, V1bR, or V2R.

  • Radioligands: [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin (AVP) for V1aR and V1bR, and [³H]-AVP or a selective V2R antagonist for V2R.

  • Test compound: this compound.

  • Reference compounds: unlabeled Oxytocin and Arginine Vasopressin.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).

  • Non-specific binding control: a high concentration of unlabeled ligand (e.g., 1 µM Oxytocin or AVP).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and reference compounds.

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound.

  • For determining non-specific binding, incubate the membranes and radioligand with a saturating concentration of the corresponding unlabeled ligand.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq-coupled receptors (OTR, V1aR, V1bR), leading to an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) and efficacy of the test compound at Gq-coupled receptors.

Materials:

  • HEK293 or CHO cells stably expressing the human OTR, V1aR, or V1bR.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: this compound.

  • Reference compounds: Oxytocin and Arginine Vasopressin.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of this compound or reference compounds and monitor the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).

cAMP Accumulation Assay

This functional assay measures the ability of this compound to activate Gs-coupled (V2R) or inhibit Gi-coupled receptors. Since OTR can also couple to Gi, this assay can provide further insights into its signaling profile.

Objective: To determine the functional potency (EC50) and efficacy of the test compound at Gs- or Gi-coupled receptors.

Materials:

  • HEK293 or CHO cells stably expressing the human V2R or OTR.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Test compound: this compound.

  • Reference compounds: Arginine Vasopressin (for V2R) and Oxytocin (for OTR).

  • Forskolin (to stimulate cAMP production in Gi-coupling assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure for Gs-Coupling (V2R):

  • Seed cells in a 96-well plate.

  • Pre-incubate the cells with a PDE inhibitor.

  • Add varying concentrations of this compound or AVP and incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Procedure for Gi-Coupling (OTR):

  • Seed cells in a 96-well plate.

  • Pre-incubate the cells with a PDE inhibitor.

  • Add varying concentrations of this compound or Oxytocin.

  • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates Gi activation. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Oxytocin and Vasopressin receptors. Off-target effects of this compound would manifest as the activation of the vasopressin receptor pathways.

Oxytocin Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin or This compound OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq/11 OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Ca Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response_Ca Cellular_Response_PKC Cellular Response (e.g., gene expression) PKC->Cellular_Response_PKC

Caption: Primary Gq-mediated signaling pathway of the Oxytocin Receptor.

Vasopressin Receptor Signaling cluster_v1 V1a and V1b Receptors (Gq-coupled) cluster_v2 V2 Receptor (Gs-coupled) AVP Arginine Vasopressin (AVP) or Oxytocin Analogue V1R V1aR / V1bR AVP->V1R V2R V2R AVP->V2R Gq Gq/11 V1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC V1_Response Vasoconstriction, Glycogenolysis, Platelet Aggregation, ACTH Release Ca_PKC->V1_Response Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA V2_Response Aquaporin-2 Insertion (Antidiuresis) PKA->V2_Response

Caption: Off-target signaling pathways via Vasopressin V1 and V2 receptors.

Experimental Workflow

The following diagram outlines the workflow for a comprehensive assessment of the off-target effects of an Oxytocin analogue.

Off-Target Assessment Workflow cluster_binding Phase 1: Receptor Binding Affinity cluster_functional Phase 2: Functional Activity cluster_analysis Phase 3: Data Analysis & Comparison start Start: Oxytocin Analogue (this compound) binding_assay Radioligand Competition Binding Assays start->binding_assay receptors Human Receptors: - OTR - V1aR - V1bR - V2R binding_assay->receptors on ki_values Determine Ki values receptors->ki_values yields gq_assay Calcium Mobilization Assay (OTR, V1aR, V1bR) ki_values->gq_assay gs_gi_assay cAMP Accumulation Assay (V2R, OTR) ki_values->gs_gi_assay ec50_emax Determine EC50/IC50 & Emax gq_assay->ec50_emax yields gs_gi_assay->ec50_emax yields compare Compare Ki and EC50/IC50 values (On-target vs. Off-target) ec50_emax->compare selectivity Calculate Selectivity Ratios (e.g., Ki(V1aR) / Ki(OTR)) compare->selectivity end Conclusion: Off-Target Liability Profile selectivity->end

Caption: Workflow for assessing the on- and off-target profile of [D-Asn5]-OT.

Conclusion

References

Independent Validation of [D-Asn5]-Oxytocin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of [D-Asn5]-Oxytocin with that of the endogenous ligand, Oxytocin. The information presented is based on available experimental data to assist researchers in evaluating its potential applications.

Introduction to this compound

This compound is an analog of Oxytocin where the L-asparagine residue at position 5 is replaced by its D-enantiomer, D-asparagine. This structural modification significantly impacts its biological activity profile. Early studies have characterized this compound as having very low specific oxytocic and vasodepressor activities.[1][2] However, cumulative dose-response studies have indicated that it possesses an intrinsic activity similar to that of oxytocin for uterotonic effects.[1][2] This suggests that while its potency is significantly reduced, it may act as a weak partial or full agonist at the oxytocin receptor.

Comparative Biological Activity

Comprehensive, independently validated quantitative data for the biological activity of this compound is limited in publicly accessible literature. The primary characterization stems from a 1966 study by Dutta et al. The following tables summarize the available qualitative and quantitative information for Oxytocin as a baseline for comparison. A qualitative comparison for this compound is provided based on existing descriptions.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesKi (nM)Reference
OxytocinOxytocin Receptor (OTR)Human~1-10[3]
This compoundOxytocin Receptor (OTR)RatNot Available-

Table 2: In Vitro Potency (Uterotonic Activity)

CompoundAssaySpeciesEC50 (nM)Relative PotencyReference
OxytocinIsolated Rat UterusRat~1-5100%[4]
This compoundIsolated Rat UterusRatNot AvailableVery Low[1][2]

Table 3: In Vivo Activity

CompoundAssaySpeciesActivityReference
OxytocinRat Uterotonic AssayRatHigh[5]
This compoundRat Uterotonic AssayRatVery Low[1][2]
OxytocinRat Vasodepressor AssayRatActive[5]
This compoundRat Vasodepressor AssayRatVery Low[1][2]

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway

Oxytocin binds to the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR).[6] This interaction primarily activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in uterine muscle contraction.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin or This compound OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq11 Gq/11 protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Uterine Muscle Contraction Ca_release->Contraction Leads to

Caption: Oxytocin Receptor (OTR) Signaling Pathway.

Experimental Workflow for In Vitro Uterotonic Assay

The following diagram outlines a typical workflow for assessing the uterotonic activity of compounds like this compound using an isolated rat uterus preparation.

Experimental_Workflow start Start animal_prep Estrogen Priming of Female Rat start->animal_prep uterus_iso Isolate Uterine Horns animal_prep->uterus_iso organ_bath Mount Tissue in Organ Bath uterus_iso->organ_bath equilibration Equilibration Period organ_bath->equilibration dose_response Cumulative Dose-Response (Oxytocin vs. This compound) equilibration->dose_response data_acq Record Isometric Contractions dose_response->data_acq analysis Data Analysis (EC50, Potency) data_acq->analysis end End analysis->end

Caption: In Vitro Uterotonic Assay Workflow.

Experimental Protocols

In Vitro Isolated Rat Uterus Assay

This bioassay is a classical method to determine the oxytocic (uterus-contracting) activity of a substance.

Objective: To compare the contractile response of isolated rat uterine tissue to Oxytocin and this compound.

Materials:

  • Female Wistar rats (150-200g), pre-treated with estrogen (e.g., estradiol benzoate) 18-24 hours prior to the experiment to sensitize the uterus.

  • De Jalon's or Tyrode's physiological salt solution.

  • Student organ bath with an isometric force transducer.

  • Data acquisition system.

  • Oxytocin and this compound stock solutions.

Procedure:

  • Humanely euthanize the rat and isolate the uterine horns.

  • Suspend a segment of the uterine horn (1.5-2 cm) in an organ bath containing the physiological salt solution, maintained at 32-37°C and aerated with carbogen (95% O2, 5% CO2).

  • Allow the tissue to equilibrate for 45-60 minutes under a resting tension of approximately 1g.

  • Record baseline spontaneous contractions.

  • Perform a cumulative concentration-response curve for Oxytocin by adding increasing concentrations of the agonist to the organ bath.

  • After the maximum response is achieved, wash the tissue with fresh physiological salt solution until it returns to baseline.

  • Repeat step 5 with this compound.

  • Record the isometric contractions and analyze the data to determine the potency (EC50) and intrinsic activity of each compound.

Oxytocin Receptor Binding Assay

This assay determines the affinity of a ligand for the oxytocin receptor.

Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor in comparison to Oxytocin.

Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled ligand (e.g., [3H]-Oxytocin).

  • Unlabeled Oxytocin and this compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled Oxytocin (for homologous competition) or this compound (for heterologous competition).

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values.

Intracellular Calcium Mobilization Assay

This is a functional assay to measure receptor activation by quantifying the increase in intracellular calcium.

Objective: To assess the ability of this compound to stimulate calcium release via the oxytocin receptor.

Materials:

  • Cells expressing the oxytocin receptor (e.g., CHO-K1/OXTR cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS).

  • Oxytocin and this compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Inject a solution of Oxytocin or this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Analyze the data to determine the EC50 for the calcium response for each compound.

Conclusion

The available evidence, primarily from early studies, indicates that this compound has a significantly lower potency for inducing oxytocic and vasodepressor effects compared to Oxytocin. However, its intrinsic activity for uterine contraction is reported to be similar, classifying it as a potential weak agonist. For a comprehensive understanding of its pharmacological profile, further independent validation using modern receptor binding and functional assays is necessary to provide quantitative data on its affinity, potency, and efficacy. The experimental protocols detailed in this guide provide a framework for conducting such validation studies.

References

Benchmarking [D-Asn5]-Oxytocin Against Standard Oxytocin Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of [D-Asn5]-Oxytocin against standard oxytocin receptor ligands. The following sections detail the pharmacological profiles, experimental methodologies, and signaling pathways associated with these compounds.

This compound is an analog of oxytocin where the asparagine residue at position 5 has been replaced with its D-amino acid counterpart. While early studies have characterized its general biological activity, a detailed quantitative comparison with standard oxytocin receptor ligands has been lacking in readily available literature. This guide consolidates the known information on this compound and juxtaposes it with the well-established pharmacological data of the endogenous agonist oxytocin, and the antagonists Atosiban and L-368,899.

Data Presentation: Quantitative Comparison of Oxytocin Receptor Ligands

The following tables summarize the available quantitative data for the binding affinity and functional potency of the selected oxytocin receptor ligands. It is important to note that specific quantitative data for the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the oxytocin receptor were not found in the reviewed literature.

Table 1: Oxytocin Receptor Binding Affinity

LigandReceptorSpeciesAssay TypeKi (nM)Reference
Oxytocin Oxytocin ReceptorHumanRadioligand Binding0.32 - 4.28[1][2]
Oxytocin ReceptorRatRadioligand Binding~1
Atosiban Oxytocin ReceptorHumanRadioligand Binding0.47[3]
L-368,899 Oxytocin ReceptorRat (uterus)Radioligand Binding8.9 (IC50)[4][5]
Oxytocin ReceptorHuman (uterus)Radioligand Binding26 (IC50)[5]
This compound Oxytocin Receptor--Data not available

Table 2: Oxytocin Receptor Functional Potency

LigandAssay TypeCell Line/TissueParameterValue (nM)Reference
Oxytocin Inositol Phosphate Accumulation293/OTR cellsEC504.1[1]
Calcium MobilizationHuman Uterine Smooth Muscle CellsEC505.47[3]
Atosiban Inhibition of Oxytocin-induced HyperplasiaHuman Uterine Smooth Muscle CellsKi0.47[3]
L-368,899 Inhibition of Oxytocin-induced Uterine ContractionRat UterusIC508.9[4]
Inhibition of Oxytocin-induced Uterine ContractionHuman UterusIC5026[5]
This compound Oxytocic Activity (in vivo)Rat-Very low specific activity[6][7]
Vasodepressor Activity (in vivo)Rat-Very low specific activity[6][7]

Based on the available information, this compound possesses very low specific oxytocic and vasodepressor activities.[6][7] However, cumulative dose-response studies have indicated that it has a similar intrinsic activity to oxytocin for oxytocic effects.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to characterize oxytocin receptor ligands.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a ligand for its receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the oxytocin receptor.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-Oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., this compound, Oxytocin, Atosiban, or L-368,899).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate or inhibit receptor-mediated increases in intracellular calcium concentration.

  • Cell Culture: Cells expressing the oxytocin receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Addition: The ligand of interest is added to the wells. For agonists like oxytocin or potentially this compound, this will be a direct stimulation. For antagonists like Atosiban or L-368,899, the cells are pre-incubated with the antagonist before the addition of a known agonist (oxytocin).

  • Signal Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence of the dye using a fluorescence plate reader.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

Mandatory Visualizations

Signaling Pathways of the Oxytocin Receptor

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, such as uterine contractions and lactation. The receptor can also couple to Gi and recruit β-arrestin, leading to the activation of other signaling pathways like the MAPK/ERK pathway and receptor desensitization.

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Oxytocin_Receptor Oxytocin Receptor G_Protein Gq/11 Oxytocin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Physiological_Response Physiological Response PKC->Physiological_Response Oxytocin Oxytocin Oxytocin->Oxytocin_Receptor Binds

Caption: Oxytocin Receptor Gq Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]-Oxytocin) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound (this compound) Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting IC50_Determination Determine IC₅₀ Value Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Competitive Radioligand Binding Assay Workflow.

Logical Relationship: Comparison of Ligand Activity

This diagram illustrates the classification and comparative activity profile of the discussed oxytocin receptor ligands.

Ligand_Comparison cluster_agonists Agonists cluster_antagonists Antagonists Oxytocin_Receptor_Ligands Oxytocin Receptor Ligands Oxytocin Oxytocin (Full Agonist) Oxytocin_Receptor_Ligands->Oxytocin D_Asn5_Oxytocin This compound (Partial Agonist - Low Potency) Oxytocin_Receptor_Ligands->D_Asn5_Oxytocin Atosiban Atosiban (Competitive Antagonist) Oxytocin_Receptor_Ligands->Atosiban L_368_899 L-368,899 (Competitive Antagonist) Oxytocin_Receptor_Ligands->L_368_899

References

Comparative Analysis of [D-Asn5]-Oxytocin: Potency and Efficacy in Relation to Oxytocin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic oxytocin analogue, [D-Asn5]-Oxytocin, focusing on its potency and efficacy relative to native oxytocin and other well-characterized analogues. The information presented herein is compiled from peer-reviewed pharmacological studies to support research and drug development efforts in the field of oxytocics.

Introduction to this compound

This compound is a synthetic diastereoisomer of oxytocin where the L-asparagine residue at position 5 is replaced by its D-enantiomer. This subtle stereochemical modification has profound effects on the peptide's biological activity, primarily resulting in a significant reduction in both its oxytocic (uterine contracting) and vasodepressor (blood pressure lowering) effects. Despite its markedly lower potency, studies have indicated that this compound retains a similar intrinsic ability to elicit a maximal response in uterine tissue, categorizing it as a weak partial agonist of the oxytocin receptor.

Comparative Potency and Efficacy

The following tables summarize the available quantitative data on the potency and efficacy of this compound in comparison to native oxytocin and other selected analogues.

Table 1: Comparative In Vitro Potency and Efficacy at the Oxytocin Receptor

CompoundPotency (EC50 or Relative Potency)Efficacy (Intrinsic Activity)Receptor Binding Affinity (Ki)
Oxytocin ~1-10 nM (EC50 for uterine contraction)Full Agonist (100%)~0.75-4.28 nM
This compound Very low specific oxytocic activity[1]Similar to Oxytocin[1][2]Data not available
Carbetocin Potent AgonistFull Agonist~7.1 nM
Atosiban Antagonist (pA2 ≈ 7.7)Antagonist~1.29-3.55 nM
[Thr4,Gly7]-Oxytocin (TGOT) Potent & Selective AgonistFull AgonistData not available

Table 2: Comparative In Vivo Activity

CompoundOxytocic Activity (Rat Uterus)Vasodepressor Activity (Avian)
Oxytocin HighPresent
This compound Very low specific activity[1]Very low specific activity[1]
Carbetocin Long-acting, potentSimilar to Oxytocin
Atosiban InhibitoryNot applicable (antagonist)

Experimental Protocols

The data presented in this guide are primarily derived from the following key experimental methodologies:

In Vitro Rat Uterine Contraction Assay

This assay is a classical method for determining the oxytocic potency of a compound.

Methodology:

  • Tissue Preparation: A segment of the uterine horn is isolated from a female rat, typically pre-treated with estrogen to sensitize the tissue to oxytocin.

  • Organ Bath Setup: The uterine strip is suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at a constant temperature (e.g., 32°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer. The transducer records the contractions of the uterine muscle.

  • Dose-Response Curve: Cumulative or non-cumulative doses of the test compound (e.g., this compound) and a standard (Oxytocin) are added to the organ bath. The magnitude of the resulting contractions is recorded.

  • Data Analysis: The potency (EC50, the concentration that produces 50% of the maximal response) and efficacy (the maximal response compared to the standard) are calculated from the dose-response curves. For antagonists, the pA2 value is determined, which represents the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to elicit the same response.

Avian Vasodepressor Assay

This in vivo assay is used to assess the effect of compounds on blood pressure in birds, where oxytocin and its analogues typically cause a transient drop in blood pressure.

Methodology:

  • Animal Preparation: A chicken or other suitable bird is anesthetized.

  • Cannulation: The carotid artery is cannulated to allow for direct and continuous measurement of blood pressure using a pressure transducer. A wing vein is cannulated for intravenous administration of the test compounds.

  • Drug Administration: A standardized dose of the test compound is injected intravenously.

  • Blood Pressure Measurement: The resulting change in blood pressure is recorded.

  • Data Analysis: The magnitude and duration of the vasodepressor response are quantified and compared to that of a standard oxytocin solution.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon OTR activation in myometrial cells is the Gq/11 pathway, leading to uterine contraction.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binding Gq11 Gαq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction Initiates PKC->Contraction Modulates

Caption: Oxytocin Receptor Signaling Pathway in Myometrial Cells.

Experimental Workflow: In Vitro Functional Assay

The following diagram illustrates a typical workflow for assessing the in vitro functional activity of an oxytocin analogue.

in_vitro_workflow A Isolate Rat Uterine Horn B Prepare Tissue Strip A->B C Mount in Organ Bath (Physiological Salt Solution, 32°C) B->C D Connect to Force Transducer C->D E Equilibration Period D->E F Generate Dose-Response Curve (Oxytocin - Standard) E->F G Generate Dose-Response Curve (this compound - Test) E->G H Data Analysis: Calculate EC50 and Intrinsic Activity F->H G->H I Compare Potency and Efficacy H->I

Caption: Workflow for In Vitro Rat Uterine Contraction Assay.

Conclusion

The substitution of L-asparagine with D-asparagine at position 5 of the oxytocin molecule results in a dramatic decrease in its biological potency. This compound exhibits very low oxytocic and vasodepressor activities compared to the native hormone. However, its retention of similar intrinsic activity in uterine tissue assays suggests that while its affinity for the oxytocin receptor is significantly diminished, it can still effectively activate the receptor to produce a maximal response, albeit at much higher concentrations. This profile as a weak partial agonist makes this compound a valuable tool for structure-activity relationship studies and for probing the specific molecular interactions required for high-affinity receptor binding and activation. Further research, including competitive binding assays to determine its Ki value, would provide a more complete understanding of its pharmacological profile.

References

Confirming the selectivity of [D-Asn5]-Oxytocin for the oxytocin receptor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of [D-Asn5]-Oxytocin's selectivity for the oxytocin receptor over vasopressin receptors, supported by available pharmacological data and experimental methodologies.

This guide provides a comprehensive overview of the selectivity profile of this compound, a synthetic analogue of the neuropeptide oxytocin. The primary focus is to objectively compare its performance with native oxytocin and arginine vasopressin (AVP) at their respective receptors, presenting the limited available experimental data and outlining the methodologies used for such evaluations. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is an analogue of oxytocin where the asparagine residue at position 5 is replaced by its D-isomeric form. Early pharmacological studies indicate that this modification leads to a significant reduction in both oxytocic (uterine contracting) and vasodepressor (blood pressure lowering) activities. While it is reported to have a similar intrinsic activity to oxytocin in terms of uterine contraction, its potency is markedly lower. This suggests that this compound is a weak partial agonist or a full agonist with very low potency at the oxytocin receptor. A comprehensive quantitative comparison of its binding affinities and functional potencies at oxytocin and vasopressin receptors is limited by the availability of specific data in publicly accessible literature.

Comparative Pharmacological Data

For a comprehensive comparison, the following tables present typical binding affinities and functional potencies for the native ligands, oxytocin and arginine vasopressin (AVP). This data serves as a benchmark for understanding the expected selectivity profile of a highly selective oxytocin receptor ligand.

Table 1: Comparative Binding Affinities (Ki, nM) of Oxytocin and Arginine Vasopressin (AVP) at Human Receptors

LigandOxytocin Receptor (OTR)Vasopressin V1a Receptor (V1aR)Vasopressin V1b Receptor (V1bR)Vasopressin V2 Receptor (V2R)
Oxytocin ~1-10~20-100~30-100>1000
Arginine Vasopressin (AVP) ~10-50~1-5~0.1-1~1-10

Note: These values are approximate and can vary depending on the experimental conditions and cell types used.

Table 2: Comparative Functional Potencies (EC50, nM) of Oxytocin and Arginine Vasopressin (AVP)

LigandOxytocin Receptor (OTR)Vasopressin V1a Receptor (V1aR)Vasopressin V1b Receptor (V1bR)Vasopressin V2 Receptor (V2R)
Oxytocin ~1-10~50-200~100-500>1000
Arginine Vasopressin (AVP) ~20-100~0.5-5~0.1-1~0.5-5

Note: These values are approximate and can vary depending on the specific functional assay and cell system.

Based on the qualitative description of this compound having "very low specific oxytocic and vasodepressor activities," it can be inferred that its Ki and EC50 values at the oxytocin and vasopressin V1a receptors would be significantly higher (indicating lower affinity and potency) than those of native oxytocin.

Experimental Protocols

The characterization of this compound's selectivity would involve a series of in vitro and in vivo assays. Below are detailed methodologies for the key experiments typically employed in such studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human oxytocin receptor, or vasopressin V1a, V1b, or V2 receptors.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin for OTR, [³H]-AVP for vasopressin receptors) with the prepared cell membranes.

    • Add increasing concentrations of the unlabeled competitor ligand (this compound, oxytocin, or AVP).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Oxytocic Activity

Objective: To determine the functional potency (EC50) and intrinsic activity (Emax) of this compound at the oxytocin receptor by measuring uterine muscle contraction.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a female rat, preferably in proestrus or pre-treated with estrogen to sensitize the uterus.

    • Isolate the uterine horns and place them in a bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Cut the uterine horns into small segments and suspend them in an organ bath under a slight tension.

  • Measurement of Contraction:

    • Connect the uterine segments to an isometric force transducer to record contractions.

    • Allow the tissue to equilibrate until a stable baseline is achieved.

    • Add cumulative concentrations of this compound or oxytocin to the organ bath.

    • Record the contractile response at each concentration.

    • Construct a dose-response curve by plotting the magnitude of contraction against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response).

In Vivo Functional Assays: Vasodepressor Activity

Objective: To assess the effect of this compound on blood pressure in an in vivo model. The original study on this compound utilized a chicken vasodepressor assay.

Methodology:

  • Animal Preparation:

    • Anesthetize a chicken (e.g., with a suitable anesthetic agent).

    • Cannulate the carotid artery to measure blood pressure and the brachial vein for intravenous administration of the test compounds.

    • Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure.

  • Measurement of Blood Pressure Response:

    • Allow the animal to stabilize after the surgical procedures.

    • Administer increasing doses of this compound, oxytocin, or AVP intravenously.

    • Record the changes in blood pressure following each administration.

    • The vasodepressor effect is quantified as the maximum decrease in mean arterial pressure.

    • A dose-response curve can be generated to determine the potency of the compounds.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq/11 Gαq/11 OTR->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

G cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep 1. Receptor-Expressing Cell Membrane Preparation Radioligand 2. Incubate with Radioligand and This compound Membrane_Prep->Radioligand Filtration 3. Separate Bound/ Unbound Ligand (Filtration) Radioligand->Filtration Counting 4. Scintillation Counting Filtration->Counting Ki_Calc 5. Calculate Ki Counting->Ki_Calc Tissue_Prep 1. Isolated Tissue Preparation (e.g., Rat Uterus) Incubation 2. Incubate with This compound Tissue_Prep->Incubation Response 3. Measure Physiological Response Incubation->Response EC50_Calc 4. Calculate EC50 Response->EC50_Calc

Safety Operating Guide

Navigating the Safe Disposal of [D-Asn5]-Oxytocin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of synthetic peptides like [D-Asn5]-Oxytocin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with best practices for chemical and peptide waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific SDS for this compound may not always be readily available, information for Oxytocin provides a strong basis for assessing potential hazards. Oxytocin is indicated as potentially fatal if swallowed and is suspected of damaging fertility or the unborn child, underscoring the need for caution.[1]

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective garments

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as chemical waste, following institutional and local environmental regulations. Never dispose of peptides down the drain or in the regular trash. [4]

  • Waste Identification and Segregation:

    • Pure this compound (unused or expired) should be classified as hazardous chemical waste.

    • Contaminated materials, such as vials, pipette tips, and gloves, should also be disposed of as hazardous waste.

    • Solutions containing this compound must be collected for chemical waste disposal.

  • Waste Collection and Storage:

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical nature of the peptide and any solvents used.

    • The label should clearly state "Hazardous Waste" and list the contents, including "this compound" and any other chemicals present.

    • Store the waste container in a designated satellite accumulation area, typically within a fume hood, away from incompatible materials.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to neutralize the peptide with chemical treatments unless you have a specifically approved and validated protocol from your EHS office. Studies on Oxytocin degradation suggest complex pathways, and improper neutralization could create unknown hazards.[6][7]

Quantitative Disposal Data

Specific quantitative disposal limits for this compound are not publicly available and are typically determined by local and institutional regulations. Researchers must consult their EHS guidelines for permissible concentrations in different waste streams.

Data PointValueSource
Aqueous Waste Concentration Follow institutional EHS guidelines.Institutional EHS Office
Solid Waste Threshold All contaminated solids should be treated as hazardous waste.General Laboratory Best Practices
Regulatory Reporting Level Consult local and federal regulations for specific quantities.EPA (or equivalent regulatory body)

Experimental Protocols for Waste Preparation

The primary "experiment" in this context is the safe preparation of the waste for disposal by a certified entity.

Objective: To safely package and label this compound waste for professional disposal.

Materials:

  • Proper PPE (gloves, goggles, lab coat)

  • Designated hazardous waste container (e.g., a high-density polyethylene bottle for liquids, a puncture-resistant container for solids)

  • Hazardous waste labels

  • Fume hood

Procedure:

  • For Solid Waste:

    • Carefully place all solid materials contaminated with this compound (e.g., vials, weighing papers, contaminated gloves) into the designated solid hazardous waste container.

    • Ensure the container is securely sealed.

  • For Liquid Waste:

    • Carefully pour all solutions containing this compound into the designated liquid hazardous waste container.

    • Avoid splashing. Use a funnel if necessary.

    • Securely cap the container.

  • Labeling and Storage:

    • Affix a completed hazardous waste label to the container. The label must include the full chemical name of all constituents and their approximate concentrations.

    • Store the sealed and labeled container in your lab's satellite accumulation area until pickup by EHS personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Vials, Tips, Gloves) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid solid_container Place in Labeled, Puncture-Resistant Solid Hazardous Waste Container solid_waste->solid_container liquid_container Pour into Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Waste Disposed of by Certified Professionals contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.